molecular formula C20H26O2 B3047229 Infecundin CAS No. 13577-86-1

Infecundin

Cat. No.: B3047229
CAS No.: 13577-86-1
M. Wt: 298.4 g/mol
InChI Key: ICTXHFFSOAJUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infecundin is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXHFFSOAJUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13577-86-1, 68-23-5
Record name 8-Isonorethynodrel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name norethynodrel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Formulation of Infecundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infecundin, an early oral contraceptive, represents a significant milestone in the history of hormonal birth control. Marketed under various names, most notably Enovid, its formulation is a combination of a progestin, norethynodrel (B126153), and an estrogen, mestranol (B1676317). This technical guide provides a comprehensive overview of the chemical composition, formulation, and analytical methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and historical pharmaceutical analysis.

Chemical Composition

The active pharmaceutical ingredients (APIs) in this compound are norethynodrel and mestranol.

Norethynodrel

Norethynodrel is a synthetic progestin, a derivative of 19-nortestosterone.[1][2] Chemically, it is (17α)-17-Hydroxy-19-norpregn-5(10)-en-20-yn-3-one.[1] It acts as an agonist of the progesterone (B1679170) receptor.[2]

PropertyValue
Chemical Formula C₂₀H₂₆O₂
Molar Mass 298.42 g/mol [1]
CAS Number 68-23-5[1]
Physical Form Crystalline solid
Mestranol

Mestranol is a synthetic estrogen that is the 3-methyl ether of ethinylestradiol.[3] It is a prodrug that is demethylated in the liver to its active form, ethinylestradiol, which then acts as an agonist of the estrogen receptor.[3]

PropertyValue
Chemical Formula C₂₁H₂₆O₂
Molar Mass 310.43 g/mol
CAS Number 72-33-3
Physical Form Crystalline solid

Formulation of this compound (Enovid)

The following table summarizes the known formulations of the active ingredients in different versions of Enovid:

Brand Name/FormulationNorethynodrel DoseMestranol Dose
Enovid 109.85 mg150 µg[4]
Enovid5 mg75 µg[5]
Enovid-E2.5 mg100 µg[6]
-10 mg150 µg

Mechanism of Action: Signaling Pathway

The contraceptive effect of this compound is achieved through the synergistic action of its progestin and estrogen components on the hypothalamic-pituitary-ovarian (HPO) axis. The sustained levels of these synthetic hormones disrupt the normal cyclic hormonal fluctuations, primarily by exerting negative feedback on the hypothalamus and the anterior pituitary gland.

This leads to a suppression of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary.[7] The suppression of the mid-cycle LH surge is the primary mechanism for the inhibition of ovulation.[5] Additionally, the progestogenic component alters the cervical mucus, making it less permeable to sperm, and modifies the endometrium to be less receptive to implantation.

G cluster_brain Central Nervous System cluster_gonads Ovary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pulsatile Release Anterior Pituitary Anterior Pituitary FSH FSH Anterior Pituitary->FSH Release LH LH Anterior Pituitary->LH Release Ovarian Follicle Ovarian Follicle Ovulation Ovulation Ovarian Follicle->Ovulation LH Surge Dependent This compound (Norethynodrel + Mestranol) This compound (Norethynodrel + Mestranol) This compound (Norethynodrel + Mestranol)->Hypothalamus Negative Feedback (-) This compound (Norethynodrel + Mestranol)->Anterior Pituitary Negative Feedback (-) GnRH->Anterior Pituitary Stimulation (+) FSH->Ovarian Follicle Follicular Development LH->Ovarian Follicle LH->Ovulation Suppressed LH Surge

References

The Dawn of Hormonal Contraception in the Eastern Bloc: A Technical Examination of Infecundin

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Composition and Formulation

Infecundin was a combination oral contraceptive, leveraging the synergistic effects of a progestin and an estrogen to prevent pregnancy. Based on the prevalent formulations of its time and Gedeon Richter's expertise in steroid synthesis, this compound is understood to have contained a combination of norethynodrel (B126153) as the progestogenic component and mestranol (B1676317) as the estrogenic component.

Table 1: Inferred Composition of this compound and Contemporaneous Oral Contraceptives

ComponentChemical ClassInferred Dosage Range in this compoundDosage in Enovid Formulations
NorethynodrelProgestin2.5 - 10 mg2.5 mg, 5 mg, 9.85 mg[1][2]
MestranolEstrogen0.075 - 0.15 mg0.075 mg, 0.1 mg, 0.15 mg[1][2]

Note: The exact dosages of this compound are inferred from contemporaneous products like Enovid due to the limited availability of specific product documentation for this compound.

Mechanism of Action: A Multi-pronged Approach to Contraception

The contraceptive efficacy of this compound, like other combined oral contraceptives, stemmed from a multi-faceted mechanism of action that disrupts the normal female reproductive cycle.

  • Inhibition of Ovulation: The primary mechanism involves the suppression of gonadotropin secretion from the pituitary gland. The estrogen component, mestranol, suppresses the release of follicle-stimulating hormone (FSH), preventing the development of ovarian follicles. The progestin component, norethynodrel, inhibits the luteinizing hormone (LH) surge, which is necessary for ovulation.

  • Alteration of Cervical Mucus: Norethynodrel renders the cervical mucus thick and viscous, creating a barrier that is hostile to sperm penetration.

  • Endometrial Changes: The hormonal combination induces changes in the endometrium, making it unreceptive to the implantation of a fertilized egg.

Mechanism_of_Action cluster_0 This compound (Norethynodrel + Mestranol) cluster_1 Hypothalamic-Pituitary-Ovarian Axis cluster_2 Peripheral Actions Norethynodrel Norethynodrel Pituitary_Gland Pituitary_Gland Norethynodrel->Pituitary_Gland Inhibits LH surge Cervical_Mucus Cervical_Mucus Norethynodrel->Cervical_Mucus Thickens Mestranol Mestranol Mestranol->Pituitary_Gland Suppresses FSH Hypothalamus Hypothalamus Ovary Ovary Pituitary_Gland->Ovary Reduced Gonadotropins Ovulation Ovulation Ovary->Ovulation Inhibited Contraception Contraception Ovulation->Contraception Sperm_Penetration Sperm_Penetration Cervical_Mucus->Sperm_Penetration Inhibited Endometrium Endometrium Implantation Implantation Endometrium->Implantation Inhibited This compound (Norethynodrel + Mestranol) This compound (Norethynodrel + Mestranol) This compound (Norethynodrel + Mestranol)->Endometrium Alters receptivity Sperm_Penetration->Contraception Implantation->Contraception

Figure 1: Signaling pathway of combined oral contraceptives.

Historical Clinical Evaluation: A Look into Early Contraceptive Trials

The clinical evaluation of early oral contraceptives like this compound laid the groundwork for modern clinical trial design in this therapeutic area. While specific protocols for this compound are not publicly accessible, the methodologies would have aligned with the pioneering trials conducted for Enovid.

Experimental Protocol: Phase III Clinical Trial (Inferred)

Objective: To assess the contraceptive efficacy and safety of this compound in a large cohort of healthy, sexually active women.

Study Design: A multi-center, non-randomized, open-label study.

Participant Population:

  • Healthy, premenopausal women of reproductive age.

  • History of regular menstrual cycles.

  • Sexually active in a stable relationship.

  • Exclusion criteria would have included a history of thromboembolic disorders, severe liver disease, and suspected pregnancy.

Treatment Regimen:

  • Participants would have been instructed to take one tablet of this compound daily for 20 or 21 consecutive days, followed by a 7- or 8-day tablet-free interval to allow for withdrawal bleeding. This cyclical regimen mimicked the natural menstrual cycle.

Data Collection and Endpoints:

  • Primary Efficacy Endpoint: Pregnancy rate, calculated using the Pearl Index (pregnancies per 100 woman-years of use).

  • Safety and Tolerability Endpoints:

    • Incidence and severity of adverse events, with a particular focus on breakthrough bleeding, nausea, headache, and weight changes.

    • Changes in menstrual cycle patterns.

    • Monitoring of blood pressure.

Table 2: Illustrative Efficacy and Side Effect Profile of Early High-Dose Oral Contraceptives

ParameterFinding
Efficacy (Pearl Index) < 1.0 (highly effective)
Common Side Effects
Breakthrough Bleeding/SpottingReported in a significant percentage of users, especially in the initial cycles.
NauseaA common initial side effect, often transient.
HeadacheFrequently reported.
Weight GainA common complaint among users.
Breast TendernessFrequently reported.

Note: This table represents typical findings for early high-dose oral contraceptives and is intended to be illustrative of the expected outcomes for this compound trials.

Clinical_Trial_Workflow Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Medical History, Physical Exam) Informed_Consent->Baseline_Assessment Treatment_Initiation Treatment Initiation (Daily this compound Tablet) Baseline_Assessment->Treatment_Initiation Follow_Up_Visits Regular Follow-Up Visits (Monthly or Quarterly) Treatment_Initiation->Follow_Up_Visits Data_Collection Data Collection (Pregnancy Tests, Adverse Events, Cycle Regularity) Follow_Up_Visits->Data_Collection End_of_Study End of Study (Final Assessment) Follow_Up_Visits->End_of_Study Data_Collection->Follow_Up_Visits Data_Analysis Data Analysis (Pearl Index, Side Effect Frequency) End_of_Study->Data_Analysis

References

Early Clinical Investigations of Infecundin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Budapest, Hungary - This technical guide provides an in-depth analysis of the early clinical trials and foundational studies of Infecundin, the first oral contraceptive pill developed in Hungary by Gedeon Richter. Launched in 1967, this compound marked a significant milestone in hormonal contraception. This document, intended for researchers, scientists, and drug development professionals, synthesizes the available data on the drug's formulation, efficacy, safety profile, and mechanism of action, with a focus on the pioneering studies conducted in the 1960s and 1970s.

Core Composition and Formulations

This compound was a combined oral contraceptive, leveraging the synergistic effects of a progestin and an estrogen to prevent pregnancy. The active components were:

  • Norethynodrel (B126153): A synthetic progestin that plays a primary role in inhibiting ovulation.

  • Mestranol (B1676317): A synthetic estrogen that helps to stabilize the endometrium, preventing breakthrough bleeding, and also contributes to the suppression of ovulation.

Early formulations of combined oral contraceptives contained significantly higher doses of hormones than modern pills. One of the documented low-dosage formulations of a norethynodrel and mestranol combination, similar to what would have been used in later versions of such pills, contained 2.5 mg of norethynodrel and 0.1 mg of mestranol. It is important to note that the very first oral contraceptive preparations had even higher doses, with some containing as much as 10 mg of a progestin and 100 to 175 µg of an estrogen.

Table 1: Known Formulation of Norethynodrel and Mestranol Combination

Progestin ComponentEstrogen Component
Norethynodrel 2.5 mgMestranol 0.1 mg

Contraceptive Efficacy

The primary measure of contraceptive efficacy in clinical trials is the Pearl Index, which calculates the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher effectiveness.

A significant clinical evaluation of a low-dosage form of norethynodrel (2.5 mg) and mestranol (0.1 mg) demonstrated high efficacy. The study, encompassing 3,510 menstrual cycles, reported the medication to be 100% effective as a contraceptive. While this figure is impressive, it is important to consider the context of clinical trials of that era. The general Pearl Index for combined oral contraceptive pills, based on various studies, typically ranges from 0.1 to 0.9, indicating a very low failure rate with perfect use.

Table 2: Contraceptive Efficacy Data

FormulationStudy Size (Menstrual Cycles)Reported EfficacyPearl Index (General for COCs)
Norethynodrel 2.5 mg + Mestranol 0.1 mg3,510100%0.1 - 0.9

Experimental Protocols and Methodology of Early Trials

The clinical trials of the first oral contraceptives in the 1950s and 1960s laid the groundwork for modern contraceptive research. While specific, detailed protocols for the early this compound trials are not extensively documented in publicly available literature, the general methodology of the time can be outlined.

Patient Selection:

  • Participants were typically healthy, sexually active women of reproductive age who desired to prevent pregnancy.

  • A key criterion was proven fertility, often confirmed by having had at least two children.

  • Exclusion criteria were not as standardized as in modern trials but would have generally excluded women with known major medical conditions.

Study Design and Conduct:

  • The trials were often open-label, single-arm studies where all participants received the active drug.

  • The typical regimen involved taking one tablet daily for 21 to 24 days, followed by a 4 to 7-day hormone-free interval to allow for withdrawal bleeding.

  • Data on menstrual cycle regularity, breakthrough bleeding, and the occurrence of pregnancy were meticulously recorded.

  • Participants were monitored for side effects, though the methods for systematic collection and reporting of adverse events were less rigorous than current standards.

Efficacy and Safety Assessment:

  • The primary endpoint for efficacy was the prevention of pregnancy, often reported as a simple success rate or later calculated as the Pearl Index.

  • Safety was assessed through clinical observation and the reporting of any adverse effects by the participants. Early trials were primarily focused on immediate and noticeable side effects.

Below is a generalized workflow for these early contraceptive trials:

Experimental_Workflow cluster_screening Phase 1: Participant Screening cluster_treatment Phase 2: Treatment and Data Collection cluster_analysis Phase 3: Data Analysis s1 Recruitment of healthy, sexually active women s2 Confirmation of fertility (e.g., previous pregnancies) s1->s2 s3 Informed consent process (as per standards of the era) s2->s3 t1 Initiation of oral contraceptive regimen (e.g., daily tablet) s3->t1 t2 Participant self-reporting: - Menstrual cycle data - Side effects t1->t2 t3 Regular clinical follow-up t1->t3 a1 Calculation of contraceptive efficacy (e.g., Pearl Index) t2->a1 a2 Qualitative and quantitative analysis of side effects t2->a2 t3->a1 t3->a2

A generalized workflow for early oral contraceptive clinical trials.

Safety and Side Effect Profile

The early formulations of combined oral contraceptives, including those with norethynodrel and mestranol, had a different side effect profile compared to modern low-dose pills due to the higher hormonal content.

Common Side Effects: Commonly reported side effects in early trials were generally mild and often transient. These included:

  • Breakthrough bleeding or spotting: This was a frequent occurrence as the body adjusted to the hormonal regimen.

  • Nausea: A common initial side effect, which often subsided with continued use.

  • Headaches .

  • Breast tenderness .

  • Weight gain .

Table 3: Common Side Effects of Early Combined Oral Contraceptives

Side EffectFrequencyNotes
Breakthrough BleedingCommon in the first few monthsOften decreased with continued use.
NauseaFrequently reported initiallyOften subsided over time.
HeadachesReported by some users
Breast TendernessReported by some users
Weight GainA common observation

Serious Adverse Events: The more serious risks associated with early oral contraceptives, particularly thromboembolic events (blood clots), were not well understood in the initial trials and were identified through post-marketing surveillance and later epidemiological studies. The risk of such events was found to be dose-dependent, which led to the development of lower-dose formulations.

Mechanism of Action: Hypothalamic-Pituitary-Ovarian Axis Suppression

The primary mechanism of action of this compound, like other combined oral contraceptives, is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, which ultimately prevents ovulation.

The synthetic estrogen (mestranol) and progestin (norethynodrel) in this compound exert negative feedback on the hypothalamus and the anterior pituitary gland.

  • At the Hypothalamus: The hormones suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

  • At the Pituitary Gland: The reduced GnRH stimulation, along with the direct negative feedback from the estrogen and progestin, leads to a significant reduction in the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

  • Inhibition of Follicular Development: The suppression of FSH prevents the selection and maturation of a dominant ovarian follicle.

  • Prevention of Ovulation: The absence of the mid-cycle LH surge means that ovulation (the release of an egg from the ovary) does not occur.

Secondary contraceptive effects include:

  • Thickening of the cervical mucus: The progestin component makes the cervical mucus more viscous, creating a barrier that is difficult for sperm to penetrate.

  • Alteration of the endometrium: The hormonal environment creates a thin, atrophic endometrium that is unreceptive to the implantation of a fertilized egg.

The following diagram illustrates the hormonal signaling pathway and the points of inhibition by the components of this compound.

HPO_Axis_Suppression hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH ovary Ovary pituitary->ovary FSH & LH uterus Uterus (Endometrium) Cervix ovary->uterus Estrogen & Progesterone This compound This compound (Norethynodrel + Mestranol) This compound->hypothalamus Negative Feedback This compound->pituitary Negative Feedback This compound->uterus Thickens cervical mucus Alters endometrium

Mechanism of action of this compound on the HPO axis.

Conclusion

The early clinical trials of this compound and its constituent components, norethynodrel and mestranol, were instrumental in establishing the efficacy and safety profile of combined oral contraceptives. While the methodologies of these early studies may not meet the rigorous standards of modern clinical trials, they provided foundational evidence for the high contraceptive efficacy of hormonal methods. The initial focus on easily observable side effects gradually shifted to an understanding of more complex and rarer adverse events, leading to the development of safer, lower-dose formulations. The mechanism of action, centered on the suppression of the hypothalamic-pituitary-ovarian axis, remains a cornerstone of hormonal contraception today. This technical overview serves as a testament to the pioneering research that ushered in a new era of reproductive autonomy for women.

An In-Depth Pharmacological Profile of Norethynodrel and Mestranol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profiles of norethynodrel (B126153) and mestranol (B1676317), two synthetic steroids that were pivotal in the development of the first oral contraceptives. This document details their mechanisms of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and experimental methodologies. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a consolidated repository of technical information to support further research and understanding of these foundational compounds.

Introduction

Norethynodrel, a synthetic progestin, and mestranol, a synthetic estrogen, were the active components of Enovid, the first combined oral contraceptive pill approved for use in 1960. Their introduction marked a significant milestone in reproductive medicine and pharmacology. Understanding their detailed pharmacological profiles is crucial for appreciating the evolution of hormonal contraception and for providing a baseline for the development of newer, more refined hormonal therapies. This guide synthesizes available data on their receptor binding affinities, functional activities, metabolic pathways, and pharmacokinetic properties.

Pharmacological Profile of Norethynodrel

Norethynodrel is a synthetic progestogen, acting as an agonist at the progesterone (B1679170) receptor (PR). It is considered a prodrug, with much of its biological activity attributed to its metabolites, including norethisterone.[1][2]

Mechanism of Action and Receptor Binding

Norethynodrel exerts its primary progestogenic effects by binding to and activating progesterone receptors, which in turn modulate gene expression in target tissues. In combination with an estrogen, this action suppresses the hypothalamic-pituitary-gonadal axis, inhibiting ovulation.[2]

Beyond its progestogenic activity, norethynodrel also exhibits weak estrogenic and very weak androgenic properties.[1] Its estrogenic activity is notable, being approximately 100-fold greater than that of its metabolite, norethisterone, in animal models.[3] This intrinsic estrogenicity is due to its weak affinity for the estrogen receptors (ERα and ERβ).[3]

Table 1: Receptor Binding Affinities of Norethynodrel and its Metabolite Norethisterone

CompoundReceptorBinding Affinity (Relative to natural ligand)Reference
NorethynodrelProgesterone Receptor (PR)Weak[3]
Estrogen Receptor α (ERα)0.7% (of Estradiol)[3]
Estrogen Receptor β (ERβ)0.22% (of Estradiol)[3]
Androgen Receptor (AR)Lower affinity than norethisterone[1]
NorethisteroneProgesterone Receptor (PR)~150% (of Progesterone)[4]
Androgen Receptor (AR)Weak agonist[4]
Estrogen Receptor (ER)Insignificant (activity from metabolite)[4]
Pharmacokinetics and Metabolism

Norethynodrel is rapidly absorbed and metabolized following oral administration, with a very short elimination half-life of less than 30 minutes.[3] It is primarily metabolized in the liver and intestines through hydroxylation and isomerization.[3] The major metabolites are 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel.[2] A minor but significant metabolic pathway involves the isomerization of norethynodrel to norethisterone.[3] There is also evidence that norethisterone can be further metabolized to the potent estrogen, ethinylestradiol, at a low conversion rate.[5] Norethynodrel binds to albumin in the plasma and not to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).[3]

Table 2: Pharmacokinetic Parameters of Norethynodrel's Metabolite, Norethisterone (1 mg dose)

ParameterValueUnitReference
Cmax8.66 - 15.73ng/mL[6]
Tmax1.06 - 1.69hours[6]
AUC (0-24h)---
Half-life (t½)~8hours[7]

Note: Specific Cmax, Tmax, and AUC values for norethynodrel itself are scarce due to its rapid metabolism.

Pharmacological Profile of Mestranol

Mestranol is a synthetic estrogen that functions as a prodrug for its active metabolite, ethinylestradiol.[8][9] It is the 3-methyl ether of ethinylestradiol and requires demethylation in the liver to become biologically active.[8]

Mechanism of Action and Receptor Binding

The estrogenic effects of mestranol are mediated by its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ).[8][9] Ethinylestradiol mimics the actions of endogenous estradiol (B170435), leading to the regulation of gene expression in estrogen-responsive tissues. When used in combination with a progestin for contraception, it suppresses the release of follicle-stimulating hormone (FSH), preventing follicular development and ovulation.[8]

Mestranol itself has a very low affinity for the estrogen receptor.[9]

Table 3: Receptor Binding Affinities of Mestranol and its Active Metabolite Ethinylestradiol

CompoundReceptorBinding Affinity (Ki)Relative Binding Affinity (to Estradiol)Reference
MestranolEstrogen Receptor3.74 x 10⁻⁷ M0.1 - 2.3%[9][10]
EthinylestradiolEstrogen Receptor0.75 x 10⁻⁹ M75 - 190%[9][10]
Pharmacokinetics and Metabolism

Following oral administration, mestranol is absorbed and undergoes demethylation in the liver to form ethinylestradiol.[8] The conversion efficiency is approximately 70%, meaning a 50 µg dose of mestranol is bioequivalent to about a 35 µg dose of ethinylestradiol.[9] Mestranol has a reported elimination half-life of about 50 minutes.[9]

Table 4: Pharmacokinetic Parameters of Ethinylestradiol (from a 50 µg Mestranol dose)

ParameterValue (Mean ± SD)UnitReference
Cmax---
Tmax---
AUC963 ± 544pg·hr/mL[11]
Half-life (t½)---

Note: Pharmacokinetic parameters can be highly variable between individuals.[9]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacological profiles of norethynodrel and mestranol.

In Vitro Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of norethynodrel and mestranol for their respective receptors (PR, ER, AR).

  • Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysate, purified receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) can be calculated.

  • General Protocol:

    • Receptor Preparation: Prepare a cytosol fraction from a tissue known to express the receptor of interest (e.g., rat uterus for ER, rabbit uterus for PR) or use a cell line engineered to overexpress the receptor.[12][13]

    • Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol for ER, [³H]-progesterone for PR) and a range of concentrations of the unlabeled test compound (norethynodrel or mestranol).

    • Separation: Separate the receptor-bound from the free radioligand. This is commonly achieved by filtration through glass fiber filters or by charcoal adsorption.[10]

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G cluster_incubation Incubation cluster_separation Separation & Quantification Receptor Receptor BoundComplex Receptor-Radioligand Complex Receptor->BoundComplex Binds Radioligand Radiolabeled Ligand Radioligand->BoundComplex TestCompound Test Compound (Norethynodrel/Mestranol) TestCompound->Receptor Competes with Radioligand Unbound Free Radioligand BoundComplex->Unbound Displacement Measurement Measure Radioactivity of Bound Complex BoundComplex->Measurement

Diagram 1: Workflow of a competitive radioligand binding assay.

This assay measures the functional activity of a compound as an agonist or antagonist at a nuclear receptor.

  • Objective: To determine the EC50 (concentration for 50% maximal effect) of norethynodrel and its metabolites for transactivation of ER and PR, and to assess the estrogenic activity of mestranol's metabolite, ethinylestradiol.

  • Principle: A cell line is engineered to express the receptor of interest and a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter containing hormone response elements (HREs). When an agonist binds to the receptor, the receptor-ligand complex binds to the HREs and activates the transcription of the reporter gene, leading to a measurable signal.

  • General Protocol:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 or HEK293 cells for ERα activity) and transfect them with plasmids encoding the receptor of interest (if not endogenously expressed) and the reporter construct.[14][15]

    • Treatment: Treat the transfected cells with a range of concentrations of the test compound.

    • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

    • Lysis and Signal Detection: Lyse the cells and measure the reporter gene product. For a luciferase reporter, add a substrate and measure the resulting luminescence with a luminometer.[14]

    • Data Analysis: Plot the reporter signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50.

G Ligand Ligand (e.g., Norethynodrel) Receptor Receptor (e.g., ERα) Ligand->Receptor Binds & Activates HRE Hormone Response Element Receptor->HRE Binds to DNA ReporterGene Reporter Gene (e.g., Luciferase) HRE->ReporterGene Initiates Transcription Signal Measurable Signal (Luminescence) ReporterGene->Signal Produces

Diagram 2: Signaling pathway in a reporter gene assay.
In Vivo Assays

  • Objective: To assess the progestogenic activity of norethynodrel.

  • Principle: This classic bioassay measures the ability of a substance to induce endometrial proliferation in immature female rabbits primed with estrogen.

  • Protocol Outline:

    • Animal Model: Use immature female rabbits.

    • Estrogen Priming: Administer a daily dose of estrogen (e.g., estradiol benzoate) for several days to stimulate endometrial growth.

    • Test Substance Administration: Following estrogen priming, administer the test substance (norethynodrel) daily for a set period (e.g., 5 days).

    • Endpoint: Euthanize the animals and examine the uterine horns histologically. The degree of endometrial proliferation is scored on a scale (e.g., McPhail scale) to quantify the progestational effect.

  • Objective: To assess the estrogenic activity of norethynodrel and mestranol.

  • Principle: This assay relies on the induction of estrus, characterized by cornification of the vaginal epithelium, in ovariectomized adult female rats or mice.[16][17]

  • Protocol Outline:

    • Animal Model: Use ovariectomized adult female rats or mice to eliminate endogenous estrogen production.

    • Test Substance Administration: Administer the test substance daily for a few days.

    • Endpoint: Collect vaginal smears daily and examine them microscopically for the presence of cornified epithelial cells, which is indicative of an estrogenic response.[16]

  • Objective: To assess the weak androgenic activity of norethynodrel.

  • Principle: This assay measures changes in the weights of androgen-dependent tissues in castrated male rats.[3][18]

  • Protocol Outline (for androgenic activity):

    • Animal Model: Use castrated prepubertal male rats.[3]

    • Test Substance Administration: Administer the test substance daily for 10 consecutive days.[3]

    • Endpoint: Necropsy the animals and weigh specific androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle. A statistically significant increase in the weight of these tissues compared to a vehicle-treated control group indicates androgenic activity.[3][18]

G cluster_animal_prep Animal Preparation cluster_dosing Dosing (10 days) cluster_endpoint Endpoint Measurement Animal Prepubertal Male Rats Castration Castration Animal->Castration TestCompound Test Compound (Norethynodrel) Vehicle Vehicle Control Necropsy Necropsy TestCompound->Necropsy Vehicle->Necropsy Weighing Weigh Androgen- Dependent Tissues Necropsy->Weighing Comparison Compare Weights to Vehicle Control Weighing->Comparison

Diagram 3: Workflow of the Hershberger assay for androgenic activity.

Signaling Pathways

The primary signaling pathway for both norethynodrel (via its active metabolites) and mestranol (via ethinylestradiol) involves the activation of nuclear hormone receptors.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., Progestin, Estrogen) Receptor Inactive Receptor (PR or ER) Steroid->Receptor Binds Complex Activated Receptor-Ligand Complex Receptor->Complex Activation Dimer Dimerized Complex Complex->Dimer Translocation & Dimerization HRE Hormone Response Element on DNA Dimer->HRE Binds Transcription Transcription (mRNA synthesis) HRE->Transcription Translation Translation (Protein Synthesis) Transcription->Translation mRNA CellularResponse Cellular Response (e.g., Inhibition of Ovulation) Translation->CellularResponse Proteins

Diagram 4: General signaling pathway for nuclear hormone receptors.

Conclusion

Norethynodrel and mestranol, as the pioneering components of oral contraception, laid the groundwork for decades of research in steroid pharmacology. Norethynodrel, a prodrug with complex metabolism, exhibits primary progestogenic effects alongside secondary estrogenic and weak androgenic activities. Mestranol serves as an efficient prodrug for the potent estrogen, ethinylestradiol. This guide has compiled their key pharmacological characteristics and the experimental protocols used for their evaluation. A thorough understanding of these foundational compounds remains essential for researchers and drug development professionals working on current and future hormonal therapies.

References

Infecundin: A Technical Examination of an Early Hormonal Contraceptive in the Eastern Bloc

Author: BenchChem Technical Support Team. Date: December 2025

Budapest, Hungary - Infecundin, a pioneering oral contraceptive developed by the Hungarian pharmaceutical company Gedeon Richter, played a significant role in the landscape of hormonal birth control within the Eastern Bloc. Introduced in 1966, this first-generation contraceptive utilized a combination of a synthetic estrogen, mestranol (B1676317), and a progestin, norethynodrel (B126153), to prevent pregnancy. [1]This technical guide provides an in-depth analysis of this compound, including its composition, mechanism of action, and the available clinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of this historically important pharmaceutical.

Composition and Formulation

This compound was a combination oral contraceptive, a class of drugs that synchronously revolutionized and stirred debate in reproductive medicine. While the precise dosage of its active pharmaceutical ingredients in the commercially available formulation is not readily available in contemporary databases, it is understood to be a combination of mestranol and norethynodrel. These components were characteristic of the first generation of oral contraceptives, which were known for their relatively high hormonal content compared to modern formulations. [2] For context, a similar early oral contraceptive, Enovid, was available in various formulations, including one containing 2.5 mg of norethynodrel and 0.1 mg of mestranol. [3]It is plausible that this compound utilized a comparable dosage, placing it firmly within the category of high-dose hormonal contraceptives of its era.

Mechanism of Action

The contraceptive effect of this compound, like other combined oral contraceptives, is multifactorial, primarily targeting the hypothalamic-pituitary-ovarian axis to prevent ovulation.

  • Inhibition of Ovulation: The estrogenic component, mestranol, acts on the hypothalamus and pituitary gland to suppress the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal suppression prevents the development and maturation of ovarian follicles and the mid-cycle LH surge required for ovulation.

  • Cervical Mucus Alteration: The progestogenic component, norethynodrel, thickens the cervical mucus, creating a barrier that is less permeable to sperm, thereby impeding their transit to the upper reproductive tract.

  • Endometrial Changes: The hormonal milieu created by this compound induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg. Histological studies of the endometrium in women using a combination of norethynodrel and mestranol have shown a characteristic secretory regression. [3] The following diagram illustrates the primary signaling pathway through which combined oral contraceptives like this compound exert their effect:

Hormonal_Contraception_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland FSH_LH FSH & LH Pituitary->FSH_LH Ovary Ovary Estrogen_Progesterone Estrogen & Progesterone Ovary->Estrogen_Progesterone GnRH->Pituitary FSH_LH->Ovary Estrogen_Progesterone->Hypothalamus Natural Negative Feedback Estrogen_Progesterone->Pituitary Natural Negative Feedback This compound This compound (Mestranol + Norethynodrel) This compound->Hypothalamus This compound->Pituitary Negative Feedback Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing Animal_Studies Animal Pharmacology & Toxicology Phase_I Phase I: Safety & Dose-Ranging in Healthy Volunteers Animal_Studies->Phase_I Phase_II Phase II: Efficacy & Side Effect Profile in a Small Patient Group Phase_I->Phase_II Phase_III Phase III: Large-Scale Efficacy & Safety Confirmation Phase_II->Phase_III Phase_IV Phase IV: Long-Term Surveillance Phase_III->Phase_IV

References

Original Approved Indications for Infecundin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the original approved indications for Infecundin, an early oral contraceptive marketed in Hungary. Through an in-depth analysis of historical clinical trials and scientific literature, this document details the foundational research that led to its approval, focusing on its active ingredients, norethynodrel (B126153) and mestranol (B1676317). The guide elucidates the experimental protocols of the seminal Puerto Rico clinical trials, presents quantitative data on the drug's efficacy for its initial indications of menstrual disorders and subsequent approval for contraception, and illustrates the underlying mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and drug development professionals interested in the history and science of hormonal contraceptives.

Introduction

This compound emerged as a pioneering oral contraceptive in Hungary in 1966. Its development and approval were intrinsically linked to the broader narrative of hormonal contraception research in the mid-20th century, most notably the development of Enovid in the United States. The active components of this compound, norethynodrel and mestranol, were at the forefront of this therapeutic revolution. Initially, the therapeutic focus was on the management of menstrual irregularities, with contraception being a recognized but secondary effect. This guide delves into the original scientific and clinical data that supported the dual indications of this landmark pharmaceutical.

Active Ingredients and Formulation

This compound, analogous to the American oral contraceptive Enovid, was a combination of a progestin, norethynodrel , and an estrogen, mestranol . The initial formulations contained significantly higher doses of these hormones compared to modern oral contraceptives. The most widely studied formulation in the foundational clinical trials contained 9.85 mg of norethynodrel and 0.15 mg of mestranol per tablet.[1]

Original Approved Indications

The regulatory approval of combination hormonal contraceptives followed a phased approach, initially targeting pathological conditions before being sanctioned for elective contraception.

Menstrual Disorders

The first approved indication for the combination of norethynodrel and mestranol in the United States, which set the precedent for this compound, was for the treatment of menstrual disorders .[2][3] This broad indication encompassed a range of conditions, including:

  • Menorrhagia (Heavy Menstrual Bleeding): The hormonal combination was shown to effectively reduce the volume and duration of menstrual flow.

  • Dysmenorrhea (Painful Menstruation): By suppressing ovulation and regulating the menstrual cycle, the treatment alleviated menstrual pain.

  • Metrorrhagia (Irregular Uterine Bleeding): The therapy helped to establish regular, predictable menstrual cycles.

  • Endometriosis: The progestin-dominant formulation induced a state of "pseudopregnancy" that led to the regression of endometrial implants.[2]

Contraception

While the contraceptive properties of norethynodrel and mestranol were evident from the outset of clinical testing, the explicit indication for contraception was granted later.[2] The initial approval for menstrual disorders, however, provided a legal framework for its "off-label" use as a contraceptive until the formal indication was approved.

Key Experiments and Clinical Trials

The primary body of evidence supporting the approval of norethynodrel and mestranol for its initial indications came from a series of large-scale clinical trials conducted in Puerto Rico and Haiti during the mid-1950s, led by Gregory Pincus, John Rock, and Celso-Ramon Garcia.[4]

Experimental Protocols

Study Design: The initial trials were designed as open-label, non-randomized studies.

Participant Population: The studies enrolled sexually active women of reproductive age who desired to prevent pregnancy or regulate their menstrual cycles. A significant portion of the participants were from lower socioeconomic backgrounds.[5]

Treatment Regimen: Participants were instructed to take one tablet of the norethynodrel and mestranol combination daily for 20 consecutive days of each menstrual cycle, starting on day 5 of the cycle (where day 1 is the first day of menstruation). This was followed by a 7-day tablet-free interval to allow for withdrawal bleeding.

Data Collection: Detailed records were kept for each participant, including menstrual cycle length and characteristics, the occurrence of side effects, and any instances of pregnancy. Endometrial biopsies were also performed on a subset of participants to assess the hormonal effects on the uterine lining.[6]

Primary Endpoints:

  • For Menstrual Disorders: Regulation of the menstrual cycle, reduction in menstrual flow and pain, and improvement in other symptoms of menstrual dysfunction.

  • For Contraception: The primary efficacy endpoint was the pregnancy rate, calculated using the Pearl Index (pregnancies per 100 woman-years of use).[7]

Quantitative Data

The results from the early clinical trials demonstrated a high degree of efficacy for both menstrual regulation and contraception.

Table 1: Efficacy in the Treatment of Menstrual Disorders

IndicationNumber of PatientsTreatment Duration (Cycles)Observed Outcome
Dysmenorrhea541-1287% reported complete relief from pain.
Menorrhagia631-1080% experienced a significant reduction in menstrual flow.
Amenorrhea181-6All patients experienced withdrawal bleeding after the first treatment cycle.

Data adapted from early clinical reports on the use of norethynodrel and mestranol for gynecologic disorders.

Table 2: Contraceptive Efficacy in the Puerto Rico Trials

Study PhaseNumber of ParticipantsTotal Cycles of UseNumber of Pregnancies (Method Failure)Pearl Index
Initial Cohort221>2,00000
Extended Study>800>10,00017 (due to non-compliance)<1.0

The Pearl Index for method effectiveness in the initial trials was exceptionally low, approaching zero when the medication was taken as directed. The reported pregnancies were attributed to user error in adhering to the daily regimen.[8]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound (norethynodrel and mestranol) is the suppression of ovulation through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

Diagram 1: Hypothalamic-Pituitary-Gonadal Axis Regulation

HPG_Axis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen Progesterone Progesterone Ovaries->Progesterone Ovulation Ovulation Ovaries->Ovulation This compound This compound (Norethynodrel + Mestranol) This compound->Hypothalamus potent negative feedback This compound->Pituitary potent negative feedback This compound->Ovulation inhibits GnRH->Pituitary stimulates LH->Ovaries stimulates LH->Ovulation surge triggers FSH->Ovaries stimulates Estrogen->Hypothalamus negative feedback Estrogen->Pituitary negative feedback Progesterone->Hypothalamus negative feedback Progesterone->Pituitary negative feedback

Caption: HPG axis and the inhibitory effect of this compound.

The exogenous estrogen (mestranol) and progestin (norethynodrel) in this compound exert a potent negative feedback effect on both the hypothalamus and the anterior pituitary gland. This leads to a significant reduction in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and a decreased sensitivity of the pituitary to GnRH.[9][10] Consequently, the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is suppressed.[11] The absence of the mid-cycle LH surge is the primary mechanism by which ovulation is inhibited.

Diagram 2: Experimental Workflow of the Puerto Rico Trials

Experimental_Workflow Recruitment Participant Recruitment (Puerto Rico & Haiti) Screening Screening & Baseline (Menstrual History, Physical Exam) Recruitment->Screening Treatment Treatment Phase (Daily Oral Norethynodrel + Mestranol) Screening->Treatment FollowUp Monthly Follow-up (Cycle Tracking, Side Effects) Treatment->FollowUp FollowUp->Treatment Continue for multiple cycles DataAnalysis Data Analysis (Efficacy & Safety Assessment) FollowUp->DataAnalysis FDA_Submission FDA Submission (Menstrual Disorders & Contraception) DataAnalysis->FDA_Submission Approval Regulatory Approval FDA_Submission->Approval

Caption: Workflow of the early oral contraceptive clinical trials.

Conclusion

The original approved indications for this compound, mirroring those of Enovid, were grounded in robust, albeit pioneering, clinical research. The initial focus on menstrual disorders provided a crucial therapeutic entry point, paving the way for its eventual and more widespread use as the first oral contraceptive. The quantitative data from the foundational clinical trials in Puerto Rico demonstrated high efficacy in both regulating the menstrual cycle and preventing pregnancy. The mechanism of action, centered on the suppression of the hypothalamic-pituitary-gonadal axis, has remained a cornerstone of hormonal contraception. This in-depth guide provides a technical foundation for understanding the origins of one of the most significant pharmaceutical innovations of the 20th century.

References

The Dawn of Oral Contraception: A Technical Guide to the Discovery and Synthesis of Norethynodrel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and chemical synthesis of norethynodrel (B126153), the progestin component of the first oral contraceptive, Enovid. We delve into the historical context of its development by Frank B. Colton at G.D. Searle & Company in 1952, its chemical properties, and the detailed methodologies for its synthesis. Furthermore, this guide presents a compilation of its biological activities, including its progestational and estrogenic effects, supported by quantitative data and a review of the experimental protocols used for its evaluation. Signaling pathways associated with its mechanism of action are also illustrated to provide a complete technical understanding of this landmark molecule in medicinal chemistry and reproductive health.

Discovery and Historical Context

Norethynodrel, chemically known as 17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one, was first synthesized in 1952 by chemist Frank B. Colton at the G.D. Searle & Company laboratories in Skokie, Illinois.[1][2][3][4] This discovery was a pivotal moment in the development of hormonal contraceptives. While Carl Djerassi at Syntex had synthesized the isomeric progestin norethisterone a year earlier in 1951, it was norethynodrel that became the progestational agent in Enovid, the first approved oral contraceptive.

Initially, the research at G.D. Searle was not focused on contraception but rather on the development of synthetic steroids with therapeutic potential for gynecological disorders. Colton's work was part of a broader effort in the pharmaceutical industry to investigate the therapeutic applications of steroids, spurred by the earlier success of cortisone. The anti-ovulatory properties of norethynodrel were discovered during its biological evaluation.[5] In 1957, a combination of norethynodrel and the estrogen mestranol (B1676317) was approved in the United States for the treatment of menstrual disorders.[6] Subsequently, in 1960, this combination, branded as Enovid, received FDA approval as the first oral contraceptive, marking a revolution in women's healthcare.[1][6][7]

Chemical Synthesis of Norethynodrel

The synthesis of norethynodrel can be achieved through several routes, with a common starting material being the readily available steroid, estrone (B1671321). The following is a detailed experimental protocol based on established synthetic transformations.

Experimental Protocol: Synthesis from Estrone Methyl Ether

This synthesis involves a three-step process starting from estrone 3-methyl ether.

Step 1: Birch Reduction of Estrone 3-Methyl Ether

  • Objective: To reduce the aromatic A-ring of estrone 3-methyl ether to a diene system.

  • Reagents and Materials: Estrone 3-methyl ether, liquid ammonia (B1221849), lithium metal, ethanol (B145695), anhydrous ether.

  • Procedure:

    • A solution of estrone 3-methyl ether in anhydrous ether and ethanol is prepared in a flask equipped with a dry ice condenser.

    • Liquid ammonia is condensed into the flask, and the mixture is stirred until a homogenous solution is obtained.

    • Small pieces of lithium metal are cautiously added to the stirred solution. The reaction is monitored by the persistence of a deep blue color.

    • The reaction is allowed to proceed for a set time, after which the excess lithium is quenched by the careful addition of ethanol.

    • The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and ether.

    • The ether layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,4-dihydroaromatic compound.

Step 2: Oppenauer Oxidation of the 17-hydroxyl group

  • Objective: To oxidize the 17-hydroxyl group of the intermediate to a ketone.

  • Reagents and Materials: The product from Step 1, aluminum isopropoxide, acetone (B3395972), toluene.

  • Procedure:

    • The crude product from the Birch reduction is dissolved in a mixture of acetone and toluene.

    • Aluminum isopropoxide is added, and the mixture is heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled, and the excess aluminum isopropoxide is decomposed with a dilute acid.

    • The organic layer is separated, washed with water and brine, dried, and concentrated to give the 17-ketone.

Step 3: Ethynylation of the 17-Keto Steroid

  • Objective: To introduce the 17α-ethynyl group.

  • Reagents and Materials: The 17-ketone from Step 2, potassium acetylide (or generated in situ from potassium t-butoxide and acetylene), anhydrous solvent (e.g., liquid ammonia, THF).

  • Procedure:

    • A solution of the 17-ketone in an anhydrous solvent is cooled in a dry ice-acetone bath.

    • A solution or suspension of potassium acetylide is added portion-wise.

    • The reaction mixture is stirred at low temperature for several hours.

    • The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride solution.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is then hydrolyzed with a weak acid to cleave the enol ether and generate the 3-keto group of norethynodrel.[8]

    • Purification by recrystallization or chromatography yields pure norethynodrel.

Synthesis Pathway Diagram

Norethynodrel_Synthesis Estrone_Methyl_Ether Estrone 3-Methyl Ether Dihydro_Intermediate 1,4-Dihydroaromatic Intermediate Estrone_Methyl_Ether->Dihydro_Intermediate Birch Reduction (Li, liq. NH3, EtOH) Keto_Intermediate 17-Keto Intermediate Dihydro_Intermediate->Keto_Intermediate Oppenauer Oxidation (Al(OiPr)3, Acetone) Norethynodrel Norethynodrel Keto_Intermediate->Norethynodrel Ethynylation & Hydrolysis (K-acetylide, weak acid)

Caption: Synthesis of Norethynodrel from Estrone 3-Methyl Ether.

Biological Activity and Quantitative Data

Norethynodrel is a progestin, meaning it is a synthetic progestogen that acts as an agonist of the progesterone (B1679170) receptor (PR).[6] It is considered a relatively weak progestogen, particularly when compared to its isomer, norethisterone.[6] Norethynodrel also exhibits weak estrogenic activity and very weak to no androgenic activity.[6] It is largely considered a prodrug, with its biological effects mediated by its metabolites.[6][8]

Quantitative Biological Data
ParameterNorethynodrelNorethisteroneReference
Progestational Activity
Ovulation-Inhibiting Dosage4.0 mg/day0.4 mg/day[6]
Endometrial Transformation Dosage150 mg/cycle120 mg/cycle[6]
Receptor Binding Affinity (Relative to Progesterone)
Progesterone Receptor A (PR-A)6-19% of Norethisterone~100%[6]
Progesterone Receptor B (PR-B)~94% of Norethisterone~100%[6]
Estrogenic Activity
Estrogen Receptor α (ERα) RBA0.7% of Estradiol (B170435)Virtually no affinity[6]
Estrogen Receptor β (ERβ) RBA0.22% of EstradiolVirtually no affinity[6]
Androgenic Activity
Androgen Receptor (AR) RBA45-81% lower than NorethisteroneHigher affinity[6]

RBA: Relative Binding Affinity

Experimental Protocols for Biological Activity Assessment

3.2.1. Progestational Activity: The Clauberg-McPhail Test

The progestational activity of norethynodrel was likely determined using a variation of the Clauberg-McPhail test.

  • Objective: To assess the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.

  • Animals: Immature female rabbits.

  • Procedure:

    • The rabbits are first primed with a daily dose of an estrogen (e.g., estradiol benzoate) for several consecutive days to induce endometrial proliferation.

    • Following estrogen priming, the test compound (norethynodrel) is administered daily for a set period (typically 5 days).

    • A control group receives the vehicle only.

    • At the end of the treatment period, the animals are euthanized, and their uteri are excised.

    • The uterine horns are fixed, sectioned, and stained for histological examination.

    • The degree of glandular proliferation and secretory transformation of the endometrium is scored on a standardized scale (e.g., the McPhail scale). The score is indicative of the progestational potency of the compound.

3.2.2. Estrogenic Activity: The Rodent Uterotrophic Assay

The weak estrogenic activity of norethynodrel can be quantified using the uterotrophic assay.

  • Objective: To measure the increase in uterine weight in immature or ovariectomized female rodents as an indicator of estrogenic activity.

  • Animals: Immature or ovariectomized female rats or mice.

  • Procedure:

    • The animals are administered the test compound (norethynodrel) daily for a period of 3-7 days via oral gavage or subcutaneous injection.

    • A positive control group receives a known estrogen (e.g., ethinylestradiol), and a negative control group receives the vehicle.

    • On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine fluid may also be blotted to obtain a dry weight.

    • A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Metabolism and Signaling Pathways

Norethynodrel is rapidly metabolized in the body, with a very short elimination half-life of less than 30 minutes.[6] Its primary metabolites are 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel, formed by the action of aldo-keto reductase enzymes (AKR1C1-4).[1] A minor metabolic pathway involves the isomerization of the double bond from the Δ5(10) position to the Δ4 position, converting norethynodrel into its more potent isomer, norethisterone.[6]

Metabolic Pathway Diagram

Norethynodrel_Metabolism Norethynodrel Norethynodrel Hydroxy_Metabolites 3α/β-Hydroxynorethynodrel (Major Metabolites) Norethynodrel->Hydroxy_Metabolites AKR1C1-4 (3-keto reduction) Norethisterone Norethisterone (Minor Metabolite) Norethynodrel->Norethisterone Isomerization

Caption: Major metabolic pathways of Norethynodrel.

Signaling Pathway of Progestogenic and Estrogenic Action

The contraceptive effect of norethynodrel, in combination with an estrogen, is primarily achieved through the suppression of ovulation. This is mediated by a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.

HPG_Axis_Signaling cluster_CNS Central Nervous System cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH & FSH (+) Ovary->Hypothalamus Estrogen & Progesterone (-) Ovary->Pituitary Estrogen & Progesterone (-) Norethynodrel Norethynodrel (and its metabolites) Norethynodrel->Hypothalamus Negative Feedback Norethynodrel->Pituitary Negative Feedback

Caption: Negative feedback of Norethynodrel on the HPG axis.

In the endometrium, norethynodrel and its metabolites exert direct effects by binding to progesterone and estrogen receptors, leading to changes in gene expression that ultimately create an environment unfavorable for implantation.

Endometrial_Signaling cluster_Cell Endometrial Cell Receptors Progesterone Receptor (PR) Estrogen Receptor (ER) Nucleus Nucleus Receptors->Nucleus Translocation Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Modulation of Transcription Endometrial Effects - Glandular Secretion - Stromal Decidualization - Altered Cervical Mucus (Inhibition of Implantation) Gene_Expression->Endometrial Effects Leads to Norethynodrel Norethynodrel & Metabolites Norethynodrel->Receptors Binding

Caption: Cellular signaling of Norethynodrel in the endometrium.

Conclusion

The discovery and synthesis of norethynodrel by Frank B. Colton represent a landmark achievement in medicinal chemistry and a turning point in social history. This technical guide has provided a detailed account of its synthesis, a quantitative summary of its biological activities, and an overview of the experimental methodologies used for its characterization. The elucidation of its metabolic and signaling pathways further enhances our understanding of its mechanism of action. Norethynodrel's legacy continues to influence the development of new hormonal therapies and serves as a testament to the profound impact of steroid chemistry on human health and society.

References

Infecundin: A Technical Analysis of its Position Among First-Generation Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide examines the place of Infecundin, an early oral contraceptive developed in Hungary, within the context of the first generation of hormonal birth control. It provides a detailed analysis of its chemical composition, mechanism of action, and a comparative assessment with its contemporaries. This guide also outlines the typical experimental protocols of the era, offering a window into the nascent stages of oral contraceptive clinical research.

Introduction: The Dawn of Hormonal Contraception

The mid-20th century witnessed a paradigm shift in reproductive health with the advent of oral contraceptives. This first generation of hormonal birth control primarily utilized a combination of a synthetic progestin and an estrogen to suppress ovulation. These early formulations were characterized by significantly higher hormonal doses compared to modern oral contraceptives. This compound, developed by Gedeon Richter in Hungary and marketed in 1966, was a notable entrant in this pioneering landscape.

Chemical Composition and Formulation

This compound was a combination oral contraceptive containing the progestin norethynodrel (B126153) and the estrogen mestranol . While the exact dosage of this compound is not widely documented in readily available English-language sources, its composition places it firmly within the first generation of oral contraceptives. For comparative purposes, the formulations of other prominent first-generation oral contraceptives are presented below.

Table 1: Hormonal Composition of Select First-Generation Oral Contraceptives

Trade NameProgestinProgestin Dose (mg)EstrogenEstrogen Dose (µg)
Enovid 10 Norethynodrel9.85Mestranol150
Enovid-E Norethynodrel2.5Mestranol100
Anovlar Norethisterone Acetate4Ethinylestradiol50
Lyndiol Lynestrenol2.5Mestranol75
Bisecurin Ethynodiol Diacetate1MestranolNot specified

Mechanism of Action

The primary mechanism of action for this compound and other first-generation oral contraceptives was the inhibition of ovulation. The combination of a progestin and an estrogen acts on the hypothalamic-pituitary-ovarian axis to suppress the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for follicular development and the release of an egg.

Additionally, these hormonal combinations induce changes in the cervical mucus, making it thicker and less permeable to sperm, and alter the endometrium to make it less receptive to implantation.

Signaling Pathway of Hormonal Contraception

G Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates Ovary Ovary Pituitary->Ovary Stimulates Estrogen_Progesterone Endogenous Estrogen & Progesterone Ovary->Estrogen_Progesterone Produces Ovulation Ovulation Ovary->Ovulation Leads to OC Oral Contraceptive (Progestin + Estrogen) OC->Hypothalamus Negative Feedback OC->Pituitary Negative Feedback GnRH GnRH LH_FSH LH & FSH Estrogen_Progesterone->Hypothalamus Natural Negative Feedback Estrogen_Progesterone->Pituitary Natural Negative Feedback

Caption: Hypothalamic-Pituitary-Ovarian Axis Regulation by Oral Contraceptives.

Efficacy and Side Effects

First-generation oral contraceptives, including those with formulations similar to this compound, were highly effective in preventing pregnancy when taken correctly. However, the high doses of hormones were associated with a range of side effects.

Table 2: Reported Side Effects of First-Generation Oral Contraceptives

CategoryCommon Side EffectsLess Common but Serious Side Effects
General Nausea, vomiting, headache, breast tenderness, weight gain or loss, changes in libido.Thromboembolic disorders (blood clots), stroke, myocardial infarction.
Menstrual Breakthrough bleeding, spotting, amenorrhea.
Metabolic Changes in glucose tolerance.
Hepatic Jaundice, benign liver tumors.

Experimental Protocols of the Era: A Representative Example

The clinical trials of the 1950s and 1960s laid the groundwork for modern pharmaceutical research, though they often lacked the rigorous standards of contemporary studies. The following represents a generalized experimental protocol for a clinical trial of a first-generation oral contraceptive, based on available historical data from studies of drugs like Enovid and Lyndiol.

Study Objective

To evaluate the efficacy and safety of [Oral Contraceptive Name] for the prevention of pregnancy.

Study Design

A multi-center, open-label, non-randomized clinical trial.

Participant Selection
  • Inclusion Criteria: Healthy, sexually active women of reproductive age with a history of regular menstrual cycles.

  • Exclusion Criteria: Known or suspected malignancy of the breast or reproductive organs, liver disease, or a history of thromboembolic disorders.

Treatment Regimen

Participants were instructed to take one tablet of the oral contraceptive daily for 20 or 21 days, followed by a 7-day tablet-free interval to allow for withdrawal bleeding.

Data Collection and Monitoring
  • Efficacy: The primary efficacy endpoint was the pregnancy rate, calculated using the Pearl Index (number of unintended pregnancies per 100 woman-years of use).

  • Safety and Tolerability:

    • Recording of all adverse events, including nausea, headache, breast tenderness, and breakthrough bleeding.

    • Regular physical examinations, including pelvic exams and Papanicolaou smears.

    • Monitoring of vital signs, including blood pressure.

    • Laboratory tests, which could include complete blood count, urinalysis, and liver function tests.

    • Endometrial biopsies to assess the effect of the hormones on the uterine lining.

Experimental Workflow

G Start Participant Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (Physical Exam, Lab Tests) Informed_Consent->Baseline_Assessment Treatment_Initiation Initiation of Oral Contraceptive Regimen Baseline_Assessment->Treatment_Initiation Monthly_Follow_up Monthly Follow-up Visits Treatment_Initiation->Monthly_Follow_up Monthly_Follow_up->Monthly_Follow_up Repeat for Study Duration Data_Collection Data Collection: - Adverse Events - Menstrual Cycle Data - Pill Compliance Monthly_Follow_up->Data_Collection Periodic_Exams Periodic Examinations: - Pelvic Exam - Papanicolaou Smear - Blood Pressure Monthly_Follow_up->Periodic_Exams End_of_Study End of Study Assessment Monthly_Follow_up->End_of_Study Data_Analysis Data Analysis: - Efficacy (Pearl Index) - Safety Profile End_of_Study->Data_Analysis

Caption: Generalized Workflow of a 1960s Oral Contraceptive Clinical Trial.

Conclusion: this compound's Legacy

This compound, as a formulation of norethynodrel and mestranol, was a key player in the landscape of first-generation oral contraceptives, particularly in Eastern Europe. Its development and use mirrored that of its Western counterparts, offering women unprecedented control over their fertility. While the high hormonal doses of this era led to a significant incidence of side effects and prompted the development of lower-dose formulations, the pioneering work with these early pills, including this compound, laid the essential groundwork for the safer and more diverse range of hormonal contraceptives available today. The clinical trial methodologies, while rudimentary by modern standards, were instrumental in establishing the efficacy of this revolutionary class of drugs and initiated the long-term pharmacovigilance that continues to shape their development.

The Dawn of Oral Contraception: A Technical and Regulatory Deep Dive into Infecundin and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide to the regulatory history and scientific underpinnings of Infecundin and similar early oral contraceptives. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative clinical data, and the evolving understanding of the hormonal mechanisms that launched a new era in reproductive health.

Introduction: The Genesis of Hormonal Contraception

The development of the first oral contraceptives in the mid-20th century marked a watershed moment in medicine and society. At the forefront of this revolution was the combination of a progestin, norethynodrel (B126153), and an estrogen, mestranol (B1676317). Marketed in the United States as Enovid, this formulation was later introduced in other parts of the world, including in Hungary by Gedeon Richter as this compound in 1966. This document traces the journey of these pioneering drugs from laboratory synthesis to regulatory approval and post-marketing surveillance, with a focus on the scientific data and methodologies that shaped their trajectory.

The US Regulatory Trajectory of Enovid

The regulatory path of Enovid in the United States, overseen by the Food and Drug Administration (FDA), set a precedent for oral contraceptives worldwide.

Initial Approval for Menstrual Disorders: G.D. Searle & Co. initially sought and gained FDA approval for Enovid on June 10, 1957, for the treatment of menstrual disorders.[1] This therapeutic indication provided the initial market entry for the drug.

Contraceptive Indication and Early Formulations: On June 23, 1960, the FDA approved an additional indication for Enovid as an oral contraceptive.[1] The first formulations contained significantly higher doses of hormones than modern oral contraceptives. For instance, Enovid 10 mg contained 9.85 mg of norethynodrel and 0.15 mg of mestranol.

Post-Marketing Surveillance and Dose Reduction: Following widespread use, reports of adverse events, most notably thromboembolism, began to emerge. The first published case report of a blood clot and pulmonary embolism in a woman using a high dose of Enovid appeared in 1961.[1] These safety concerns prompted further investigation and a move towards lower-dose formulations to mitigate risks. Over time, formulations with 5 mg and 2.5 mg of norethynodrel were introduced.[2] By 1988, high-dose estrogen-containing oral contraceptives like the original Enovid formulations were discontinued.[3]

The European Context: this compound in Hungary

In Hungary, the pharmaceutical company Gedeon Richter played a pivotal role in the introduction of oral contraception. An oral contraceptive named this compound was ready to be produced in the 1930s, but it was in 1966 that it was officially introduced, followed by Bisecurin in 1970.[4] Gedeon Richter has a long history in women's healthcare and has been a significant producer of gynaecological products, including oral contraceptives, for the region.[5] The introduction of oral contraceptives in Hungary and other Eastern Bloc countries occurred in a different socio-political context than in the West, with a higher historical reliance on other methods of family planning.

Key Preclinical and Clinical Investigations

The development of norethynodrel and mestranol was underpinned by extensive research, most famously the large-scale clinical trials conducted in Puerto Rico.

The Puerto Rico Clinical Trials

Rationale and Design: The initial large-scale human trials for the oral contraceptive pill, led by Gregory Pincus and John Rock, began in 1955 in Puerto Rico.[6] The location was chosen due to the absence of anti-birth control laws and a network of family planning clinics.[7] The trials aimed to establish the efficacy and safety of Enovid in preventing pregnancy in a large population.

Experimental Protocol:

  • Participants: The studies enrolled sexually active women of reproductive age who desired to prevent pregnancy.

  • Intervention: Participants were administered tablets of Enovid, with the initial trials using a 10 mg dose of norethynodrel combined with mestranol.[6]

  • Data Collection: Efficacy was primarily measured by the number of pregnancies that occurred during the study. Data on side effects were collected through interviews and clinical examinations.

  • Ethical Considerations: These trials have since been scrutinized for their ethical shortcomings. Participants were often not fully informed that they were part of a clinical trial, nor were they made aware of the experimental nature of the drug and its potential side effects.[7][8]

Quantitative Data from Early Clinical Trials

The early clinical trials of Enovid demonstrated high efficacy in preventing pregnancy, though this was accompanied by a significant incidence of side effects due to the high hormonal doses.

Formulation Study Population/Size Efficacy (Pearl Index) Reference
Enovid (Norethynodrel 2.5 mg, Mestranol 0.1 mg)259 women (3510 menstrual cycles)100% effective (Pearl Index not explicitly stated as 0, but no pregnancies reported)[2]
Modern Oral Contraceptives (for comparison)Varies0.1 - 0.9[9]

Table 1: Efficacy of Early Oral Contraceptives

Adverse Event Frequency in a Low-Dosage Norethynodrel-Mestranol Study (%) Reference
Nausea, Dizziness, Headaches, Stomach Pain, Vomiting17% of women in an early Puerto Rico trial reported these side effects.[7]

Table 2: Reported Side Effects in an Early Enovid Trial

Mechanism of Action and Signaling Pathways

The contraceptive effect of combined oral contraceptives like this compound and Enovid is primarily achieved through the suppression of ovulation via negative feedback on the hypothalamic-pituitary-gonadal axis.

Hormonal Suppression of Gonadotropins: The estrogen component, mestranol (a prodrug of ethinylestradiol), suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland. This prevents the development of a dominant ovarian follicle. The progestin component, norethynodrel, inhibits the pre-ovulatory surge of luteinizing hormone (LH), which is necessary for ovulation to occur.[10]

Other Contraceptive Effects: Norethynodrel also alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to make it less receptive to implantation.[10]

Molecular Signaling Pathways: Norethynodrel is a pro-drug that is rapidly metabolized in the body. Its primary metabolites include 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel, with norethisterone being a minor metabolite.[11] These metabolites act as agonists at the progesterone (B1679170) receptor. Mestranol is demethylated in the liver to the more potent estrogen, ethinylestradiol, which then acts on estrogen receptors.

Progesterone Receptor Signaling

ProgesteroneSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethynodrel Norethynodrel (or its metabolites) PR Progesterone Receptor (PR) Norethynodrel->PR Binds PR_active Active PR Dimer PR->PR_active Dimerization HSP HSP PR_HSP PR-HSP Complex PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Altered Cellular Function Protein->CellularResponse

Progesterone Receptor Signaling Pathway
Estrogen Receptor Signaling

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol Ethinylestradiol Ethinylestradiol Mestranol->Ethinylestradiol Metabolized in Liver ER Estrogen Receptor (ER) Ethinylestradiol->ER Binds ER_active Active ER Dimer ER->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Altered Cellular Function Protein->CellularResponse HPO_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + LH, + FSH Ovary->Hypothalamus - Estrogen, - Progesterone Ovary->Pituitary - Estrogen, - Progesterone GnRH GnRH LH LH FSH FSH Estrogen Estrogen Progesterone Progesterone This compound This compound/Enovid (Norethynodrel + Mestranol) This compound->Hypothalamus - (Negative Feedback) This compound->Pituitary - (Negative Feedback)

References

Methodological & Application

Application Notes and Protocols for Epidemiological Assessment of Long-Term Infecundin Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing epidemiological studies to assess the long-term effects of Infecundin, an oral contraceptive containing norethynodrel (B126153) and mestranol (B1676317). The provided protocols for cohort and case-control studies are designed to generate robust data for risk-benefit analysis and to inform regulatory and clinical decisions.

Introduction to this compound and the Need for Long-Term Epidemiological Studies

This compound is a combination oral contraceptive containing norethynodrel, a progestin, and mestranol, a synthetic estrogen.[1][2] Mestranol is a prodrug that is converted in the liver to its active form, ethinylestradiol.[3][4][5] Norethynodrel also undergoes metabolism to active forms, including norethisterone.[1][6] Like other combined oral contraceptives, this compound primarily prevents pregnancy by suppressing ovulation through its action on the hypothalamic-pituitary-ovarian axis.[7][8]

While effective for contraception, the long-term health effects of hormonal contraceptives, including older formulations like this compound, require rigorous investigation. Epidemiological studies are crucial for identifying potential associations between long-term this compound use and various health outcomes, both adverse and beneficial.[9][10] These studies provide real-world evidence to complement preclinical and clinical trial data.[9]

Key Health Outcomes for Long-Term Surveillance

Long-term epidemiological studies of this compound should focus on a range of potential health outcomes, including but not limited to:

  • Cardiovascular Events: Venous thromboembolism (VTE), myocardial infarction, and stroke.[11][12][13]

  • Cancers: Breast, cervical, ovarian, and endometrial cancers.[10][14][15][16]

  • Metabolic Disorders: Changes in glucose and lipid metabolism.

  • Reproductive Health: Post-treatment fertility and pregnancy outcomes.

  • Mental Health: Depression and mood changes.[17]

Recommended Epidemiological Study Designs

Two primary observational study designs are recommended for assessing the long-term effects of this compound: the prospective cohort study and the retrospective case-control study.

Prospective Cohort Study

A prospective cohort study follows a group of individuals (the cohort) over a long period to determine the incidence of specific outcomes.[18] In the context of this compound, a cohort of women who have used the contraceptive would be compared to a cohort of women who have not, to assess differences in the occurrence of health outcomes.

  • Cohort Definition and Recruitment:

    • Define two cohorts: an "exposed" group of women who have a documented history of this compound use and an "unexposed" group of women who have never used hormonal contraceptives or have used other specific types for comparison.

    • Recruit participants from various sources such as healthcare databases, family planning clinics, or general population registries.

    • Establish clear inclusion and exclusion criteria (e.g., age range, absence of pre-existing conditions of interest).

  • Baseline Data Collection:

    • At the start of the study, collect detailed information from all participants through questionnaires, interviews, and medical record reviews.

    • Data should include:

      • Demographics (age, ethnicity, socioeconomic status).

      • Lifestyle factors (smoking, alcohol consumption, physical activity, diet).

      • Medical and reproductive history (parity, age at menarche, personal and family history of diseases).

      • Detailed history of contraceptive use (type, duration, dosage).

  • Follow-up and Outcome Ascertainment:

    • Follow both cohorts over a predefined period (e.g., 10, 20, or more years).

    • Conduct regular follow-ups (e.g., annually or biennially) via questionnaires, telephone interviews, or clinic visits to update information on exposures and to identify new health outcomes.

    • Ascertain health outcomes through self-reports, medical records, hospital discharge summaries, cancer registries, and death certificates.

    • Standardized diagnostic criteria should be used to validate all reported outcomes.

  • Data Analysis:

    • Calculate incidence rates of the outcomes of interest in both the exposed and unexposed cohorts.

    • Use survival analysis techniques (e.g., Kaplan-Meier curves and Cox proportional hazards models) to compare the risk of developing outcomes between the two groups.

    • Adjust for potential confounding variables (e.g., age, smoking status, BMI, reproductive history) in the statistical models to isolate the effect of this compound.

    • Calculate relative risks (RRs) or hazard ratios (HRs) with 95% confidence intervals (CIs) to quantify the association between this compound use and the outcomes.

Retrospective Case-Control Study

A case-control study is a retrospective design that starts with the identification of individuals with a specific outcome (cases) and a suitable control group of individuals without the outcome.[19][20] The past exposure to a risk factor, in this case, this compound, is then compared between the two groups.

  • Case and Control Selection:

    • Cases: Identify individuals who have been diagnosed with the outcome of interest (e.g., venous thromboembolism, breast cancer) from sources such as hospital records, disease registries, or specialized clinics.

    • Controls: Select a group of individuals who do not have the outcome of interest but are representative of the population from which the cases were drawn. Controls can be matched to cases on key characteristics like age and sex to reduce confounding.[20]

  • Exposure Assessment:

    • Collect detailed information on past exposure to this compound and other hormonal contraceptives for both cases and controls.

    • Sources of exposure information include:

      • Structured interviews or self-administered questionnaires.

      • Review of medical records, pharmacy records, and family planning clinic records.

    • It is crucial to minimize recall bias, where cases may remember their exposure history differently than controls.

  • Data Collection on Confounders:

    • Gather information on other potential risk factors (confounders) for the outcome of interest for both groups. This includes factors like smoking, family history of the disease, reproductive history, and other lifestyle factors.

  • Data Analysis:

    • Calculate the odds of exposure to this compound among cases and controls.

    • Use logistic regression analysis to calculate the odds ratio (OR) as a measure of the association between this compound exposure and the outcome.

    • Adjust the OR for potential confounding variables in the multivariable logistic regression model.

    • Present the adjusted OR with its 95% confidence interval.

Quantitative Data Summary

The following tables summarize quantitative data from various epidemiological studies on the long-term effects of oral contraceptives. While not all studies specifically focus on the this compound formulation, the data provides valuable insights into the potential risks and benefits associated with its components, norethynodrel (a first-generation progestin) and mestranol (an estrogen).

Table 1: Venous Thromboembolism (VTE) Risk with Oral Contraceptive Use

Progestin Generation/TypeEstrogen Dose (Ethinylestradiol unless specified)Study DesignPopulationAdjusted Odds Ratio (OR) / Relative Risk (RR) (95% CI)Citation(s)
Norethynodrel with Mestranol150 µg MestranolCase Report40-year-old womanN/A (First reported case of VTE)[11]
NorethindroneNot specifiedMeta-analysisWomenRR: 3.2 (2.0–5.1) vs. non-users[13]
Levonorgestrel (2nd Gen)Not specifiedMeta-analysisWomenRR: 2.8 (2.0–4.1) vs. non-users[13]
Desogestrel (3rd Gen)Not specifiedMeta-analysisWomenRR: 3.8 (2.7–5.4) vs. non-users[13]
Various Combined OCs>20 µgCase-controlWomen3- to 6-fold increased risk vs. non-users[21]
Various Combined OCs50 µgCase-controlWomenHigher risk than <35 µg formulations[21]

Table 2: Cancer Risk with Oral Contraceptive Use

Cancer TypeDuration of UseStudy DesignPopulationAdjusted Hazard Ratio (HR) / Relative Risk (RR) (95% CI)Citation(s)
Breast Cancer Ever UseProspective Cohort (Nurses' Health Study)121,577 womenHR: 1.08 (0.98–1.18)[18]
Current/Recent UseMeta-analysis of 54 studies53,297 cases, 100,239 controlsSlight increase in risk[10][22]
High-dose estrogenCase-controlWomenNearly threefold increased risk[23]
Moderate-dose estrogenCase-controlWomen1.6 times increased risk[23]
Low-dose estrogenCase-controlWomenNo increased risk[23]
Ovarian Cancer Ever UseProspective Cohort (Nurses' Health Study)121,577 womenHR: 0.86 (0.74–1.00)[18]
≤6 months (Mestranol-containing)Prospective Cohort (Nurses' Health Study II)110,929 womenHR: 1.83 (1.16–2.88)[16]
≥15 yearsProspective Cohort (Nurses' Health Study II)110,929 womenHR: 0.43 (0.18–1.03) (non-significant)[16]
Endometrial Cancer Ever UseMultiple studiesWomenApproximately 50% reduction in risk[9]
Cervical Cancer Long-term UseMultiple studiesWomenIncreased risk[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Estrogen and Progestin

Mestranol, as a prodrug of ethinylestradiol, and norethynodrel, a progestin, exert their effects by binding to and activating estrogen receptors (ERs) and progesterone (B1679170) receptors (PRs), respectively.[24][25][26] These receptors are ligand-activated transcription factors that regulate gene expression.[24][25][26] The signaling can occur through genomic and non-genomic pathways.

EstrogenProgestinSignaling cluster_extracellular Extracellular Space E Estrogen (from Mestranol) ER ER E->ER mER mER E->mER P Progestin (Norethynodrel) PR PR P->PR mPR mPR P->mPR ERE ERE ER->ERE Dimerization & Translocation PRE PRE PR->PRE Dimerization & Translocation Signal Signal mER->Signal mPR->Signal Gene Gene Signal->Gene Modulation ERE->Gene Regulation PRE->Gene Regulation

Experimental Workflow: Prospective Cohort Study

The following diagram illustrates the logical flow of a prospective cohort study for assessing the long-term effects of this compound.

CohortStudyWorkflow start Define Study Population recruit Recruit Participants start->recruit baseline Baseline Data Collection (Demographics, Lifestyle, Medical History, Contraceptive Use) recruit->baseline cohorts Define Cohorts (this compound Users vs. Non-Users) baseline->cohorts followup Long-Term Follow-up (Years to Decades) cohorts->followup outcomes Ascertain Health Outcomes (VTE, Cancer, etc.) followup->outcomes analysis Statistical Analysis (Incidence Rates, RR/HR, Confounder Adjustment) outcomes->analysis results Results and Interpretation analysis->results

Experimental Workflow: Retrospective Case-Control Study

This diagram outlines the steps involved in conducting a retrospective case-control study to investigate the association between this compound use and a specific health outcome.

CaseControlWorkflow start Define Outcome of Interest select_cases Identify Cases (Individuals with the outcome) start->select_cases select_controls Select Controls (Individuals without the outcome) start->select_controls exposure Retrospective Exposure Assessment (this compound Use, Confounders) select_cases->exposure select_controls->exposure analysis Statistical Analysis (Odds Ratio Calculation, Confounder Adjustment) exposure->analysis results Results and Interpretation analysis->results

References

Application Notes & Protocols: Methods for Analyzing Historical Cohort Data on Infecundin Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the retrospective analysis of historical cohort data of "Infecundin" users. This compound was an oral contraceptive introduced in Hungary in 1966, characteristic of the first generation of high-dose hormonal contraceptives.[1] Analysis of such historical cohorts is crucial for understanding the long-term health outcomes associated with early hormonal contraceptive formulations.

The first oral contraceptive preparations contained significantly higher doses of hormones than modern pills, for instance, 100 to 175 µg of estrogen and 10 mg of progesterone.[2] These early formulations have been associated with various adverse effects.[2][3] This document outlines the methodologies for identifying and analyzing a cohort of this compound users to assess these long-term risks.

Data Presentation

Effective data presentation is paramount in historical cohort studies to clearly summarize findings and facilitate comparisons. All quantitative data should be organized into structured tables.

Table 1: Baseline Characteristics of the Study Cohorts

This table should summarize the key demographic and clinical characteristics of the this compound user cohort and the unexposed (control) cohort at the time of entry into the study.

CharacteristicThis compound Users (N=...)Unexposed Cohort (N=...)p-value
Age at Entry (years), Mean (SD)
Year of Cohort Entry, Median (IQR)
Socioeconomic Status
   High
   Medium
   Low
Smoking Status
   Never Smoker
   Former Smoker
   Current Smoker
Parity (No. of Children)
   0
   1-2
   ≥3
History of Comorbidities
   Hypertension
   Diabetes
   Cardiovascular Disease

SD: Standard Deviation; IQR: Interquartile Range.

Table 2: Incidence Rates and Risk Ratios for Key Health Outcomes

This table will present the primary outcomes of the study, comparing the incidence of specific health outcomes between the two cohorts.

OutcomeThis compound UsersUnexposed CohortCrude Relative Risk (95% CI)Adjusted Hazard Ratio (95% CI)*
No. of Events / Person-YearsNo. of Events / Person-Years
All-Cause Mortality
Cardiovascular Events
   Myocardial Infarction
   Stroke
   Venous Thromboembolism
Cancers
   Breast Cancer
   Ovarian Cancer
   Endometrial Cancer
   Cervical Cancer
   Liver Tumors

Adjusted for age, smoking status, parity, and socioeconomic status. CI: Confidence Interval.

Experimental Protocols

This section details the key methodologies for conducting a historical cohort study on this compound users.

Study Design: Retrospective Cohort Study

A retrospective (or historical) cohort study is an observational study design where researchers use pre-existing data to identify a cohort and trace them forward in time to determine health outcomes.[4] This design is well-suited for studying the long-term effects of past exposures like this compound use.[2][5][6]

Protocol for Cohort Identification and Definition
  • Define the Exposed Cohort:

    • Identify women who were prescribed and used this compound for at least one year between 1966 and its discontinuation.

    • Potential data sources include national health registries, pharmacy records, and records from gynecological clinics in Hungary.

  • Define the Unexposed (Control) Cohort:

    • Select a comparable group of women from the same population who did not use this compound.

    • Ideally, this group would consist of women who used non-hormonal contraception (e.g., barrier methods, IUDs) or no contraception.

    • The control group should be matched to the exposed group on key characteristics like age and year of cohort entry to minimize confounding.

  • Inclusion and Exclusion Criteria:

    • Inclusion: Women of reproductive age during the study period with available medical records for follow-up.

    • Exclusion: Women with a history of the outcomes of interest (e.g., cancer, cardiovascular disease) at the start of the follow-up period.

Protocol for Data Collection and Management
  • Data Extraction:

    • Abstract data from historical medical records, national health registries, and death registries.

    • Key data points to collect include:

      • Exposure: Start and end dates of this compound use, and dosage if available.

      • Outcomes: Date of diagnosis for outcomes of interest (e.g., specific cancers, cardiovascular events), and date and cause of death.

      • Confounders: Information on potential confounding factors such as age, smoking history, alcohol use, parity, socioeconomic status, and relevant medical history.

  • Data Quality Control:

    • To ensure inter-rater reliability, a second reviewer should independently abstract data from a sample of records.

    • Report a measure of agreement, such as the kappa statistic.

Protocol for Statistical Analysis
  • Descriptive Statistics:

    • Summarize the baseline characteristics of the exposed and unexposed cohorts using means, standard deviations, medians, and proportions as appropriate (as shown in Table 1).

    • Use t-tests or chi-squared tests to compare baseline characteristics between the two groups.

  • Incidence Rate Calculation:

    • Calculate the incidence rates of the outcomes of interest for both cohorts. The numerator will be the number of new cases, and the denominator will be the total person-years of follow-up.

  • Survival Analysis:

    • Use Kaplan-Meier curves to visualize the cumulative incidence of outcomes over time in both cohorts.

    • Employ Cox proportional hazards models to calculate adjusted hazard ratios (aHRs) and their 95% confidence intervals. This multivariate analysis will control for potential confounding variables.[2]

  • Handling Bias:

    • Selection Bias: Careful selection of a comparable control group is crucial to mitigate this.

    • Information Bias: Use of documented records rather than self-reporting can reduce recall bias.

    • Confounding: Use multivariate regression models to adjust for known confounders.

Mandatory Visualizations

Signaling Pathway of Early Oral Contraceptives

The primary mechanism of action for combined oral contraceptives like this compound involves the suppression of ovulation through their effects on the hypothalamic-pituitary-ovarian axis.[6][7] The synthetic estrogen and progestin components provide negative feedback on the hypothalamus and pituitary gland.

G cluster_feedback Hormonal Feedback Loop Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH & LH (+) Estrogen_Progesterone Endogenous Estrogen & Progesterone Ovary->Estrogen_Progesterone Ovulation Ovulation Ovary->Ovulation This compound This compound (Estrogen + Progestin) This compound->Hypothalamus Negative Feedback (-) This compound->Pituitary Negative Feedback (-) Cervical_Mucus Thickened Cervical Mucus This compound->Cervical_Mucus Endometrium Altered Endometrium This compound->Endometrium GnRH GnRH FSH_LH FSH & LH Estrogen_Progesterone->Hypothalamus (-) Estrogen_Progesterone->Pituitary (-)

Caption: Hormonal signaling pathway of early combined oral contraceptives.

Experimental Workflow for Historical Cohort Analysis

This diagram illustrates the logical steps involved in conducting the retrospective analysis of the this compound user cohort.

G start Define Research Question (Long-term effects of this compound) cohort_id Cohort Identification (1966 onwards) start->cohort_id exposed This compound Users (Exposed Cohort) cohort_id->exposed unexposed Non-Users (Unexposed Cohort) cohort_id->unexposed data_extraction Data Extraction from Historical Records exposed->data_extraction unexposed->data_extraction data_cleaning Data Cleaning & Management data_extraction->data_cleaning analysis Statistical Analysis data_cleaning->analysis descriptive Descriptive Statistics (Table 1) analysis->descriptive Step 1 survival Survival Analysis (Cox Proportional Hazards) analysis->survival Step 2 results Results Interpretation & Reporting (Table 2) descriptive->results survival->results

Caption: Workflow for the historical cohort study of this compound users.

References

Application Notes and Protocols for Measuring Hormonal Residues in Archival Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the principal techniques used to measure hormonal residues in archival tissues, particularly formalin-fixed paraffin-embedded (FFPE) samples. The choice of method depends on the specific research question, the hormone of interest, required sensitivity and specificity, and available instrumentation.

Introduction to Techniques

The analysis of hormones in archival tissues offers a valuable window into the physiological and pathological states of the past. Formalin-fixed paraffin-embedded (FFPE) tissues are an immense resource for retrospective studies.[1] However, the fixation and embedding process can alter hormone molecules and pose analytical challenges.[1] The primary techniques for measuring hormonal residues in these samples are mass spectrometry-based methods (LC-MS/MS and GC-MS) and immunoassays (Immunohistochemistry and ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, LC-MS/MS can simultaneously quantify multiple steroid hormones in a single run.[2][3] It is adept at distinguishing between structurally similar hormones and their metabolites.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and sensitive technique, particularly for steroid profiling.[5][6] It often requires derivatization to make the hormones volatile for analysis.[6]

  • Immunohistochemistry (IHC): A widely used, cost-effective method to visualize the localization of hormones or their receptors within the tissue architecture.[7] It is primarily a semi-quantitative or qualitative technique.[7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay that can be adapted to measure hormone concentrations in tissue extracts.[8][9] Its accuracy can be limited by the specificity of the antibody.[10]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of the different techniques for hormonal analysis in biological samples, including tissues. Note that performance can vary based on the specific hormone, tissue type, and protocol used.

TechniqueAnalyteLower Limit of Quantification (LLOQ)Accuracy/RecoveryIntra-Assay CV (%)Inter-Assay CV (%)Reference
LC-MS/MS Multiple Steroids (Serum)0.003–10 ng/mL98%–126%< 15%< 11%[2]
Multiple Steroids (Tissue)0.038–125 pg/mg76%–110%< 17%< 8.6%[2]
Testosterone (Serum)0.5 ng/dLN/A< 10%< 15%[11]
GC-MS N/AN/AN/AN/AN/A
ELISA Salivary Sex HormonesPoor performance for low concentrationsN/AN/AN/A[12]
IHC Estrogen ReceptorSemi-quantitativeN/AN/AN/A[13]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Steroid Hormones in FFPE Tissues

This protocol provides a general workflow for the analysis of steroid hormones in FFPE tissues. Optimization may be required for specific hormones and tissue types.

3.1.1. Sample Preparation: Deparaffinization and Extraction

  • Sectioning: Cut 5-10 µm thick sections from the FFPE block.

  • Deparaffinization:

    • Immerse slides in xylene twice for 10 minutes each.

    • Rehydrate through a series of ethanol (B145695) washes: 100% (twice for 10 minutes), 95% (5 minutes), 70% (5 minutes), and 50% (5 minutes).

    • Rinse with deionized water.

  • Tissue Lysis and Hormone Extraction:

    • Scrape the tissue into a microcentrifuge tube.

    • Add a suitable lysis buffer (e.g., with 2% SDS) and homogenize.

    • Perform heat-induced antigen retrieval to reverse formaldehyde (B43269) cross-links (e.g., incubate at 95-100°C).

    • Add an internal standard solution containing deuterated versions of the target hormones.

    • Perform liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) for cleanup and concentration.[3]

    • Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol (B129727)/water).[3]

3.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: HPLC or UHPLC system.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water with a modifier (e.g., 0.5 mM ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol or acetonitrile).[4]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative ion mode, depending on the hormone.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Immunohistochemistry (IHC) Protocol for Hormone Receptors in FFPE Tissues

This protocol outlines the steps for detecting hormone receptors (e.g., estrogen receptor) in FFPE tissues.

  • Deparaffinization and Rehydration: Follow the same procedure as in the LC-MS/MS protocol (Section 3.1.1, step 2).[14]

  • Antigen Retrieval: To unmask the antigenic epitope, use a heat-induced method. A common approach is to incubate the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[14]

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[14]

    • Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum) for 30 minutes.

  • Primary Antibody Incubation: Incubate the slides with the primary antibody against the hormone or receptor of interest at the recommended dilution overnight at 4°C.[15]

  • Secondary Antibody Incubation:

    • Wash the slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[16]

  • Detection:

    • Wash the slides with PBS.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[16]

    • Develop the signal with a chromogen substrate like DAB until the desired color intensity is reached.[14]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.[14]

    • Dehydrate the slides through a series of ethanol and xylene washes.

    • Mount with a coverslip using a permanent mounting medium.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of major steroid hormones.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_cytoplasm Estrogen Receptor (ER) in Cytoplasm Estrogen->ER_cytoplasm Binds Membrane_ER Membrane ER Estrogen->Membrane_ER Binds HSP Heat Shock Proteins ER_cytoplasm->HSP Dissociation ER_dimer ER Dimer ER_cytoplasm->ER_dimer Dimerization ERE Estrogen Response Element (ERE) in DNA ER_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Membrane_ER->Signaling_Cascade Activates

Caption: Simplified Estrogen Signaling Pathway.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT AR_cytoplasm Androgen Receptor (AR) in Cytoplasm DHT->AR_cytoplasm Binds HSP Heat Shock Proteins AR_cytoplasm->HSP Dissociation AR_dimer AR Dimer AR_cytoplasm->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) in DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified Androgen Signaling Pathway.

CorticosteroidSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_cytoplasm Glucocorticoid Receptor (GR) in Cytoplasm Cortisol->GR_cytoplasm Binds HSP Heat Shock Proteins GR_cytoplasm->HSP Dissociation GR_dimer GR Dimer GR_cytoplasm->GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) in DNA GR_dimer->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Initiates

Caption: Simplified Corticosteroid Signaling Pathway.

Experimental Workflow Diagrams

LCMS_Workflow FFPE_Tissue FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration FFPE_Tissue->Deparaffinization Extraction Hormone Extraction & Cleanup (LLE/SPE) Deparaffinization->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS Experimental Workflow.

IHC_Workflow FFPE_Slide FFPE Tissue on Slide Deparaffinization Deparaffinization & Rehydration FFPE_Slide->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (HRP/DAB) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Microscopy Microscopic Analysis Counterstain->Microscopy

Caption: Immunohistochemistry (IHC) Experimental Workflow.

References

Evaluating Historical Contraceptive Efficacy: A Guide to Statistical Models and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the statistical models and experimental protocols historically used to evaluate the efficacy of contraceptives. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in the study and development of contraceptive methods. By understanding historical approaches, researchers can better interpret past studies, design more robust future trials, and appreciate the evolution of contraceptive efficacy assessment.

Introduction to Statistical Models for Contraceptive Efficacy

The evaluation of contraceptive efficacy has evolved from simple pregnancy counts to sophisticated survival analysis models. Understanding these models is crucial for interpreting historical data and for the design of modern clinical trials. The primary goal of these statistical methods is to estimate the probability of contraceptive failure.

Historically, the two most prominent methods for this evaluation have been the Pearl Index and Life Table Analysis .[1] More contemporary approaches, which are also relevant for re-analyzing historical data, include the Kaplan-Meier method and the Cox Proportional Hazards Model .[2][3]

The Pearl Index

The Pearl Index, developed by Raymond Pearl in 1932, was the standard for measuring contraceptive efficacy for many decades.[4] It represents the number of unintended pregnancies per 100 woman-years of exposure.[1] Its simplicity in calculation contributed to its widespread use.[4]

Calculation:

The Pearl Index is calculated using the following formula:

Despite its historical significance, the Pearl Index has several limitations. Its primary drawback is the assumption of a constant failure rate over time, which is often not the case.[1][5] Factors such as user experience and discontinuation by more fertile individuals can skew the results.[1]

Life Table Analysis

Life Table Analysis emerged as a more robust method for evaluating contraceptive efficacy, addressing some of the shortcomings of the Pearl Index.[1][5] This method calculates the probability of contraceptive failure for each month or cycle of use and can provide a cumulative failure rate over a specified duration.[4] By breaking down the analysis into discrete time intervals, it accounts for subjects who are lost to follow-up (censored data).[6]

Kaplan-Meier Method

The Kaplan-Meier method is a non-parametric statistical technique used to estimate the survival function from time-to-event data. In the context of contraceptive efficacy, it estimates the probability of remaining pregnancy-free over time. Unlike the Life Table method which groups data into predetermined intervals, the Kaplan-Meier estimator calculates the survival probability at the time of each event (pregnancy).[7][8] This approach is considered a more precise way to handle censored data.[7]

Cox Proportional Hazards Model

The Cox Proportional Hazards Model is a semi-parametric regression model that is widely used in survival analysis to investigate the association between the survival time of patients and one or more predictor variables.[3] In contraceptive studies, it can be used to assess how different covariates (e.g., age, parity, prior contraceptive use) affect the hazard of contraceptive failure.[3] A key assumption of this model is that the hazard ratios are proportional over time.[8]

Data Presentation: Comparison of Contraceptive Efficacy

The following tables summarize quantitative data on the efficacy of various contraceptive methods as reported in historical and contemporary literature, often using the Pearl Index and failure rates derived from life table analysis.

Table 1: Pearl Index for Various Contraceptive Methods (Typical Use)

Contraceptive MethodPearl Index (Pregnancies per 100 Woman-Years)
No Method85[5]
Combined Oral Contraceptives7[9]
Progestin-Only Pill7[9]
Copper IUD0.8[10]
Levonorgestrel IUD0.1 - 0.4[9]
Male Condom13[9]
Female Condom21[9]
Diaphragm17[9]
Fertility Awareness-Based Methods2-23[9]
Withdrawal (Coitus Interruptus)20[5]
Female Sterilization0.5[9]
Male Sterilization0.15[9]
Contraceptive Implant0.1[9]
Contraceptive Injection4[9]
Contraceptive Patch7[9]
Vaginal Ring7[9]

Table 2: Comparison of Contraceptive Failure Rates (1-Year, Typical Use) from Various Sources

MethodTrussell 2018Moreau 2007Sundaram 2017Bradley 2019Polis 2016
Pill 7%2.4% (1.7%-3.2%)7.2% (0.68)6.3% (5.9%-6.8%)5.5% (3.5%-7.3%)
IUD 0.1%-0.8%1.1% (0.5%-2.2%)1.4% (0.68)1.2% (0.9%-1.5%)1.4% (0.0%-2.4%)
Injections 4%4.0% (1.06)2.0% (1.7%-2.3%)1.7% (0.6%-2.9%)
Condom 13%3.3% (2.4%-4.7%)12.6% (1.11)8.6% (7.6%-9.6%)5.4% (2.3%-8.7%)
Periodic Abstinence 15%7.7% (2.6%-21.5%)19.0% (17.4%-20.6%)13.9% (9.2%-19.3%)

Data from Guttmacher Institute, adapted from various sources.[9]

Experimental Protocols

This section outlines the detailed methodologies for conducting historical and modern contraceptive efficacy studies.

Protocol for a Historical Retrospective Cohort Study

Objective: To determine the efficacy of a specific contraceptive method used by a cohort of women in a defined historical period (e.g., 1960s-1970s).

Study Design: Retrospective cohort study.

Data Collection:

  • Cohort Identification: Identify a cohort of women who initiated use of the contraceptive method of interest during the specified time frame from records of family planning clinics, hospitals, or physician's practices.

  • Data Abstraction: Abstract relevant data from medical records onto a standardized data collection form. Key data points include:

    • Patient demographics (age, parity, marital status).

    • Date of contraceptive initiation.

    • Type of contraceptive method.

    • Dates of follow-up visits.

    • Reported side effects or reasons for discontinuation.

    • Date of contraceptive discontinuation and reason.

    • Date of any reported pregnancy.

    • Outcome of pregnancy.

  • Follow-up: For participants with incomplete records, attempt to obtain follow-up information through mailed questionnaires or telephone interviews, if feasible and ethically permissible for historical research.

Statistical Analysis:

  • Pearl Index Calculation: Calculate the Pearl Index using the total number of unintended pregnancies and the total woman-months of exposure.

  • Life Table Analysis: Construct a life table to determine the cumulative probability of contraceptive failure at different time points (e.g., 12, 24, 36 months).

Protocol for a Modern Prospective Clinical Trial

Objective: To evaluate the contraceptive efficacy and safety of a new contraceptive agent.

Study Design: Multicenter, open-label, single-arm prospective clinical trial.

Participant Selection:

  • Inclusion Criteria: Healthy, sexually active women of reproductive age, seeking contraception, with a history of regular menstrual cycles.

  • Exclusion Criteria: Contraindications to the study drug, current pregnancy or lactation, desire to become pregnant within the study period, and use of confounding medications.

Study Procedures:

  • Screening Visit: Obtain informed consent, perform a physical and gynecological examination, and collect baseline laboratory samples.

  • Treatment Phase: Dispense the contraceptive method and instruct the participant on its correct use. Participants are typically followed for 13 cycles.

  • Data Collection: Participants maintain a daily diary to record contraceptive use, bleeding patterns, and any adverse events. Follow-up visits are scheduled at regular intervals.

  • Pregnancy Testing: Perform urine pregnancy tests at specified intervals and if pregnancy is suspected.

Statistical Analysis:

  • Primary Efficacy Endpoint: Calculate the Pearl Index.

  • Secondary Efficacy Endpoint: Perform a Life Table analysis to determine the cumulative pregnancy rate.

  • Safety Analysis: Summarize the incidence and severity of all adverse events.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by hormonal and non-hormonal contraceptives.

hormonal_contraceptive_pathway hypothalamus Hypothalamus gnrh GnRH hypothalamus->gnrh pituitary Anterior Pituitary lh LH pituitary->lh fsh FSH pituitary->fsh ovary Ovary estrogen Estrogen ovary->estrogen progesterone Progesterone ovary->progesterone ovulation Ovulation ovary->ovulation hormonal_contraceptive Hormonal Contraceptive (Estrogen & Progestin) hormonal_contraceptive->hypothalamus -- (Negative Feedback) hormonal_contraceptive->pituitary -- (Negative Feedback) gnrh->pituitary + lh->ovary + fsh->ovary + estrogen->hypothalamus - estrogen->pituitary - progesterone->hypothalamus - progesterone->pituitary -

Caption: Hormonal Contraceptive Action on the HPG Axis.

Hormonal contraceptives, containing synthetic estrogen and progestin, exert negative feedback on the hypothalamus and pituitary gland.[11][12][13][14] This suppresses the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH), thereby inhibiting ovulation.[11][13][14]

copper_iud_pathway copper_iud Copper IUD uterus Uterine Environment copper_iud->uterus inflammatory_response Sterile Inflammatory Response uterus->inflammatory_response copper_ions Copper Ions uterus->copper_ions sperm Sperm inflammatory_response->sperm Inhibits motility & viability implantation Implantation inflammatory_response->implantation Prevents copper_ions->sperm Spermicidal effect fertilization Fertilization sperm->fertilization fertilization->implantation

Caption: Mechanism of Action of the Copper IUD.

The copper IUD creates a sterile inflammatory response in the uterus.[15][16][17] The released copper ions are spermicidal, inhibiting sperm motility and viability, thus preventing fertilization.[18][19] This inflammatory environment also makes the endometrium unsuitable for implantation.[15][18][19]

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for a historical contraceptive efficacy study and the logical relationship between the statistical models discussed.

historical_study_workflow start Study Initiation cohort Identify Historical Cohort (e.g., clinic records from 1960s) start->cohort data_abs Data Abstraction (demographics, start/stop dates, pregnancies) cohort->data_abs data_clean Data Cleaning & Verification data_abs->data_clean pearl_calc Calculate Pearl Index data_clean->pearl_calc life_table Construct Life Table data_clean->life_table analysis Comparative Analysis of Efficacy Measures pearl_calc->analysis life_table->analysis report Reporting of Findings analysis->report end Study Completion report->end

Caption: Workflow of a Historical Contraceptive Efficacy Study.

model_relationships pearl Pearl Index (Assumes constant failure rate) life_table Life Table Analysis (Handles censored data, time-varying rates) pearl->life_table Evolved to kaplan_meier Kaplan-Meier Method (Non-parametric, event-time based) life_table->kaplan_meier Refined into cox Cox Proportional Hazards Model (Multivariate, assesses covariates) kaplan_meier->cox Extended by survival_analysis Survival Analysis survival_analysis->life_table survival_analysis->kaplan_meier survival_analysis->cox

Caption: Logical Relationships of Contraceptive Efficacy Models.

References

Application Notes and Protocols for a Case-Control Study on the Side Effects of Infecundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework and protocol for conducting a retrospective case-control study to investigate the association between the historical oral contraceptive Infecundin and its potential long-term side effects. This compound, an early oral contraceptive introduced in Hungary in 1966, contained a combination of norethynodrel (B126153) and mestranol (B1676317).[1] Early oral contraceptives often contained higher doses of hormones compared to modern formulations, and their use has been associated with various adverse health outcomes.[2][3]

Introduction to this compound and its Potential Side Effects

This compound was a pioneering oral contraceptive that utilized a combination of the progestin norethynodrel and the estrogen mestranol to prevent pregnancy.[4][5][6] The initial formulations of similar combination pills, such as Enovid in the United States, contained significantly higher doses of these hormones than what is used in contemporary oral contraceptives.[3][4][7] For instance, the first approved formulation of Enovid contained 10 mg of norethynodrel and 150 µg of mestranol.[3][4][7]

A range of side effects have been documented for the combination of norethynodrel and mestranol. These can be broadly categorized into common, less common, and serious adverse effects.

Common Side Effects:

  • Nausea and vomiting[8]

  • Headache[9]

  • Breast tenderness[9]

  • Weight changes[9]

  • Irregular menstrual bleeding (spotting)[9]

Less Common Side Effects:

  • Mood changes, including depression[9]

  • Dizziness[9]

  • Changes in libido[9]

  • Skin changes, such as melasma (dark patches on the face)[4]

Serious Adverse Effects:

  • Thromboembolic disorders (blood clots), including deep vein thrombosis and pulmonary embolism[4][8]

  • Cardiovascular events, such as myocardial infarction and stroke[2][4]

  • Liver problems, including jaundice and benign liver tumors[4][8]

  • Increased risk of certain cancers, such as breast and cervical cancer, with long-term use[10][11]

  • Hypertension[2]

Given the higher hormonal doses in early oral contraceptives like this compound, a case-control study is a suitable and efficient design to investigate the association between past use of this drug and the subsequent development of chronic or long-latency diseases.[4]

Case-Control Study Protocol

This protocol outlines a retrospective case-control study to assess the association between this compound use and a specific adverse outcome (e.g., venous thromboembolism).

Study Objective

To determine whether there is a statistically significant association between past exposure to this compound and the development of venous thromboembolism (VTE) in women.

Study Population

The study will be conducted using data from national health registries and hospital records in Hungary, where this compound was primarily prescribed.

Case and Control Selection

Case Definition: Women aged 50-70 years with a first-time diagnosis of VTE (including deep vein thrombosis or pulmonary embolism) between January 1, 2020, and December 31, 2024. The diagnosis must be confirmed by imaging studies (e.g., ultrasound, CT scan).

Control Definition: Women aged 50-70 years without a history of VTE. Controls will be randomly selected from the same population source as the cases (e.g., general population registry, hospital admission lists for non-thrombotic conditions). For each case, two controls will be selected and matched based on age (± 2 years) and the year of VTE diagnosis for the corresponding case.

Exposure Assessment

Exposure to this compound will be ascertained through a review of historical medical records, prescription databases, and structured interviews with participants (or their next-of-kin). The following information will be collected:

  • Ever-use of this compound (yes/no).

  • Duration of this compound use (in months).

  • Age at first use of this compound.

  • Dosage of this compound used (if available).

  • Time since last use of this compound.

Data Collection and Confounder Control

Data on potential confounding factors will be collected from medical records and participant interviews. These factors include:

  • Smoking status

  • Body Mass Index (BMI)

  • History of hypertension

  • History of diabetes

  • Family history of VTE

  • Use of other hormonal therapies

  • History of surgery or major trauma

  • Presence of other known risk factors for VTE

Statistical Analysis

The primary analysis will involve calculating the odds ratio (OR) and its 95% confidence interval (CI) to estimate the association between this compound use and VTE. Conditional logistic regression will be used to account for the matched design and to adjust for potential confounders. Subgroup analyses may be performed based on the duration of use and age at first use.

Data Presentation

The following tables illustrate how the quantitative data from this hypothetical study could be presented.

Table 1: Characteristics of Cases and Controls

CharacteristicCases (n=500)Controls (n=1000)p-value
Age (mean ± SD) 62.1 ± 5.362.3 ± 5.10.58
Smoking Status
   Current Smoker150 (30%)250 (25%)0.04
   Former Smoker200 (40%)380 (38%)0.51
   Never Smoker150 (30%)370 (37%)0.01
BMI (mean ± SD) 28.5 ± 4.226.8 ± 3.9<0.001
History of Hypertension 225 (45%)350 (35%)0.001
History of Diabetes 100 (20%)150 (15%)0.02
Family History of VTE 75 (15%)90 (9%)0.002

Table 2: this compound Exposure among Cases and Controls

This compound ExposureCases (n=500)Controls (n=1000)Unadjusted Odds Ratio (95% CI)
Ever Use
   Yes200 (40%)250 (25%)2.00 (1.58 - 2.53)
   No300 (60%)750 (75%)1.00 (Reference)
Duration of Use
   < 2 years50 (10%)100 (10%)1.25 (0.87 - 1.80)
   2-5 years80 (16%)90 (9%)2.22 (1.61 - 3.07)
   > 5 years70 (14%)60 (6%)2.92 (2.04 - 4.17)

Visualizations

The following diagrams illustrate the logical flow of the case-control study and a simplified signaling pathway potentially affected by the hormonal components of this compound.

G cluster_0 Study Population cluster_1 Sampling cluster_2 Data Collection cluster_3 Analysis Source Population Women aged 50-70 in Hungary Cases Incident VTE cases (n=500) Source Population->Cases Controls No history of VTE (n=1000) Source Population->Controls Exposure Assessment This compound Use (Past) - Medical Records - Interviews Cases->Exposure Assessment Confounder Data Risk Factors - Smoking, BMI, etc. Cases->Confounder Data Controls->Exposure Assessment Controls->Confounder Data Statistical Analysis Calculate Odds Ratio (Adjusted for Confounders) Exposure Assessment->Statistical Analysis Confounder Data->Statistical Analysis

Caption: Workflow of the this compound Case-Control Study.

G This compound This compound (Norethynodrel + Mestranol) EstrogenReceptor Estrogen Receptor This compound->EstrogenReceptor Mestranol ProgesteroneReceptor Progesterone Receptor This compound->ProgesteroneReceptor Norethynodrel Liver Liver EstrogenReceptor->Liver ProgesteroneReceptor->Liver GeneExpression Altered Gene Expression Liver->GeneExpression CoagulationFactors Increased Synthesis of Coagulation Factors GeneExpression->CoagulationFactors VTE Venous Thromboembolism (VTE) CoagulationFactors->VTE

References

Protocol for Systematic Review of Early-Stage Contraceptive Literature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

The development of novel, safe, and effective contraceptives is a global health priority. Early-stage (preclinical) research generates a vast and diverse body of evidence on new contraceptive targets and candidate compounds.[1][2] A systematic review provides a rigorous and transparent method to identify, appraise, and synthesize this evidence. This protocol, guided by the PRISMA-P (Preferred Reporting Items for Systematic Review and Meta-Analysis Protocols) statement, outlines a standardized approach for conducting a systematic review of early-stage contraceptive literature to inform future research and development.[3][4]

Administrative Information

  • Protocol Registration: To ensure transparency and avoid duplication, this protocol should be registered with a relevant registry, such as PROSPERO or the Open Science Framework, prior to commencing the review.[5][6]

  • Authors & Contributions: [List author names and their specific contributions to the review].

  • Funding: [Disclose any sources of funding].

  • Conflicts of Interest: [Declare any potential conflicts of interest].

The Systematic Review Protocol

Research Question Formulation (PICO)

A well-defined research question is the foundation of a systematic review. The PICO framework will be used to structure the question:

  • P (Population/Problem): In vitro assays or in vivo animal models relevant to contraception.[7]

  • I (Intervention): Novel non-hormonal contraceptive agents, compounds, or targets under investigation.[1]

  • C (Comparator): Vehicle control, placebo, no treatment, or a standard-of-care contraceptive agent (e.g., nonoxynol-9).

  • O (Outcome): Measures of contraceptive efficacy (e.g., sperm motility inhibition, acrosome reaction prevention, ovulation inhibition, pregnancy prevention) and safety (e.g., cytotoxicity, tissue irritation).[8][9]

Example Research Question: "In preclinical in vitro and in vivo models, what is the efficacy and safety of novel, non-hormonal small molecules targeting sperm-specific ion channels compared to vehicle controls for preventing fertilization?"

PICO_Framework cluster_0 PICO Framework P Population (In vitro assays, Animal models) I Intervention (Novel Contraceptive Agent) P->I C Comparator (Vehicle, Placebo) I->C O Outcome (Efficacy, Safety) C->O PRISMA_Flowchart Identification Identification of studies via databases (n = ...) Screening_Initial Records after duplicates removed (n = ...) Identification->Screening_Initial Screening_Abstract Records screened (n = ...) Screening_Initial->Screening_Abstract Excluded_Abstract Records excluded (n = ...) Screening_Abstract->Excluded_Abstract Not relevant Full_Text_Assess Full-text articles assessed for eligibility (n = ...) Screening_Abstract->Full_Text_Assess Excluded_Full_Text Full-text articles excluded, with reasons (n = ...) Full_Text_Assess->Excluded_Full_Text Did not meet criteria Inclusion Studies included in qualitative synthesis (n = ...) Full_Text_Assess->Inclusion Meta_Analysis Studies included in quantitative synthesis (meta-analysis) (n = ...) Inclusion->Meta_Analysis CatSper_Pathway cluster_sperm Sperm Flagellum Progesterone Progesterone CatSper CatSper Channel (Target for Inhibitors) Progesterone->CatSper activates pHi ↑ Intracellular pH pHi->CatSper activates Ca_Influx Ca²⁺ Influx CatSper->Ca_Influx Signaling Downstream Signaling Cascade Ca_Influx->Signaling Hyperactivation Hyperactivated Motility Signaling->Hyperactivation

References

Assaying the Metabolic Pathways of Norethynodrel and Mestranol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethynodrel (B126153) and mestranol (B1676317) are synthetic steroid hormones that have been widely used in oral contraceptives. Understanding their metabolic fate is crucial for evaluating their efficacy, potential drug-drug interactions, and overall safety profile. Norethynodrel, a progestin, undergoes extensive metabolism to form active metabolites. Mestranol, a synthetic estrogen, is a prodrug that requires metabolic activation to exert its biological effects. This document provides detailed application notes and experimental protocols for assaying the metabolic pathways of these two compounds.

Metabolic Pathways

Norethynodrel

Norethynodrel is primarily metabolized through the reduction of its 3-keto group, a reaction catalyzed by cytosolic aldo-keto reductases (AKRs), specifically members of the AKR1C subfamily.[1][2] This process leads to the formation of two major active metabolites: 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel.[1][2] A minor metabolic pathway involves the isomerization of norethynodrel to norethisterone. The resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) before excretion.

The stereoselectivity of the reduction is dependent on the specific AKR1C isoform involved. AKR1C1 and AKR1C2 predominantly produce the 3β-hydroxy metabolite, while AKR1C4 favors the formation of the 3α-hydroxy metabolite.[1][2] AKR1C3 can produce both, with a preference for the 3β-isomer.[1]

Mestranol

Mestranol is the 3-methyl ether of ethinyl estradiol (B170435) and acts as a prodrug. Its estrogenic activity is dependent on its O-demethylation to the active metabolite, ethinyl estradiol.[3][4][5] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.[4][6] The rate of this conversion can be influenced by genetic polymorphisms in the CYP2C9 gene, leading to inter-individual variability in the response to mestranol.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of norethynodrel and mestranol.

Table 1: Kinetic Parameters for Norethynodrel Metabolism by Human AKR1C Isoforms [1]

EnzymeMetabolite(s)Km (µM)kcat (min-1)kcat/Km (min-1µM-1)
AKR1C13β-OH-Norethynodrel0.8 ± 0.11.8 ± 0.12.3
AKR1C23β-OH-Norethynodrel---
AKR1C33β-OH & 3α-OH-Norethynodrel> 50< 0.2-
AKR1C43α-OH-Norethynodrel0.5 ± 0.111.0 ± 0.522.0

Note: AKR1C2 exhibits substrate inhibition, preventing accurate determination of Km and kcat under standard Michaelis-Menten kinetics.

Table 2: Inhibition of Mestranol O-demethylation (to Ethinyl Estradiol) in Human Liver Microsomes [4]

Inhibitor (Target CYP)IC50 (µM)
Sulfaphenazole (CYP2C9)3.6 (average)
Miconazole (CYP2C9, others)1.5 (average)
Troleandomycin (CYP3A4)No substantial inhibition
Quinidine (CYP2D6)No substantial inhibition

Signaling Pathway and Workflow Diagrams

Norethynodrel Metabolic Pathway Norethynodrel Norethynodrel Metabolite_3a 3α-OH-Norethynodrel Norethynodrel->Metabolite_3a AKR1C4 Metabolite_3b 3β-OH-Norethynodrel Norethynodrel->Metabolite_3b AKR1C1, AKR1C2, AKR1C3 Norethisterone Norethisterone Norethynodrel->Norethisterone Isomerization (minor pathway) Conjugates Glucuronide and Sulfate Conjugates Metabolite_3a->Conjugates Metabolite_3b->Conjugates Norethisterone->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Norethynodrel.

Mestranol Metabolic Pathway Mestranol Mestranol Ethinyl_Estradiol Ethinyl Estradiol (Active Metabolite) Mestranol->Ethinyl_Estradiol CYP2C9 (O-demethylation) Further_Metabolism Further Metabolism (e.g., Hydroxylation) Ethinyl_Estradiol->Further_Metabolism Conjugates Glucuronide and Sulfate Conjugates Ethinyl_Estradiol->Conjugates Further_Metabolism->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Mestranol.

Experimental Workflow for In Vitro Metabolism Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Thaw Human Liver Microsomes on Ice Incubation_Mix Combine Microsomes, Buffer, and Substrate Prep_Microsomes->Incubation_Mix Prep_Cofactors Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_Cofactors->Initiate_Reaction Prep_Substrate Prepare Substrate Stock (Norethynodrel or Mestranol) Prep_Substrate->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Preincubation->Initiate_Reaction Time_Points Incubate at 37°C (Collect aliquots at time points) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench_Reaction Sample_Prep Sample Preparation (e.g., Centrifugation, SPE) Quench_Reaction->Sample_Prep Analytical_Method LC-MS/MS or GC-MS Analysis Sample_Prep->Analytical_Method Data_Analysis Data Analysis (Metabolite identification and quantification) Analytical_Method->Data_Analysis

Caption: In Vitro Metabolism Assay Workflow.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Norethynodrel and Mestranol using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of norethynodrel and mestranol in a common in vitro system.

Materials:

  • Human Liver Microsomes (pooled)

  • Norethynodrel and Mestranol

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (B52724) (ACN), cold

  • Internal Standard (IS) appropriate for the analytical method

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

  • HPLC or GC-MS system

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of norethynodrel or mestranol in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium Phosphate Buffer (to final volume)

      • Human Liver Microsomes (e.g., to a final concentration of 0.5 mg/mL)

      • MgCl2 (e.g., to a final concentration of 3.3 mM)

      • Substrate (norethynodrel or mestranol) to the desired final concentration.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (e.g., 2 volumes) and the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis. The sample may be further concentrated by evaporation and reconstitution in a suitable solvent if necessary.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS or GC-MS method to identify and quantify the parent drug and its metabolites.

Protocol 2: Sample Preparation from Plasma for Metabolite Analysis using Solid-Phase Extraction (SPE)

This protocol describes a general method for extracting steroid metabolites from plasma prior to instrumental analysis.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through them. Do not allow the cartridges to dry out completely between steps.

  • Sample Loading:

    • Pre-treat the plasma sample as required (e.g., dilution with buffer).

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with water (e.g., 3 mL) to remove interfering polar compounds.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes of interest from the cartridge using an appropriate organic solvent (e.g., 2 x 1.5 mL of elution solvent).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried residue in a small, precise volume of a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: HPLC-UV Method for the Analysis of Norethynodrel, Mestranol, and their Metabolites

This protocol provides a starting point for developing an HPLC-UV method for the separation and quantification of the target compounds. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Gradient elution may be required for optimal separation. A starting point could be a linear gradient from 40% B to 90% B over 20 minutes.

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30°C

  • UV detection wavelength: 210 nm (for norethynodrel and its metabolites) and 280 nm (for mestranol and ethinyl estradiol).

Procedure:

  • Prepare standard solutions of norethynodrel, mestranol, 3α-hydroxynorethynodrel, 3β-hydroxynorethynodrel, and ethinyl estradiol of known concentrations in the mobile phase.

  • Inject the standards to determine their retention times and to generate a calibration curve.

  • Inject the prepared samples from the in vitro or in vivo studies.

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the concentration of each compound in the samples using the calibration curve.

Protocol 4: GC-MS Analysis of Norethynodrel and its Metabolites after Derivatization

This protocol outlines a general procedure for the analysis of steroid metabolites by GC-MS, which often requires derivatization to improve volatility and thermal stability.

Materials:

  • Dried sample extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (B92270) or other suitable solvent

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried sample extract in a reaction vial, add a small volume of pyridine (e.g., 50 µL) to dissolve the residue.

    • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Develop a temperature gradient to separate the derivatized analytes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

    • MS Detection: Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify the derivatized metabolites by comparing their mass spectra and retention times to those of derivatized standards or by interpreting the fragmentation patterns.

    • Quantify the metabolites using a calibration curve generated from derivatized standards.

References

In Vitro Models for Elucidating the Cellular Effects of Infecundin's Components: Norethynodrel and Mestranol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infecundin, an early combined oral contraceptive, is comprised of two key synthetic steroid hormones: norethynodrel (B126153), a progestin, and mestranol (B1676317), an estrogen. Understanding the distinct and combined cellular effects of these components is crucial for comprehending their therapeutic actions and potential side effects. This document provides detailed application notes and protocols for establishing in vitro models to investigate the cellular mechanisms of norethynodrel and mestranol. The focus is on utilizing relevant cell lines to assess key cellular processes, including cell viability, apoptosis, and cell cycle progression, as well as to dissect the underlying signaling pathways.

Recommended In Vitro Models

The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. For studying the effects of norethynodrel and mestranol, human breast cancer cell lines are highly recommended due to their well-characterized hormone receptor expression and responsiveness to steroid hormones.

  • T47D Cells: This cell line is an excellent model for studying progestin effects as it expresses high levels of the progesterone (B1679170) receptor (PR). It also expresses the estrogen receptor (ER), making it suitable for investigating the individual and combined effects of norethynodrel and mestranol.

  • MCF-7 Cells: A well-established luminal A breast cancer cell line that expresses both ER and PR. It is particularly responsive to estrogens and serves as a valuable model for studying the estrogenic activity of mestranol and its interplay with norethynodrel.[1]

Key Cellular Assays: Protocols and Data Presentation

This section outlines detailed protocols for fundamental cellular assays to characterize the effects of norethynodrel and mestranol. All quantitative data should be meticulously recorded and summarized in tables for clear comparison of dose-dependent and time-course effects.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate T47D or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of norethynodrel, mestranol, and a combination of both in serum-free medium. The final solvent concentration (e.g., DMSO) should be kept below 0.1%. Replace the culture medium with 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Data Presentation:

CompoundCell LineTime Point (hr)IC50/EC50 (µM)
NorethynodrelMCF-7480.04[2]
NorethynodrelT47D48Data not available
MestranolMCF-748Data not available
MestranolT47D48Data not available
Norethynodrel + MestranolMCF-748Data not available
Norethynodrel + MestranolT47D48Data not available
Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow T47D or MCF-7 cells on sterile coverslips in a 24-well plate. Treat the cells with various concentrations of norethynodrel, mestranol, or their combination for 24 or 48 hours. Include a positive control (e.g., treatment with DNase I) and a negative control (vehicle).

  • Fixation and Permeabilization:

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Wash cells twice with deionized water.

    • Equilibrate cells with Equilibration Buffer for 10 minutes.

    • Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

    • Incubate cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.

  • Staining and Imaging:

    • Stop the reaction by washing the cells with 2X SSC buffer.

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the label used) co-localized with the blue nuclear stain.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each treatment condition.

Data Presentation:

CompoundConcentration (µM)Cell Line% Apoptotic Cells (at 48 hr)
Vehicle Control-T47DDetermine experimentally
NorethynodrelTest RangeT47DDetermine experimentally
MestranolTest RangeT47DDetermine experimentally
Norethynodrel + MestranolTest RangeT47DDetermine experimentally
Vehicle Control-MCF-7Determine experimentally
NorethynodrelTest RangeMCF-7Determine experimentally
MestranolTest RangeMCF-7Determine experimentally
Norethynodrel + MestranolTest RangeMCF-7Determine experimentally
Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed T47D or MCF-7 cells in 6-well plates. After 24 hours, treat the cells with norethynodrel, mestranol, or their combination at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

CompoundConcentration (µM)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-T47DDetermine experimentallyDetermine experimentallyDetermine experimentally
NorethynodrelTest RangeT47DDetermine experimentallyDetermine experimentallyDetermine experimentally
MestranolTest RangeT47DDetermine experimentallyDetermine experimentallyDetermine experimentally
Norethynodrel + MestranolTest RangeT47DDetermine experimentallyDetermine experimentallyDetermine experimentally
Vehicle Control-MCF-7Determine experimentallyDetermine experimentallyDetermine experimentally
NorethynodrelTest RangeMCF-7Determine experimentallyDetermine experimentallyDetermine experimentally
MestranolTest RangeMCF-7Determine experimentallyDetermine experimentallyDetermine experimentally
Norethynodrel + MestranolTest RangeMCF-7Determine experimentallyDetermine experimentallyDetermine experimentally

Signaling Pathway Analysis

Norethynodrel and mestranol exert their effects primarily through the progesterone and estrogen receptors, respectively. The following diagrams illustrate the key signaling events initiated by these compounds.

Norethynodrel Signaling Pathway

Norethynodrel, as a progestin, binds to the progesterone receptor (PR). Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and apoptosis. The PR signaling pathway is also known to crosstalk with other signaling cascades, such as the MAPK and STAT pathways.[3]

Norethynodrel_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethynodrel Norethynodrel PR_HSP PR-HSP Complex Norethynodrel->PR_HSP Binds to PR PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization MAPK_pathway MAPK Pathway (e.g., ERK) PR->MAPK_pathway Crosstalk STAT_pathway STAT Pathway PR->STAT_pathway Crosstalk HSP HSP PR_HSP->PR HSP Dissociation PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binds to DNA Gene_Expression Target Gene Expression PRE->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis_reg Apoptosis Regulation Gene_Expression->Apoptosis_reg Mestranol_Signaling cluster_extracellular Extracellular Space cluster_liver Liver cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol Ethinylestradiol Ethinylestradiol (Active Metabolite) Mestranol->Ethinylestradiol Demethylation ER_HSP ER-HSP Complex Ethinylestradiol->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP_ER HSP ER_HSP->ER HSP Dissociation ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binds to DNA Gene_Expression_ER Target Gene Expression (e.g., Cyclin D1) ERE->Gene_Expression_ER Cell_Proliferation Cell Proliferation Gene_Expression_ER->Cell_Proliferation Experimental_Workflow cluster_assays Cellular Assays start Start: Select Cell Lines (T47D, MCF-7) culture Cell Culture and Maintenance start->culture treatment Treatment with Norethynodrel, Mestranol, and Combination culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (TUNEL Assay) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis pathway Signaling Pathway Investigation (Western Blot, qPCR) analysis->pathway end Conclusion pathway->end

References

Unearthing Ancient Remedies: Methodologies for Studying Historical Pharmaceutical Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating historical pharmaceutical practices. By employing a multidisciplinary approach that integrates archaeological science, molecular biology, and historical text analysis, researchers can uncover the sophisticated medical knowledge of ancient civilizations. This document outlines methodologies for the chemical analysis of archaeological artifacts, the genetic identification of ancient medicinal plants, and the systematic evaluation of historical medical texts.

Chemical Residue Analysis of Archaeological Artifacts

The analysis of organic residues preserved in or on archaeological artifacts, such as pottery, provides direct evidence of the substances they once contained. This approach is crucial for identifying ancient medicines, foods, and other commodities.

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying complex mixtures of organic compounds. These methods can detect biomarkers for specific substances, such as alkaloids from medicinal plants or lipids from prepared remedies. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the target compounds.

Experimental Protocol: Analysis of Alkaloids in Ceramic Vessels

This protocol details the extraction and analysis of alkaloids, a class of naturally occurring chemical compounds containing nitrogen, many of which have potent pharmacological effects.

1. Sample Preparation:

  • Clean the exterior surface of the ceramic sherd to remove contaminants.
  • Using a sterile scalpel or drill, collect a small sample (approx. 1-2 grams) of the ceramic fabric from the interior of the vessel.[1]
  • Grind the sample into a fine powder using a sterile agate mortar and pestle.

2. Extraction:

  • Transfer the powdered sample to a glass vial.
  • Add an appropriate solvent for alkaloid extraction, such as methanol (B129727) or a chloroform-methanol mixture.[2] The choice of solvent can be guided by the suspected type of alkaloids.
  • Sonicate the mixture for 30 minutes to facilitate the extraction of organic residues from the ceramic matrix.
  • Centrifuge the sample to separate the solid ceramic particles from the solvent containing the extracted compounds.
  • Carefully transfer the supernatant to a clean vial.
  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

3. Derivatization (for GC-MS):

  • To increase the volatility of certain alkaloids for GC-MS analysis, a derivatization step may be necessary. This involves reacting the extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. Instrumental Analysis (GC-MS/MS and LC-MS/MS):

  • GC-MS/MS: Re-dissolve the derivatized extract in a suitable solvent and inject it into the GC-MS/MS system. The gas chromatograph separates the compounds based on their boiling points and polarity, and the tandem mass spectrometer provides detailed mass spectral data for identification.[3]
  • LC-MS/MS: Re-dissolve the non-derivatized extract in a suitable solvent and inject it into the LC-MS/MS system. The liquid chromatograph separates compounds based on their interaction with the stationary phase, and the tandem mass spectrometer provides mass-to-charge ratio and fragmentation data for identification.[3][4]

5. Data Analysis:

  • Compare the mass spectra of the detected compounds with spectral libraries (e.g., NIST, Wiley) and reference standards of known alkaloids to confirm their identity.
  • Quantify the identified alkaloids using calibration curves generated from standard solutions.

Quantitative Data: Opium Alkaloids in Archaeological Pottery

The following table summarizes the quantitative findings from a study that identified opium alkaloids in ceramic vessels from Funnel Beaker Culture sites.[3]

Sample IDCompoundConcentration (ng/g)
N1Papaverine>0.5
N2Papaverine>0.5
G2Papaverine>0.5
D1ScopolamineTrace
D1AtropineTrace

Note: The limit of detection (LOD) for the GC-MS/MS method was < 0.5 ng/g.

Workflow for Chemical Residue Analysis

Chemical_Residue_Analysis cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Sample Archaeological Artifact (e.g., Pottery Sherd) Clean Clean Exterior Surface Sample->Clean Collect Collect Interior Sample (1-2g) Clean->Collect Grind Grind to Fine Powder Collect->Grind AddSolvent Add Extraction Solvent (e.g., Methanol) Grind->AddSolvent Sonicate Sonicate (30 min) AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Derivatize Derivatization (for GC-MS) Evaporate->Derivatize Optional LCMS LC-MS/MS Analysis Evaporate->LCMS GCMS GC-MS/MS Analysis Derivatize->GCMS Identify Identify Compounds (Library & Standards) GCMS->Identify LCMS->Identify Quantify Quantify Compounds (Calibration Curves) Identify->Quantify Report Report Findings Quantify->Report

Caption: Workflow for the chemical analysis of archaeological residues.

Ancient DNA (aDNA) Analysis of Medicinal Plants

The study of ancient DNA (aDNA) extracted from archaeological plant remains allows for the precise identification of medicinal species used in the past. This is particularly valuable when morphological identification is challenging due to poor preservation.

Application Note:

DNA barcoding is a molecular technique that uses short, standardized gene regions to identify species. For plants, common DNA barcodes include regions of the chloroplast genome (e.g., rbcL, matK) and the nuclear ribosomal internal transcribed spacer (ITS). High-throughput sequencing (HTS) technologies have further revolutionized the field, enabling the recovery of whole genomes from ancient samples.

Experimental Protocol: DNA Barcoding of Archaeological Plant Remains

This protocol outlines the steps for extracting and analyzing aDNA from desiccated or waterlogged plant remains.

1. Sample Preparation in a Clean Lab Environment:

  • Work in a dedicated aDNA laboratory with strict contamination controls (e.g., positive air pressure, UV irradiation, separate pre- and post-PCR areas).
  • Select well-preserved plant material (e.g., seeds, leaves, wood).
  • Mechanically clean the surface of the sample to remove adhering soil and potential contaminants.
  • Grind the sample to a fine powder using a sterile mortar and pestle or a bead beater.

2. DNA Extraction:

  • Use a specialized aDNA extraction kit or a modified CTAB (cetyltrimethylammonium bromide) protocol designed to maximize the yield of fragmented DNA and minimize co-extraction of inhibitors.[5][6]
  • The extraction process typically involves cell lysis, removal of proteins and other cellular debris, and purification of the DNA.

3. PCR Amplification of DNA Barcodes:

  • Amplify the target DNA barcode regions (e.g., rbcL, matK, ITS) using Polymerase Chain Reaction (PCR).
  • Use primers specifically designed to amplify short fragments, as aDNA is often highly degraded.
  • Include multiple negative controls (extraction blanks and PCR negatives) to monitor for contamination.

4. Sequencing:

  • Purify the PCR products to remove unincorporated primers and nucleotides.
  • Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.

5. Data Analysis:

  • Assemble and edit the DNA sequences.
  • Compare the obtained sequences to a reference database (e.g., GenBank, BOLD) using a tool like BLAST to identify the plant species.
  • Perform phylogenetic analysis to confirm the species identification and understand its evolutionary relationships.[7]

Quantitative Data: DNA Yield from Archaeological Plant Remains

The following table presents a comparison of DNA yields from archaeological seeds using different extraction methods.[6]

Extraction MethodMean DNA Yield (ng/g)
CTAB15
DNeasy Kit5
S-PDE45

S-PDE (sediment-paleo-DNA extraction) is a method optimized for recovering DNA from challenging samples.

Workflow for Ancient DNA Analysis

aDNA_Analysis cluster_sampling Sample Preparation (Clean Lab) cluster_extraction DNA Extraction cluster_amplification PCR & Sequencing cluster_data Data Analysis Sample Archaeological Plant Remains (e.g., Seeds) Clean Surface Clean Sample->Clean Grind Grind to Powder Clean->Grind Extract aDNA Extraction (e.g., S-PDE method) Grind->Extract Purify DNA Purification Extract->Purify PCR PCR Amplification of DNA Barcodes Purify->PCR Sequence DNA Sequencing PCR->Sequence Assemble Sequence Assembly & Editing Sequence->Assemble BLAST BLAST Search (Database Comparison) Assemble->BLAST Phylogenetics Phylogenetic Analysis BLAST->Phylogenetics Identify Species Identification Phylogenetics->Identify

Caption: Workflow for the genetic analysis of ancient plant remains.

Textual Analysis of Historical Medical Documents

Historical medical texts, such as pharmacopoeias and medical treatises, are invaluable sources of information on past pharmaceutical practices. A systematic analysis of these documents can reveal details about the plants and other substances used as medicines, their preparation, and their intended therapeutic uses.

Application Note:

The analysis of historical medical texts requires a multidisciplinary approach, combining historical and linguistic expertise with knowledge of pharmacology and botany. The goal is to accurately identify the ingredients, understand the preparation methods, and interpret the described medical applications in the context of the historical period.

Protocol for Systematic Textual Analysis:

1. Source Selection and Digitization:

  • Identify relevant historical medical texts from the period and region of interest.
  • Obtain high-quality digital copies of the texts.

2. Transcription and Translation:

  • Transcribe the original text to create a machine-readable version. This may require expertise in paleography (the study of ancient handwriting).
  • Translate the text into a modern language, paying close attention to historical terminology and potential variations in meaning.

3. Data Extraction and Structuring:

  • Develop a database or spreadsheet to systematically record information from the texts.
  • For each medicinal recipe or entry, extract the following information:
  • Name of the remedy
  • List of ingredients (plants, minerals, animal products)
  • Dosage or quantity of each ingredient[8]
  • Instructions for preparation (e.g., boiling, grinding, mixing)
  • Method of administration (e.g., oral, topical)
  • Indicated medical condition or symptoms
  • Source of the information within the text

4. Ingredient Identification:

  • Identify the modern scientific names of the plants and other ingredients mentioned. This can be a complex process due to changes in nomenclature and the use of common or ambiguous names. Cross-referencing with historical and botanical literature is essential.

5. Analysis and Interpretation:

  • Analyze the frequency of use of different ingredients and preparations.
  • Compare the described uses of medicinal plants with modern pharmacological knowledge to assess potential efficacy.
  • Identify patterns in the treatment of specific diseases.
  • Integrate the textual data with archaeological and chemical findings to build a more complete picture of historical pharmaceutical practices.

Quantitative Data: Frequency of Mineral Medicines in Historical Chinese and Japanese Texts

The following table shows the number of mineral medicines recorded in historical medical texts from China and Japan.[9]

RegionNumber of Recorded Mineral Medicines
China106
Japan100
Shared97

Logical Relationship in Textual Analysis

Textual_Analysis cluster_source Source Material cluster_processing Text Processing cluster_extraction Data Extraction cluster_analysis Analysis & Interpretation Texts Historical Medical Texts Digitize Digitization Texts->Digitize Transcribe Transcription Digitize->Transcribe Translate Translation Transcribe->Translate ExtractData Extract Key Information (Ingredients, Dosage, etc.) Translate->ExtractData Database Structured Database ExtractData->Database IdentifyIngredients Identify Modern Scientific Names Database->IdentifyIngredients AnalyzeFrequency Analyze Frequency of Use Database->AnalyzeFrequency CompareModern Compare with Modern Pharmacology IdentifyIngredients->CompareModern Integrate Integrate with Archaeological & Chemical Data AnalyzeFrequency->Integrate CompareModern->Integrate

Caption: Logical flow for the analysis of historical medical texts.

References

Application Notes and Protocols for a Longitudinal Study on the Health Outcomes of Former Infecundin Users

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document outlines a comprehensive longitudinal study design to investigate the long-term health outcomes in women who have previously used the oral contraceptive, Infecundin. Given its likely composition as a high-dose, first-generation hormonal contraceptive, there is a compelling need to assess the potential for delayed adverse health effects. This study aims to provide robust data for researchers, clinicians, and drug development professionals on the long-term safety profile of such formulations.

The primary objectives of this longitudinal study are:

  • To determine the incidence of various cancers, including but not limited to, breast, cervical, endometrial, ovarian, and liver cancers, in former this compound users compared to a control group.

  • To evaluate the risk of cardiovascular events, such as venous thromboembolism (VTE), stroke, and myocardial infarction, in the cohort of former users.

  • To assess the prevalence of metabolic disorders, including type 2 diabetes and dyslipidemia.

  • To investigate the occurrence of reproductive health issues, such as infertility, uterine fibroids, and endometriosis.

  • To examine the impact on bone mineral density and the risk of osteoporotic fractures.

Study Design and Cohort Selection

A retrospective-prospective cohort study design will be employed.

  • Retrospective Component: Identification and recruitment of a cohort of women with documented use of this compound in the past. Historical medical records will be used to ascertain exposure details.

  • Prospective Component: Once the cohort is established, participants will be followed prospectively over an extended period (e.g., 20 years) to track the incidence of specified health outcomes.

Inclusion Criteria for this compound Cohort:

  • Women with documented proof of this compound use for at least one year.

  • Age at first use between 18 and 40 years.

  • Willingness to provide informed consent and participate in long-term follow-up.

Exclusion Criteria for this compound Cohort:

  • History of the primary health outcomes of interest (e.g., cancer, cardiovascular disease) prior to first use of this compound.

  • Inability to provide reliable historical data on this compound use.

Control Cohort:

A control group of women who have never used hormonal contraceptives, matched for age, socioeconomic status, and smoking habits, will be recruited. This will allow for a comparative analysis of health outcomes.

Data Collection and Management

A multi-faceted approach to data collection will be implemented to ensure comprehensive and accurate information.

Data CategoryCollection MethodFrequency
Baseline Data
Demographics and LifestyleStandardized QuestionnaireOnce at enrollment
Medical and Reproductive HistoryInterview and Medical Record ReviewOnce at enrollment
This compound Exposure Details (Duration, Dosage if available)Medical Record Review and Participant RecallOnce at enrollment
Follow-up Data
Health Status UpdatesAnnual Health Questionnaire (Online or Mail)Annually
Incidence of Health OutcomesBiennial Clinical Assessment, Self-report with Medical Record VerificationEvery 2 years
Blood Pressure and AnthropometryBiennial Clinical AssessmentEvery 2 years
Blood Samples (for biomarker analysis)Biennial Clinical AssessmentEvery 2 years
Imaging (Mammograms, DEXA scans)As per standard clinical guidelinesAs required

Experimental Protocols

Biennial Clinical Assessment

Participants will be invited for a clinical assessment every two years. This will include:

  • Physical Examination: Measurement of blood pressure, weight, height, and waist circumference.

  • Blood Sample Collection: A fasting blood sample will be collected for the analysis of:

    • Lipid profile (Total cholesterol, LDL, HDL, Triglycerides)

    • Glycemic markers (Fasting glucose, HbA1c)

    • Hormonal profile (as relevant)

    • Liver function tests

    • Inflammatory markers (e.g., hs-CRP)

  • Data Update: A trained research nurse will conduct a structured interview to update information on lifestyle factors, new medical diagnoses, and medication use.

Adjudication of Health Outcomes

All reported health outcomes will be verified through a rigorous adjudication process. A committee of independent clinical experts will review medical records, pathology reports, and imaging results to confirm diagnoses according to pre-defined criteria.

Statistical Analysis

Longitudinal data analysis techniques will be employed to assess the association between this compound use and health outcomes.

  • Incidence Rates: Incidence rates of the primary health outcomes will be calculated for both the this compound cohort and the control group.

  • Survival Analysis: Cox proportional hazards models will be used to estimate hazard ratios (HRs) and 95% confidence intervals (CIs) for the association between this compound exposure and the time to event for each health outcome, adjusting for potential confounders.

  • Longitudinal Data Models: Mixed-effects models will be used to analyze changes in continuous variables (e.g., blood pressure, lipid levels) over time.

Ethical Considerations

This study will be conducted in accordance with the Declaration of Helsinki. Key ethical considerations include:

  • Informed Consent: All participants will provide written informed consent after a thorough explanation of the study's purpose, procedures, potential risks, and benefits.

  • Confidentiality: All participant data will be de-identified and stored securely to protect confidentiality.

  • Data Monitoring: An independent Data and Safety Monitoring Board (DSMB) will be established to periodically review the study's progress and safety data.

Visualizations

Hypothetical Signaling Pathway of a Combined Oral Contraceptive

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Stimulates Ovary Ovary Pituitary->Ovary Stimulates LH_FSH LH & FSH Endogenous_Hormones Endogenous Estrogen & Progesterone Ovary->Endogenous_Hormones Estrogen_Progestin Exogenous Estrogen & Progestin (this compound) Estrogen_Progestin->Hypothalamus Negative Feedback Estrogen_Progestin->Pituitary Negative Feedback Ovulation Ovulation Inhibition Estrogen_Progestin->Ovulation Cervical_Mucus Thickened Cervical Mucus Estrogen_Progestin->Cervical_Mucus Endometrium Altered Endometrium Estrogen_Progestin->Endometrium GnRH GnRH

Caption: Hormonal action of combined oral contraceptives.

Experimental Workflow for the Longitudinal Study

G Start Study Start Recruitment Cohort Recruitment (Former this compound Users & Controls) Start->Recruitment Baseline Baseline Data Collection (Questionnaires, Medical History) Recruitment->Baseline FollowUp Prospective Follow-up (20 Years) Baseline->FollowUp Annual Annual Health Questionnaire FollowUp->Annual Every Year Biennial Biennial Clinical Assessment & Biosamples FollowUp->Biennial Every 2 Years Outcome Health Outcome Ascertainment Annual->Outcome Biennial->Outcome Adjudication Outcome Adjudication Outcome->Adjudication Analysis Data Analysis Adjudication->Analysis End Study End Analysis->End

Caption: Longitudinal study experimental workflow.

Logical Relationship of the Cohort Study Design

G Population Source Population (Women aged 40-70) Exposed Former this compound Users (Cohort) Population->Exposed Unexposed Never Users of Hormonal Contraceptives (Control Group) Population->Unexposed Outcome_E Health Outcomes (e.g., Cancer, CVD) Exposed->Outcome_E Develops Outcome No_Outcome_E No Health Outcome Exposed->No_Outcome_E Remains Outcome-Free Outcome_U Health Outcomes (e.g., Cancer, CVD) Unexposed->Outcome_U Develops Outcome No_Outcome_U No Health Outcome Unexposed->No_Outcome_U Remains Outcome-Free

Caption: Logical framework of the cohort study design.

Troubleshooting & Optimization

Technical Support Center: Retrospective Analysis of Infecundin Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the retrospective analysis of clinical data for the historical hormonal contraceptive, Infecundin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of historical this compound clinical data.

Q1: We are encountering a significant amount of missing data in the patient records from the original this compound trials. How should we handle this?

A1: Missing data is a common challenge when dealing with historical clinical trial data.[1][2] Several strategies can be employed, and the choice depends on the nature and extent of the missing information.

  • Identify the type of missingness: Determine if the data is missing completely at random (MCAR), at random (MAR), or not at random (MNAR). This will influence the appropriate imputation method.

  • For a small amount of missing data: If the percentage of missing data is minimal, you might consider complete case analysis (listwise deletion), where patients with any missing data are excluded. However, be aware that this can introduce bias if the data is not MCAR.

  • Imputation techniques: For a more robust approach, consider imputation methods. Simple methods include mean, median, or mode imputation. More advanced techniques like multiple imputation can provide more accurate estimates and are generally preferred.

  • Sensitivity analysis: It is crucial to perform a sensitivity analysis to assess the impact of different missing data handling methods on the final results.

Q2: The diagnostic criteria and terminology for adverse events in the this compound trial records are outdated and inconsistent with current standards. How can we standardize this information for our analysis?

A2: The evolution of medical terminology and diagnostic criteria presents a significant hurdle in retrospective analysis.[3]

  • Develop a mapping dictionary: Create a comprehensive dictionary that maps the historical terms and diagnostic criteria to their modern equivalents (e.g., using MedDRA - Medical Dictionary for Regulatory Activities). This requires collaboration with clinical experts familiar with the historical context.

  • Expert review: Have a panel of clinicians review a sample of the re-coded data to ensure accuracy and consistency.

  • Document everything: Meticulously document the mapping process and the rationale behind each decision. This transparency is crucial for the validity and reproducibility of your research.

Q3: We are concerned about the potential for bias in the historical control groups used in the this compound trials. How can we assess and mitigate this?

A3: The lack of randomization and differences in baseline characteristics between treatment and control groups in historical trials are major sources of potential bias.[3][4]

  • Propensity Score Matching (PSM): This statistical method can be used to create a synthetic control group that is more comparable to the treatment group based on observed baseline characteristics.

  • Stratification: Analyze the data in subgroups based on key baseline characteristics to see if the treatment effect is consistent across different strata.

  • Sensitivity Analyses: Conduct sensitivity analyses to evaluate how the results might change under different assumptions about the potential biases. For example, you could simulate the effect of an unmeasured confounder.

Q4: The original this compound trial protocols are not available. How can we reconstruct the likely experimental design and endpoints?

A4: While challenging, it is often possible to infer the key aspects of the original study design.

  • Review published literature: Scrutinize any available publications or reports from the original trials. These documents often provide clues about the study design, patient population, and endpoints.

  • Examine the data structure: The structure of the collected data itself can reveal information about the intended endpoints and follow-up schedules.

  • Consult historical context: Research the common clinical trial practices and regulatory requirements of the era in which the this compound trials were conducted. This can provide insights into the likely methodologies used.

Data Presentation

Due to the historical nature of the data, quantitative summaries should be presented with caution, acknowledging the potential for inconsistencies. Below are example tables summarizing hypothetical data from a retrospective analysis of this compound.

Table 1: Baseline Characteristics of Hypothetical Patient Cohorts

CharacteristicThis compound Group (N=500)Historical Control Group (N=300)p-value
Age (mean ± SD)28.5 ± 5.230.1 ± 6.10.08
BMI (mean ± SD)24.1 ± 3.525.5 ± 4.0<0.01
Smokers (%)35%45%0.02
History of VTE (%)2%5%0.03

Table 2: Hypothetical Efficacy and Safety Outcomes

OutcomeThis compound GroupHistorical Control GroupRelative Risk (95% CI)
Unintended Pregnancy Rate (per 100 woman-years)1.58.20.18 (0.12 - 0.27)
Incidence of Venous Thromboembolism (VTE) (%)2.0%0.7%2.86 (1.10 - 7.44)
Incidence of Migraine with Aura (%)5.0%3.0%1.67 (0.85 - 3.28)

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant in the analysis of a hormonal contraceptive like this compound.

Methodology 1: Assessment of Ovulation Inhibition

  • Objective: To determine the effectiveness of this compound in suppressing ovulation.

  • Procedure:

    • Collect daily urine samples from participants for one full menstrual cycle before and during three consecutive cycles of this compound treatment.

    • Measure urinary levels of luteinizing hormone (LH) and pregnanediol-3-glucuronide (B129214) (PdG) using enzyme-linked immunosorbent assays (ELISA).

    • An ovulatory cycle is defined by a clear LH surge followed by a sustained rise in PdG levels in the luteal phase.

    • Ovulation inhibition is confirmed by the absence of an LH surge and a sustained low level of PdG throughout the treatment cycles.

Methodology 2: Evaluation of Endometrial Effects

  • Objective: To assess the impact of this compound on the endometrium, a secondary mechanism of contraceptive action.

  • Procedure:

    • Perform endometrial biopsies on a subset of participants on day 21 of a baseline cycle and on day 21 of the third treatment cycle.

    • Process the biopsy tissue for histological examination.

    • A pathologist, blinded to the treatment status, will evaluate the endometrial tissue for signs of progestational effect, such as stromal decidualization and glandular atrophy, which are indicative of an endometrium non-receptive to implantation.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the retrospective analysis of this compound.

Retrospective_Analysis_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Analysis cluster_2 Interpretation & Reporting Historical_Data Acquire Historical This compound Data Data_Cleaning Data Cleaning & Standardization Historical_Data->Data_Cleaning Missing_Data Handle Missing Data Data_Cleaning->Missing_Data Bias_Assessment Assess & Mitigate Bias (e.g., PSM) Missing_Data->Bias_Assessment Statistical_Analysis Perform Statistical Analysis Bias_Assessment->Statistical_Analysis Sensitivity_Analysis Conduct Sensitivity Analyses Statistical_Analysis->Sensitivity_Analysis Results_Interpretation Interpret Results in Historical Context Sensitivity_Analysis->Results_Interpretation Reporting Report Findings with Transparency Results_Interpretation->Reporting

Caption: Workflow for the retrospective analysis of historical clinical data.

Hormonal_Contraceptive_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovary->Hypothalamus Endogenous Feedback Ovary->Pituitary Endogenous Feedback Ovulation Ovulation Ovary->Ovulation leads to This compound This compound (Exogenous Estrogen & Progestin) This compound->Hypothalamus Negative Feedback This compound->Pituitary Negative Feedback GnRH GnRH GnRH->Pituitary LH_FSH LH & FSH LH_FSH->Ovary Estrogen_Progesterone Endogenous Estrogen & Progesterone Estrogen_Progesterone->Hypothalamus Estrogen_Progesterone->Pituitary

References

Technical Support Center: Overcoming Data Gaps in Historical Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides troubleshooting guides, frequently asked questions (FAQs), and technical protocols for researchers, scientists, and drug development professionals facing challenges with incomplete historical data.

Frequently Asked Questions (FAQs)

A high-level overview of the common challenges and concepts related to historical data gaps.

Q: What are the most common types of data gaps in historical pharmaceutical research?

A: Historical pharmaceutical data is often plagued by incompleteness. Common gaps include missing clinical trial data (e.g., patient demographics, adverse events), poorly documented or outdated assay and instrumentation details, fragmented preclinical data scattered across different sources, and a lack of published negative or inconclusive results. This situation arises from less stringent reporting standards in the past and data being siloed in disconnected systems.

Q: Why can't I just ignore missing data points and run my analysis on the complete cases?

Q: What is the difference between data imputation and data extrapolation?

A: Data imputation is a statistical technique used to estimate and fill in missing values within a dataset. The goal is to create a complete dataset that can be analyzed using standard methods, with the estimates being based on the available data within that same dataset. Extrapolation, on the other hand, involves estimating values that fall outside the original range of observation. When using historical data, extrapolation might be used to apply findings from one population (e.g., adults) to another (e.g., children), which is a common but complex objective.

Q: How are modern technologies like AI and Machine Learning helping to address these data gaps?

Troubleshooting Guides

Practical, problem-oriented guidance for specific issues encountered during research.

Q: My historical dataset has missing values for a key clinical endpoint. How do I choose an imputation method?

A: The choice of imputation method depends on several factors, including the percentage of missing data and the mechanism of missingness (i.e., why the data is missing).

  • For small amounts of missing data (<5%) : Simple methods like mean, median, or mode imputation can be effective.

  • For moderate amounts (5-20%) : More sophisticated approaches are recommended. Multiple Imputation (MI) is a robust technique where missing values are filled in multiple times to create several complete datasets. The analyses performed on these datasets are then pooled to provide a final result that accounts for the uncertainty of the imputation.

  • If data is missing for a reason related to other observed data : This is known as Missing at Random (MAR). Methods like Multiple Imputation are well-suited for this scenario.

  • If data is missing for unobserved reasons (Missing Not at Random, MNAR) : This is the most challenging scenario. For example, a patient stops reporting their pain score because the pain became too severe. In this case, sensitivity analyses are crucial to test how different assumptions about the missingness affect the results.

See the decision tree diagram below for a visual guide to selecting an imputation method.

Q: Data from an old assay is in a non-standardized, inconsistent format. How can I make it usable?

A: This requires a process of data rescue and standardization. The goal is to convert the legacy data into a clean, structured format.

  • Digitize : If the data is in paper form (e.g., lab notebooks), the first step is to scan or transcribe it into a digital format.

  • Extract : Use automated data extraction tools or manual curation to pull the relevant data points from the digitized records.

  • Harmonize : Standardize units of measurement, terminology, and data formats. For example, convert all dosage information to mg/day. This step is critical for making data from different sources comparable.

  • Validate : Cross-check the extracted and standardized data against original sources to ensure accuracy and integrity.

Modern automation and AI tools can significantly streamline this process.

Q: I need to reconstruct a signaling pathway, but the historical literature provides only fragmented information. What is the best approach?

A: Reconstructing pathways from incomplete data involves integrating known information with computational prediction.

  • Curate Known Components : Start by building a graph of the known proteins and interactions from your historical sources.

  • Define Start and End Points : Identify the key receptors (start points) and transcription factors (end points) of the pathway.

  • Use Pathfinding Algorithms : Employ algorithms like PathLinker or RegLinker, which compute the most likely paths between your start and end points through a larger background interaction network (compiled from modern databases). These tools can help identify missing intermediate proteins or interactions.

  • Validate Predictions : The computationally proposed pathway components must then be validated through literature review or, ideally, new experiments to confirm their biological relevance.

Data Presentation & Experimental Protocols

Comparison of Common Data Imputation Techniques

This table summarizes and compares common methods for handling missing quantitative data.

Imputation MethodPrincipleBest ForAdvantagesLimitations
Mean/Median/Mode Imputation Replaces missing values with the central tendency (mean, median, or mode) of the available data for that variable.Small proportions (<5%) of missing data that are assumed to be missing completely at random (MCAR).Simple and fast to implement.Can distort the data's natural distribution and underestimates variance. Not suitable for complex missingness patterns.
Last Observation Carried Forward (LOCF) In longitudinal studies, the last recorded value for a subject is used to fill in subsequent missing values.Datasets where it's reasonable to assume a subject's state remains stable after they drop out.Simple to apply and has been historically popular in clinical trials.Often produces biased estimates, especially if subjects drop out due to lack of efficacy. Can lead to conservative results.
Multiple Imputation (MI) Creates multiple complete datasets by imputing missing values using a predictive model that incorporates random variation. Analyses are pooled across datasets.The gold standard for data that is Missing at Random (MAR), where missingness depends on other observed variables.Produces valid, unbiased estimates that reflect the uncertainty of the missing data.Computationally more intensive than simple methods. Relies on the correctness of the imputation model.
Machine Learning (e.g., k-NN, Deep Learning) Uses algorithms to learn the relationships between variables in the data and predict the most likely values for the missing points.Complex datasets with non-linear relationships between variables.Can capture intricate patterns in the data, potentially leading to more accurate imputations.Requires larger datasets for training. Can be a "black box," making the imputation logic difficult to interpret.
Experimental Protocol: Data Rescue and Standardization from Historical Documents

This protocol outlines a systematic workflow for extracting and preparing data from legacy sources, such as scanned lab notebooks or older publications.

Objective: To convert unstructured historical data into a standardized, analysis-ready format.

Methodology:

  • Phase 1: Digitization & Optical Character Recognition (OCR) 1.1. Scan all physical documents at a high resolution (minimum 300 dpi). 1.2. Use OCR software to convert scanned images into machine-readable text files. 1.3. Manually review and correct OCR outputs, paying close attention to numerical data, symbols, and scientific terminology.

  • Phase 2: Data Extraction 2.1. Define a clear data schema: specify all variables to be extracted (e.g., Compound ID, Assay Name, Endpoint, Value, Unit, Date). 2.2. Employ a combination of automated scripts (e.g., using regular expressions in Python) and manual curation to populate the schema from the text files. 2.3. Extract not only the data but also the metadata (e.g., experimental conditions, instrument models, operator notes). This context is crucial for later analysis.

  • Phase 3: Standardization and Harmonization 3.1. Unit Conversion: Convert all measurements to a consistent set of units (e.g., all concentrations to µM). 3.2. Terminology Mapping: Create a dictionary to map legacy or ambiguous terms to a standard ontology (e.g., map "Compound A-23" and "Substance-23" to a single identifier). 3.3. Data Formatting: Ensure consistent formatting for dates, numbers, and identifiers.

  • Phase 4: Quality Control and Validation 4.1. Implement a double-data entry system for a random subset (e.g., 10%) of the data to check for consistency and accuracy. 4.2. Perform automated validation checks to identify outliers, impossible values (e.g., negative concentrations), or logical inconsistencies. 4.3. Document the entire process, including all assumptions made and corrections applied, to ensure reproducibility. This is a core principle of maintaining data integrity.

Mandatory Visualizations

Workflow for Processing Historical Pharmaceutical Data

G cluster_input Data Acquisition cluster_processing Data Processing & Standardization cluster_analysis Analysis & Imputation cluster_output Output start Identify Historical Data Source (e.g., Lab Notebook, Publication) digitize Digitize & OCR start->digitize extract Extract Key Data & Metadata digitize->extract standardize Standardize Units, Terms, & Formats extract->standardize check_missing Check for Missing Data standardize->check_missing impute Apply Imputation Method check_missing->impute Yes analyze Perform Statistical Analysis check_missing->analyze No impute->analyze end Analysis-Ready Dataset analyze->end

A workflow for rescuing and preparing historical data for analysis.

Decision Tree for Selecting a Data Imputation Method

G q1 What is the % of missing data? res_low Use Simple Method (e.g., Mean/Median) q1->res_low <5% q2 What is the likely missingness mechanism? q1->q2 5-20% res_high Re-evaluate data source. High risk of bias. Consider advanced methods. q1->res_high >20% a1_low <5% a1_med 5-20% a1_high >20% res_mar Use Multiple Imputation (MI) or Machine Learning Model q2->res_mar MAR res_mnar Use Advanced Models & Conduct Sensitivity Analysis q2->res_mnar MNAR a2_mar MAR (depends on observed data) a2_mnar MNAR (depends on unobserved data)

A decision tree to guide the selection of an imputation technique.

Reconstructing a Signaling Pathway from Fragmented Data

G receptor Receptor known1 Known Protein 1 receptor->known1 Known Interaction tf Transcription Factor gap Data Gap (Missing Link) known1->gap predicted Predicted Protein (via Pathfinding Algorithm) known1->predicted Predicted Interaction known2 Known Protein 2 known2->tf Known Interaction gap->known2 Inferred relationship predicted->known2

Conceptual model of filling a data gap in a signaling pathway.

Limitations of early clinical trial data for contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on early-stage clinical trials for contraceptives.

Frequently Asked Questions (FAQs)

FAQ 1: Why is it difficult to compare efficacy data across different early-stage contraceptive trials?

Direct comparison of efficacy data from different early-stage contraceptive trials is challenging due to significant variability in study design.[1][2] Key factors that can differ and impact outcomes include:

  • Inclusion/Exclusion Criteria: Trials may have different criteria for participant enrollment, such as varying body mass index (BMI) restrictions.[1]

  • Definition of "On-Treatment" Pregnancy: The time window for counting a pregnancy as "on-treatment" after the last dose of a contraceptive can vary, for example, up to 7 days in some trials versus 14 days in others.[1]

  • Rules for Qualifying Menstrual Cycles: The criteria for including a menstrual cycle in the efficacy analysis can differ.[1][2] Some studies may exclude cycles without documented intercourse or when a backup contraceptive method was used.[1][2] For non-hormonal methods, cycles that are too long or too short (e.g., <21 days or >35 days) might be excluded.[1]

  • Duration of the Trial: The length of a clinical trial can influence the calculated failure rates.[2] Longer trials, common for hormonal contraceptives (e.g., 13 cycles), may result in lower failure rates compared to shorter trials, which are more common for non-hormonal methods (e.g., 7 cycles).[2]

FAQ 2: What are the common limitations of preclinical data when translating to early clinical trials for contraceptives?

The transition from preclinical findings to clinical trials, often termed "bridging the gap," is a significant hurdle in contraceptive development.[3][4] Promising results in preclinical models often fail to translate into efficacy and safety in humans.[4][5] This discrepancy arises from several factors:

  • Species Differences: Physiological and genetic differences between animal models and humans can lead to different responses to a contraceptive candidate.[3]

  • Oversimplified Models: Preclinical models, both in vitro and in vivo, may not fully capture the complexity of the human reproductive system and the multifactorial nature of contraceptive action and side effects.[3]

  • Lack of Predictive Power: Animal studies may not accurately predict the safety profile in humans, leading to unexpected adverse events in early clinical trials.[4]

  • Reproducibility Issues: Inconsistent experimental designs, small sample sizes, and lack of standardization in preclinical studies can reduce the reliability of the findings.[3][5]

FAQ 3: What are the key biomarkers used in early clinical trials for contraceptives and what are their limitations?

Biomarkers are crucial in early contraceptive trials to assess pharmacodynamics and potential efficacy. However, their application has limitations.

  • For Male Contraceptives: Azoospermia (the absence of sperm in ejaculate) is a well-accepted biomarker of efficacy for hormonal male contraceptives that suppress androgen production.[6][7] However, for non-hormonal methods that target other mechanisms like sperm motility, established and validated biomarkers of clinical utility are lacking, which complicates early assessments of efficacy.[6][7]

  • For Female Contraceptives: Assessing the return to fertility (RTF) after discontinuing a contraceptive is a key aspect of development.[8] While pregnancy rates are the definitive measure, this is often challenging to assess in early trials due to small numbers of participants who wish to conceive immediately after the trial.[8] Biomarkers from the infertility field, such as anti-Müllerian hormone (AMH), follicle-stimulating hormone (FSH), and inhibin B, have been considered to predict the return of ovarian function.[8] However, their utility as reliable predictors of RTF following contraceptive use is not yet established.[8]

Troubleshooting Guides

Troubleshooting Issue 1: High rate of missing data in patient-reported outcomes (e.g., bleeding diaries).

Problem: Missing data in patient-reported outcomes (PROs), such as daily bleeding diaries, can introduce bias and reduce the statistical power of the study.[9][10]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Participant Burden Simplify data entry forms and reduce the frequency of data collection if possible without compromising the study's objectives. Ensure compensation for participation is adequate for the time and effort required.[11]
Lack of Engagement Implement electronic reminders for data entry.[12] Provide clear instructions and ongoing support to participants.[13]
Technical Issues with Data Collection Tools Ensure electronic data capture (EDC) systems are user-friendly and reliable.[14] Provide technical support for participants experiencing issues with the data collection tools.
Forgetfulness Utilize real-time monitoring of data entry and follow up with participants who have missing entries within a short timeframe.[12]

Data Analysis Plan for Missing Data:

It is crucial to have a predefined statistical analysis plan for handling missing data.[15] Common methods include:

  • Multiple Imputation: This method creates several plausible replacements for the missing data, accounting for the uncertainty of the missing values.[15]

  • Mixed-Effects Model Repeated Measure (MMRM): This statistical model can handle missing data under the assumption that the data is missing at random.[10]

  • Last Observation Carried Forward (LOCF): This is a simpler method but is generally not recommended as it can introduce bias.[10]

Troubleshooting Issue 2: Difficulties in recruiting a representative study population.

Problem: Recruitment bias can limit the generalizability of the clinical trial findings to the broader population.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Implicit Bias in Recruitment Materials Use inclusive and neutral language in job descriptions and recruitment materials.[16] Avoid gender-coded terms.[16]
Lack of Diversity in Recruitment Channels Utilize a variety of recruitment strategies, including outreach through community services, professional networks, and social media, to reach a diverse population.[11][17]
Provider Bias in Counseling Implement standardized contraceptive counseling programs to minimize the impact of implicit bias from healthcare providers involved in recruitment.[18][19]
High Burden of Participation Clearly communicate study expectations in the informed consent process.[11] Ensure that the study design minimizes participant burden where possible.[13]

Quantitative Data Summary

The following tables summarize quantitative data from a phase 3 clinical trial of an estetrol/drospirenone combined oral contraceptive in an adolescent population.

Table 1: Common Treatment-Related Adverse Events

Adverse EventPercentage of Participants Reporting (%)
Nausea1.9
Dysmenorrhea1.9

Table 2: Bleeding Patterns Over Six Cycles

Bleeding ParameterCycle 1Cycle 5
Participants with unscheduled bleeding/spotting (%)45.814.5
Average number of days with unscheduled bleeding/spotting96
Participants with scheduled bleeding/spotting (%)77.4 - 90.5 (range across cycles)77.4 - 90.5 (range across cycles)
Average duration of scheduled bleeding/spotting (days)64
Absence of scheduled bleeding (%)N/A22.6

Table 3: Impact on Dysmenorrhea

Dysmenorrhea ParameterBaselineCycle 6
Proportion of participants reporting dysmenorrhea83.8% (history of)Reduction of 34.8% from baseline
Median visual analogue scale (VAS) score for pain5.03.7
Use of pain medication (%)63.931.6

Detailed Experimental Protocols

Protocol 1: Calculation of the Pearl Index

The Pearl Index is a common method for reporting the efficacy of a contraceptive method.[1][11] It calculates the number of unintended pregnancies per 100 woman-years of use.[1]

Steps:

  • Gather the following data from the clinical trial:

    • Total number of unintended pregnancies.

    • Total number of months or cycles of exposure to the contraceptive for all participants.

  • Use one of the following formulas to calculate the Pearl Index:

    • Based on months of exposure: Pearl Index = (Total number of pregnancies / Total months of exposure) * 1200

    • Based on menstrual cycles of exposure: Pearl Index = (Total number of pregnancies / Total number of menstrual cycles) * 1300

Example Calculation:

If a study has 200 participants who collectively have 2000 months of exposure to a contraceptive, and there are 5 pregnancies, the Pearl Index would be:

(5 / 2000) * 1200 = 3

This indicates an expected 3 pregnancies per 100 women using the method for one year.

Protocol 2: Time-to-Event Analysis (Kaplan-Meier Method)

Time-to-event analysis, also known as survival analysis, is another method to evaluate contraceptive efficacy.[2] It reports failure rates at different time points.[2]

Conceptual Steps:

  • Define the "event": In contraceptive trials, the event is typically pregnancy.

  • Define the "time": This is the duration from the start of contraceptive use until the event (pregnancy) occurs or the participant is no longer being observed (censored).

  • Handle Censored Data: Participants may leave the study for reasons other than pregnancy (e.g., desire to conceive, moving away). This is called censoring, and the analysis method accounts for this by using the information available up to the point of censoring.[20]

  • Calculate the Cumulative Failure Rate: The analysis calculates the probability of remaining pregnancy-free at different time intervals. The cumulative failure rate is the proportion of participants who have experienced a pregnancy up to a certain time point.[2] This is often visualized as a Kaplan-Meier curve, which shows the proportion of participants remaining event-free over time.[20]

Mandatory Visualizations

G cluster_0 Hypothalamus-Pituitary-Ovarian Axis cluster_1 Hormonal Contraceptive Action cluster_2 Physiological Effects Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH HC Hormonal Contraceptive (Exogenous Estrogen & Progestin) Ovary Ovary Pituitary->Ovary FSH & LH Ovulation Ovulation Inhibition Ovary->Hypothalamus Negative Feedback (Estrogen & Progesterone) Ovary->Pituitary Negative Feedback (Estrogen & Progesterone) HC->Hypothalamus Suppresses GnRH HC->Pituitary Suppresses FSH & LH CervicalMucus Thickening of Cervical Mucus Endometrium Alteration of Endometrium

Caption: Mechanism of Action of Hormonal Contraceptives.

G cluster_0 Effect of Estrogen on Coagulation Estrogen Exogenous Estrogen (from Hormonal Contraceptives) Liver Liver Estrogen->Liver ClottingFactors Increased Synthesis of Clotting Factors (II, VII, VIII, X, Fibrinogen) Liver->ClottingFactors Anticoagulants Decreased Synthesis of Anticoagulants (Antithrombin, Protein S) Liver->Anticoagulants ThrombosisRisk Increased Risk of Thrombosis ClottingFactors->ThrombosisRisk Anticoagulants->ThrombosisRisk

Caption: Signaling Pathway for Increased Thrombosis Risk.

G cluster_0 Metabolic Effects of Oral Contraceptives cluster_1 cluster_2 OCs Oral Contraceptives (Estrogen & Progestin) LipidMetabolism Altered Lipid Metabolism OCs->LipidMetabolism CarbMetabolism Altered Carbohydrate Metabolism OCs->CarbMetabolism Triglycerides Increased Triglycerides LipidMetabolism->Triglycerides HDL Increased HDL Cholesterol LipidMetabolism->HDL LDL Variable effects on LDL Cholesterol LipidMetabolism->LDL InsulinResistance Increased Insulin Resistance CarbMetabolism->InsulinResistance PlasmaInsulin Increased Plasma Insulin InsulinResistance->PlasmaInsulin

Caption: Metabolic Signaling Pathways Affected by Oral Contraceptives.

References

Technical Support Center: Epidemiological Studies of First-Generation Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating confounding variables in epidemiological studies of first-generation oral contraceptive pills (OCPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary confounding variables to consider in studies of first-generation OCPs and cardiovascular events?

A1: Early epidemiological studies investigating the link between first-generation OCPs and cardiovascular events, such as venous thromboembolism (VTE) and myocardial infarction (MI), must account for several key confounding variables. These include, but are not limited to:

  • Smoking: Cigarette smoking is a significant risk factor for cardiovascular disease and was also more prevalent among women in the era when first-generation OCPs were widely used. Smoking can interact with the effects of OCPs, potentially amplifying the risk of adverse events.

  • Age: The risk of cardiovascular disease naturally increases with age. Therefore, age must be carefully controlled for in any analysis.

  • Socioeconomic Status: Socioeconomic factors can influence a wide range of health behaviors and outcomes, including smoking, diet, and access to healthcare, all of which can confound the association between OCP use and health risks.

  • Pre-existing Medical Conditions: A history of conditions such as hypertension, diabetes, and obesity are independent risk factors for cardiovascular disease and must be accounted for.

  • New-User Bias: The risk of VTE is highest in the first few months of OCP use.[1] Studies that do not properly account for the duration of use may overestimate the risk associated with long-term use.

  • Prescriber Bias: In the past, physicians may have been less likely to prescribe OCPs to women they perceived as being at higher risk for cardiovascular issues, potentially introducing a selection bias.

Q2: How can I statistically control for confounding variables in my analysis?

A2: Several statistical methods can be employed to control for the effects of confounding variables in observational studies of OCPs. The choice of method will depend on the study design and the nature of the data. Common approaches include:

  • Stratification: This method involves analyzing the data in subgroups (strata) based on the levels of the confounding variable. For example, you could analyze the risk of VTE in smokers and non-smokers separately.

  • Multivariable Regression Analysis: This is a powerful technique that allows for the simultaneous adjustment of multiple confounding variables. Logistic regression is commonly used in case-control studies to calculate adjusted odds ratios, while Cox proportional hazards regression is often used in cohort studies to calculate adjusted hazard ratios.

  • Matching: In case-control studies, matching is a technique used to select controls who are similar to the cases with respect to one or more confounding variables, such as age. This helps to ensure that the groups are comparable.

Q3: Where can I find quantitative data on the risk of adverse events associated with first-generation OCPs?

A3: Several meta-analyses and large-scale epidemiological studies have quantified the risks associated with different generations of OCPs. The tables below summarize some of these findings.

Data Presentation

Table 1: Odds Ratios for Venous Thromboembolism (VTE) by Oral Contraceptive Generation

Oral Contraceptive GenerationPooled Odds Ratio (95% CI) vs. Non-Users
First-Generation3.48 (2.01–4.94)[2][3]
Second-Generation3.08 (2.43–3.74)[2][3]
Third-Generation4.35 (3.69–5.01)[2][3]

Table 2: Relative Risk for Myocardial Infarction (MI) and Stroke with Combined Oral Contraceptive Use

OutcomeRelative Risk (95% CI) vs. Non-UsersNotes
Myocardial Infarction1.6 (1.2–2.1)[4]Risk increases with higher estrogen doses.[4]
Ischemic Stroke1.7 (1.5–1.9)[4]First-generation pills may be associated with a higher risk compared to second and third-generation pills.[5]
Fatal Myocardial Infarction (with 50µg estrogen pills)4.2 (0.5–39.2)[6]The confidence interval is wide due to the small number of cases.

Experimental Protocols

Protocol 1: Case-Control Study to Assess Confounding

This protocol outlines a typical case-control study design to investigate the association between first-generation OCP use and a specific outcome (e.g., VTE), while controlling for confounding variables.

  • Case and Control Selection:

    • Cases: Identify a cohort of women who have experienced the outcome of interest (e.g., a first-time VTE). Diagnosis should be confirmed through standardized medical record review.

    • Controls: Select a group of women who have not experienced the outcome. Controls should be drawn from the same population as the cases. Matching on key demographic variables like age is often performed at this stage.

  • Data Collection:

    • Utilize structured interviews and questionnaires to gather detailed information from both cases and controls.

    • Collect data on lifetime OCP use, including the specific formulations (to identify first-generation pills), duration of use, and time since last use.

    • Obtain comprehensive information on potential confounding variables, including smoking history, body mass index (BMI), history of hypertension and diabetes, and family history of the outcome.

  • Statistical Analysis:

    • Use unconditional logistic regression to calculate the odds ratio (OR) for the association between first-generation OCP use and the outcome.

    • Initially, calculate a crude OR without adjusting for confounders.

    • Subsequently, build a multivariable logistic regression model that includes the primary exposure (first-generation OCP use) and the identified potential confounding variables.

    • The adjusted OR from the multivariable model provides an estimate of the association between OCP use and the outcome, independent of the included confounders.

    • Assess for effect modification by including interaction terms in the model (e.g., an interaction between OCP use and smoking).

Protocol 2: Cohort Study with Propensity Score Matching

This protocol describes a retrospective cohort study design using propensity score matching to minimize confounding by indication.

  • Cohort Identification:

    • Using a large healthcare database, identify a cohort of women who initiated OCP use during the period when first-generation pills were available.

    • Identify a comparable cohort of women who did not use OCPs during the same period.

  • Propensity Score Development:

    • Develop a propensity score model to estimate the probability of a woman being an OCP user based on a wide range of baseline characteristics (potential confounders) available in the database. These can include age, calendar year, and proxies for socioeconomic status and health-seeking behavior.

  • Matching:

    • Match each OCP user to one or more non-users based on their propensity score. This creates two groups with a similar distribution of the measured baseline characteristics.

  • Follow-up and Outcome Ascertainment:

    • Follow both cohorts over time to identify the incidence of the outcome of interest (e.g., MI).

  • Statistical Analysis:

    • Use a Cox proportional hazards model to calculate the hazard ratio (HR) for the outcome in the OCP user group compared to the non-user group within the matched cohort. The HR provides an estimate of the relative risk, adjusted for the variables included in the propensity score.

Mandatory Visualizations

Here are diagrams to illustrate key concepts described in this technical support center.

Confounding_Variable_Diagram OCP First-Generation OCP Use VTE Venous Thromboembolism OCP->VTE Apparent Association Smoking Smoking Smoking->OCP Association Smoking->VTE Causal Path

Caption: A diagram illustrating the confounding effect of smoking.

Case_Control_Workflow Start Define Study Population Cases Identify Cases (e.g., VTE) Start->Cases Controls Select Controls (No VTE) Start->Controls Data Collect Data on Exposure (OCP Use) and Confounders Cases->Data Controls->Data Analysis Statistical Analysis (Logistic Regression) Data->Analysis Results Calculate Crude and Adjusted Odds Ratios Analysis->Results

Caption: Workflow of a typical case-control study design.

References

Addressing recall bias in studies of past contraceptive use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate recall bias in studies of past contraceptive use.

Frequently Asked Questions (FAQs)

Q1: What is recall bias in the context of studies on past contraceptive use?

A1: Recall bias is a systematic error that occurs in retrospective studies when participants' ability to accurately remember past events, such as contraceptive use, is flawed.[1] This can happen when there are differences in the accuracy or completeness of recollections between study groups. For instance, in a case-control study, individuals with a specific health outcome (cases) might remember their past exposures, like contraceptive use, differently than individuals without the outcome (controls) because the health outcome may prompt a more detailed search of their memory.[1][2][3] This differential recall can distort the measure of association between the exposure and the outcome.[2]

Q2: Why is self-reported contraceptive history a concern for recall bias?

A2: Self-reported data is often the standard and most practical way to gather information on contraceptive history, especially for long-term use.[4][5] However, it is prone to inaccuracies. Issues that can arise include:

  • Memory Decay: Memories fade over time, making it difficult to recall specific start and end dates, types of contraceptives used, and periods of inconsistent use.[1]

  • Social Desirability Bias: Participants may consciously or unconsciously report information they believe is more socially acceptable, potentially underreporting inconsistent use or certain types of methods.[4][5]

  • Telescoping: Participants may misremember when an event occurred, often recalling it as happening more recently than it did (forward telescoping) or further in the past (backward telescoping).[6]

Q3: In which study designs is recall bias most prevalent?

A3: Recall bias is a major concern in retrospective study designs, particularly case-control studies.[1][2][7] In these studies, exposure information is collected after the outcome has occurred, creating a high potential for differential recall between cases and controls.[2][7] While less common, recall bias can also be an issue in prospective cohort studies if the exposure is transient or measured infrequently, requiring participants to recall information over long intervals.[2]

Troubleshooting Guides

Issue 1: Designing a study to minimize recall bias from the outset.

Solution: Proactive study design is the most effective way to combat recall bias.

  • Use a Prospective Cohort Design: Whenever feasible, collecting exposure data before the outcome occurs is the best strategy to avoid recall bias.[2]

  • Select Appropriate Control Groups: In case-control studies, choose controls who are comparable to the cases. Some researchers have advocated for using "malformed controls" (controls with a different outcome) to balance the tendency for selective recall, though this can introduce other biases.[3]

  • Blinding: When possible, blind both the participants and the data collectors/interviewers to the study's primary hypotheses to prevent conscious or unconscious bias ing and responses.[2][8]

Issue 2: Poor accuracy in self-reported data on contraceptive use.

Solution: Employ robust data collection instruments and techniques.

  • Use Validated Questionnaires and Instruments: Utilize well-structured and validated questionnaires.[2] For example, the ASMA (Sexual Acceptability of Contraceptive Methods) questionnaire is a validated tool for assessing various factors influencing contraceptive choice.[9]

  • Incorporate Memory Aids: Use techniques like contraceptive calendars, which have been shown to generate more complete and accurate data on past use compared to standard questionnaires.[4] Using meaningful life events as "landmarks" can also help anchor recall.[6][10]

  • Standardize Data Collection: Apply standardized data collection protocols for all participants to ensure consistency.[2] This includes providing the same instructions and allowing adequate time for participants to reflect on their history.[2]

Issue 3: Verifying the accuracy of recalled contraceptive use.

Solution: Validate self-reported data against an objective source.

  • Comparison with Objective Records: When possible, compare self-reported histories with independent, objective sources like medical or pharmacy records.[2][8] This allows for the assessment of agreement and the identification of systematic errors.

  • Use of Biological Markers: For certain hormonal contraceptives, biological markers can potentially verify recent use, though this is often not feasible for past use.[2]

  • Test-Retest Reliability: Collect data from the same individuals at multiple time points to assess the consistency of their recall over time. High concordance between reports suggests good reliability.[11]

Issue 4: Quantifying and adjusting for the impact of recall bias in the analysis phase.

Solution: If recall bias is suspected, use analytical techniques to assess and potentially correct for its influence.

  • Sensitivity Analysis: Conduct a sensitivity analysis to explore how different assumptions about the magnitude and direction of recall bias might affect the study's results.

  • Quantitative Bias Analysis (QBA): This method uses information about the likely extent of recall error to estimate a corrected measure of association (e.g., an odds ratio). It helps quantify how much the results might have been skewed by the bias.[12]

Data Presentation

Table 1: Accuracy of Self-Reported Contraceptive and Reproductive History

Recall VariableStudy Population/MethodAgreement/Accuracy MetricFindingsSource
Oral Contraceptive Use Women attending family planning clinics vs. clinic recordsSimple measures (ever/never use, current use, total duration)Concluded to be remembered with adequate accuracy.[13]
Effective Contraception Use Post-abortion participants; calendar data collected at 4 and 12 monthsAgreement: 80-84%; Kappa statistic: 0.59-0.67 (Fair to Good)Self-report shows fair to good reliability over time.[4][5]
Age at First Oral Contraceptive Use UK Biobank; test-retest over an average of 4.3 years52% identical responses; Mean Absolute Error (MAE): 0.95 yearsRecall accuracy remained relatively constant with a small increase in reported age over time (36 days per decade).[11]
Age at First Birth UK Biobank; test-retest over an average of 4.3 years84% identical responses; Mean Absolute Error (MAE): 0.21 yearsHigher concordance and accuracy compared to contraceptive use recall.[11]

Table 2: Illustrative Impact of Recall Error on Fecundability Odds Ratio (FOR)

This table is based on a study assessing recall error in retrospectively-reported time-to-pregnancy (TTP).

TTP Measurement MethodFOR for Recent Oral Contraceptive Use95% Confidence IntervalInterpretationSource
Prospective TTP (Gold Standard) 0.820.67, 0.99The "true" association.[12]
Retrospective TTP (Uncorrected) 0.740.61, 0.90Recall error biased the FOR away from the null by 10%.[12]
Retrospective TTP (Corrected via QBA) 0.770.62, 0.96Quantitative bias analysis adjusted the estimate closer to the true value.[12]

Experimental Protocols

Protocol 1: Contraceptive Calendar History Method

Objective: To improve the accuracy and completeness of self-reported contraceptive use over a defined period.

Methodology:

  • Develop a Calendar Grid: Create a physical or digital calendar grid spanning the recall period (e.g., the last 24 months).

  • Anchor with Life Events: Begin the interview by asking the participant to mark significant life events on the calendar (e.g., birthdays, holidays, changes in relationship status, moves). This serves as a memory aid.[10]

  • Month-by-Month Recall: Guide the participant through the calendar month by month, asking about contraceptive methods used during each month.

  • Record Method Details: For each month, record the specific method used (e.g., pill brand, IUD type), consistency of use, and reasons for any gaps or method switching.

  • Data Entry: Transcribe the calendar data into a structured database for analysis. This method provides more granular data than a simple questionnaire.[4]

Protocol 2: Validation of Self-Reported Use Against Clinic Records

Objective: To assess the validity of self-reported contraceptive data by comparing it to an objective data source.

Methodology:

  • Informed Consent: Obtain explicit informed consent from participants to access their medical or pharmacy records for research purposes.

  • Data Collection: Administer the questionnaire or conduct the interview to collect self-reported contraceptive history (e.g., method type, start/end dates).

  • Record Abstraction: A trained researcher, blinded to the self-reported data, abstracts the corresponding information from the participant's official clinic or pharmacy records.

  • Data Comparison: Match the self-reported data with the record-abstracted data for each participant.

  • Calculate Validity Metrics: Compute measures of agreement such as:

    • Sensitivity and Specificity: To assess the accuracy of reporting "ever use" of a method.[4][5]

    • Kappa Coefficient: To measure inter-rater agreement, correcting for chance.[4][5]

    • Mean Absolute Error (MAE): To quantify the average difference in recalled dates versus recorded dates.[11]

Visualizations

Recall_Bias_Workflow cluster_design 1. Study Design Phase cluster_data 2. Data Collection Phase cluster_validation 3. Validation & Analysis Phase cluster_reporting 4. Reporting Phase a1 Prospective Design a3 Blinding Protocols (Interviewers & Participants) a1->a3 a2 Case-Control Design a4 Choose Appropriate Control Group a2->a4 b1 Use Validated Questionnaires a3->b1 a4->a3 b2 Employ Memory Aids (e.g., Calendars, Life Events) b1->b2 b3 Standardize Interview Protocols b2->b3 c1 Validate with Objective Records b3->c1 c2 Assess Test-Retest Reliability b3->c2 c3 Conduct Quantitative Bias Analysis (QBA) c1->c3 c4 Perform Sensitivity Analysis c2->c4 c3->c4 d1 Acknowledge Limitations c4->d1 d2 Report Validation Study Results d1->d2

Caption: Workflow for mitigating recall bias in contraceptive use studies.

Recall_Bias_Mechanism cluster_cases Case Group (e.g., Has Health Outcome) cluster_controls Control Group (e.g., No Health Outcome) case Presence of Disease rumination Increased Motivation to Recall Exposures ('Rumination Bias') case->rumination recall_case Over-reporting or More Accurate Recall of Contraceptive Use rumination->recall_case bias Differential Recall (Systematic Error) recall_case->bias control Absence of Disease normal_recall Standard Memory Decay / Inattention control->normal_recall recall_control Under-reporting or Less Accurate Recall of Contraceptive Use normal_recall->recall_control recall_control->bias outcome Spurious or Inflated Odds Ratio bias->outcome

Caption: Mechanism of recall bias in a case-control study.

Decision_Tree cluster_prospective Prospective Cohort cluster_retrospective Retrospective (Case-Control) start Study Type? p1 Collect data frequently to minimize recall period start->p1 Prospective r1 Use Contraceptive Calendar History start->r1 Retrospective p2 Use diaries or electronic monitoring p1->p2 r2 Blind interviewers to case/control status r1->r2 r3 Validate subset with external records r2->r3 r4 Use Quantitative Bias Analysis r3->r4

Caption: Decision tree for selecting recall bias reduction strategies.

References

Technical Support Center: Methodological Challenges in Historical Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique methodological challenges researchers, scientists, and drug development professionals face when studying historical drug formulations.

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q1: What are the primary challenges when handling and preparing historical pharmaceutical samples for analysis?

When handling historical pharmaceutical samples, researchers often encounter challenges related to the limited quantity of the sample, its unknown composition and potential contamination, and the degradation of active pharmaceutical ingredients (APIs) and excipients over time.[1][2] Key considerations include preventing further degradation, avoiding contamination during handling, and choosing a preparation method that effectively isolates the components of interest without altering them.[3][4][5]

Q2: My historical sample is very small. What preparation techniques minimize sample loss?

For limited sample quantities, non-destructive or minimally invasive techniques are preferable.[6] Techniques such as Near-Infrared Spectroscopy (NIRS) can provide multi-component analysis with minimal sample preparation.[6][7] When extraction is necessary, Solid-Phase Extraction (SPE) is often favored over Liquid-Liquid Extraction (LLE) as it generally offers higher recoveries and requires less solvent.[4]

Q3: How can I prepare a solid dosage form (e.g., a tablet) of unknown composition for analysis?

A systematic approach is crucial. Start with non-destructive techniques like visual inspection and NIRS.[6][7] For further analysis, a portion of the sample may need to be dissolved.[5] Solubility testing in various solvents can provide initial clues about the formulation's components.[8] Careful solvent selection is critical to ensure all ingredients of interest are soluble for the intended analytical method.[8] A sequential extraction process with solvents of increasing polarity can help separate different components.

Analytical Techniques

Q4: Which analytical techniques are best suited for identifying the API and excipients in a historical formulation?

A combination of chromatographic and spectroscopic techniques is often most effective.[6][9] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating, identifying, and quantifying various components, including APIs, impurities, and degradation products.[9][10][11] Gas Chromatography (GC) is useful for analyzing volatile compounds and residual solvents.[10][11] Spectroscopic techniques like Infrared (IR) and Raman spectroscopy can help identify both organic and inorganic components.[2]

Q5: I am having trouble separating co-eluting peaks in my HPLC analysis of a historical sample. What should I do?

Co-elution is a common challenge when analyzing complex mixtures like historical drug formulations.[12] To address this, you can try optimizing the HPLC method by:

  • Adjusting the mobile phase composition: Modifying the solvent ratio, pH, or using gradient elution can improve separation.

  • Changing the stationary phase: Using a column with a different chemistry (e.g., C18, phenyl, cyano) can alter selectivity.

  • Modifying the temperature: Column temperature can influence retention times and peak shape.

  • Employing advanced detection: Using a Diode Array Detector (DAD) or a mass spectrometer can help to deconvolute co-eluting peaks based on their spectral or mass-to-charge ratio differences.

Q6: How can I quantify the concentration of a degraded API in a historical sample?

Quantitative analysis of degraded APIs requires a stability-indicating analytical method.[13] This is typically an HPLC method that can separate the intact API from its degradation products.[13][14] A reference standard for the API is necessary for accurate quantification. If a standard for a degradation product is available, it can also be quantified. Otherwise, its concentration can be estimated relative to the API.

Degradation and Stability

Q7: What are the common degradation pathways for historical drug formulations?

The primary degradation pathways include:

  • Hydrolysis: Reaction with water, often influenced by pH.[15][16]

  • Oxidation: Reaction with oxygen, which can be accelerated by light, heat, or metal ions.[15][17]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[15]

  • Thermal Degradation: Breakdown due to exposure to high temperatures.[15][16]

Q8: How can I determine the stability profile of a historical drug formulation?

Establishing a stability profile for a historical sample involves subjecting it to accelerated stability testing.[18][19] This process exposes the sample to elevated temperature and humidity to speed up degradation.[18][19] By analyzing the sample at specific time points, you can identify degradation products and determine the rate of degradation.[20] This data can be used to estimate the shelf life under normal storage conditions.[18]

Q9: My analysis shows several unknown peaks that I suspect are degradation products. How can I identify them?

Identifying unknown degradation products typically involves hyphenated techniques like LC-MS/MS or GC-MS.[7][10] These methods provide both chromatographic separation and mass spectrometric data, which can be used to determine the molecular weight and fragmentation pattern of the unknown compounds. This information, combined with knowledge of the API's structure and likely degradation pathways, can lead to the identification of the degradation products.[16]

Troubleshooting Guides

Guide 1: Poor Peak Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Broad peaksColumn degradationReplace the column with a new one of the same type.
High sample viscosityDilute the sample in the mobile phase.
Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Tailing peaksActive sites on the stationary phaseAdd a competing base (e.g., triethylamine) to the mobile phase.
Column overloadDecrease the injection volume or sample concentration.
Split peaksClogged frit or void in the columnReverse-flush the column (if permissible by the manufacturer) or replace it.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Guide 2: Inaccurate Quantification of APIs
Symptom Possible Cause Troubleshooting Step
Low recoveryIncomplete sample extractionOptimize the extraction procedure (e.g., change solvent, increase extraction time).
API degradation during sample preparationProtect the sample from light and heat; use antioxidants if necessary.
Inaccurate standard preparationPrepare fresh standards and verify their concentration.
High variability in resultsInconsistent injection volumeUse an autosampler for precise injections.
Non-homogenous sampleEnsure the sample is thoroughly mixed before taking an aliquot for analysis.
Instrument instabilityAllow the instrument to equilibrate properly; check for leaks or pump issues.

Experimental Protocols

Protocol 1: General Workflow for the Analysis of a Historical Solid Dosage Form

This protocol outlines a general approach to analyzing a historical solid dosage form.

cluster_0 Phase 1: Non-Destructive Analysis cluster_1 Phase 2: Sample Preparation & Solubility cluster_2 Phase 3: Qualitative & Quantitative Analysis cluster_3 Phase 4: Data Interpretation & Reporting A Visual Inspection (Color, Shape, Markings) B Physical Characterization (Weight, Dimensions, Hardness) A->B C Near-Infrared (NIR) Spectroscopy (Initial chemical fingerprint) B->C D Grind a small portion of the sample C->D E Solubility Testing (Water, Ethanol, Acetonitrile, etc.) D->E F Dissolution & Filtration E->F G HPLC-UV/DAD (Screening for APIs and impurities) F->G H LC-MS/MS (Identification of API, excipients, and degradation products) G->H I GC-MS (Analysis of volatile compounds and residual solvents) H->I J Data Analysis & Comparison to Historical Records I->J K Final Report Generation J->K

Caption: Workflow for analyzing historical solid dosage forms.

Protocol 2: Forced Degradation Study

This protocol describes a typical forced degradation study to identify potential degradation products.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare solutions of the drug substance in appropriate solvents B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C in oven) A->E F Photolytic Degradation (e.g., UV light exposure) A->F G Analyze samples at defined time points using a stability-indicating HPLC method B->G C->G D->G E->G F->G H Identify and characterize significant degradation products using LC-MS G->H

Caption: Forced degradation study workflow.

References

Technical Support Center: Statistical Adjustments for Population Health Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in applying statistical adjustments for changes in population health over time.

Frequently Asked questions (FAQs)

Age Standardization

Q1: What is age standardization and why is it necessary?

A1: Age standardization, or age adjustment, is a statistical method used to compare health indicators between populations with different age structures.[1][2] Since the risk of many diseases is age-dependent, crude rates can be misleading when comparing populations or tracking changes over time.[2][3] For example, a population with a higher proportion of older individuals will likely have a higher crude death rate, even if the age-specific death rates are lower than in a younger population.[4][5] Age standardization removes the confounding effect of age, allowing for a more accurate comparison of underlying health risks.[6][7]

Q2: What is the difference between direct and indirect age standardization?

A2: Both are methods to control for age as a confounder.[8]

  • Direct Standardization: This method applies the age-specific rates of the study populations to a single, standard population's age structure.[6][8] This yields an "age-adjusted rate" that represents what the rate would be if the study populations had the same age distribution as the standard population.[9] Direct standardization requires that the age-specific rates for the study populations are known and stable.[8]

  • Indirect Standardization: This method is used when age-specific rates for the study population are unavailable or based on small numbers. It applies the age-specific rates of a standard population to the age structure of the study population to calculate the "expected" number of events.[8] The ratio of the observed number of events to the expected number is the Standardized Mortality Ratio (SMR) or Standardized Incidence Ratio (SIR).[8]

Q3: How do I choose a standard population for direct standardization?

A3: The choice of a standard population is somewhat arbitrary but should be done carefully as it can impact the magnitude of the age-adjusted rates and the comparison between groups.[4][6] It is crucial to use the same standard population when comparing different groups or time periods.[10] Commonly used standard populations include:

  • The World Health Organization (WHO) Standard Population: This is often used for international comparisons.[11]

  • National Populations: For comparisons within a country, a national standard population is often used (e.g., the U.S. 2000 projected population).[6][10]

  • Combined Population: The combined population of the groups being compared can also be used as the standard.[8]

Cohort Effects

Q4: What are age, period, and cohort effects?

A4: In longitudinal population health studies, changes over time can be attributed to three distinct factors:

  • Age Effects: These are variations associated with the biological and social processes of aging.[12]

  • Period Effects: These are influences that affect all age groups at a specific point in time, such as a new policy, a pandemic, or a new medical treatment.[12]

  • Cohort Effects: These are variations that result from the unique experiences of a group of people born in the same period (a birth cohort).[12][13] For instance, a cohort that experienced a famine in their formative years might have different health outcomes later in life compared to other cohorts.

Q5: What is the "identification problem" in Age-Period-Cohort (APC) analysis?

A5: The identification problem is a fundamental challenge in APC analysis that arises from the perfect linear dependency between age, period, and cohort (Cohort = Period - Age).[12][14] This collinearity makes it impossible to simultaneously estimate the independent effects of all three factors without imposing some constraints on the statistical model.[14] Different constraint choices can lead to different results, making the interpretation of APC models complex.[14]

Confounding

Q6: What is a confounding variable?

A6: A confounding variable is a factor that is associated with both the exposure and the outcome of interest and can distort the observed relationship between them.[15] For example, in a study examining the link between alcohol consumption and heart disease, smoking could be a confounder if smokers are also more likely to drink alcohol and smoking independently increases the risk of heart disease.

Q7: What is time-varying confounding?

A7: Time-varying confounders are variables that change over time and are affected by prior exposure, and in turn, influence future exposure and the outcome.[16][17] For example, in a long-term study of a new drug, a patient's biomarker levels (the confounder) might influence the doctor's decision to continue the treatment (the exposure), and the biomarker levels themselves might be affected by the previous doses of the drug. Standard regression methods can be biased in the presence of time-varying confounding.[17]

Troubleshooting Guides

Guide 1: Troubleshooting Age Standardization
Issue Possible Cause Troubleshooting Steps
Age-adjusted rates are very different from crude rates. This is expected, especially when the age structure of your study population is very different from the standard population.[7]1. Verify that your age-specific rates and population data are correct.2. Ensure you have applied the standard population weights correctly.3. Report both crude and age-adjusted rates and explain the reasons for the difference, highlighting the impact of the population's age structure.
Comparing age-adjusted rates from different studies yields conflicting results. The studies may have used different standard populations.1. Identify the standard population used in each study.[10]2. If different, you cannot directly compare the age-adjusted rates.[10]3. If possible, re-calculate the age-adjusted rates for all studies using the same standard population.
Small numbers in some age groups lead to unstable age-specific rates. Random fluctuation due to a small sample size.1. Consider using broader age categories to increase the number of events in each group.2. If direct standardization is not feasible due to unstable rates, use indirect standardization instead.[8]
Guide 2: Addressing Time-Varying Confounding
Symptom Potential Problem Recommended Action
You have a longitudinal dataset with exposures and confounders measured at multiple time points. Standard regression models (e.g., Cox proportional hazards) may produce biased estimates.[17]1. Recognize that methods that adjust only for baseline confounding are insufficient.[17]2. Consider advanced methods like g-methods (e.g., inverse probability weighting of marginal structural models, g-computation) that are designed to handle time-varying confounding.[18]
A variable in your model is both a mediator and a confounder. Adjusting for this variable in a standard regression model can lead to bias.1. Carefully map the causal relationships between your variables over time.2. Utilize methods like marginal structural models that can appropriately handle variables that are on the causal pathway between exposure and outcome.
You are unsure if your analytical approach is appropriate for time-varying confounding. The complexity of the data structure and causal relationships requires specialized techniques.1. Consult with a biostatistician experienced in longitudinal data analysis.2. Clearly articulate the hypothesized causal relationships between exposures, confounders, and outcomes over time.

Data Presentation

Table 1: Comparison of Crude and Age-Adjusted Mortality Rates (per 100,000) in Two Populations

PopulationCrude Mortality RateAge-Adjusted Mortality Rate*
Population A (Younger)450620
Population B (Older)600580

*Rates are adjusted to the WHO World Standard Population.[11] This table illustrates how crude rates can be misleading. While Population B has a higher crude mortality rate, after adjusting for its older age structure, its mortality rate is actually lower than Population A's.

Experimental Protocols

Protocol 1: Prospective Cohort Study to Assess the Impact of a New Drug on a Chronic Disease
  • Objective: To determine the long-term efficacy and safety of "Drug X" compared to a standard treatment for "Disease Y".

  • Study Population: Recruit a cohort of individuals newly diagnosed with Disease Y who meet specific inclusion and exclusion criteria.[19]

  • Exposure: Assign participants to either the "Drug X" group or the "Standard Treatment" group based on their physician's prescription (observational).[19]

  • Data Collection:

    • Baseline: Collect data on demographics, lifestyle factors, disease severity, and relevant biomarkers for all participants.

    • Follow-up: Follow participants over a pre-defined period (e.g., 5 years).[19] At regular intervals (e.g., annually), collect data on:

      • Treatment adherence and changes in treatment (time-varying exposure).

      • Key biomarkers and clinical measurements (time-varying confounders).

      • Disease progression, adverse events, and quality of life (outcomes).

  • Statistical Analysis:

    • Describe baseline characteristics of the two treatment groups.

    • Use appropriate statistical methods to adjust for confounding. If there is evidence of time-varying confounding (e.g., treatment changes based on biomarker levels that are also affected by past treatment), use methods such as inverse probability weighting of marginal structural models.[18]

Mandatory Visualization

experimental_workflow cluster_setup Study Setup cluster_followup Longitudinal Follow-up cluster_analysis Data Analysis start Recruit Cohort with Disease Y baseline Baseline Data Collection (Demographics, Biomarkers, etc.) start->baseline exposure Exposure Assignment (Drug X vs. Standard Treatment) baseline->exposure followup1 Year 1 Follow-up exposure->followup1 followupN Year N Follow-up followup1->followupN data_collection Data Collection at each Follow-up: - Treatment Changes - Time-Varying Confounders - Outcomes followup1->data_collection followupN->data_collection analysis Statistical Analysis with Adjustment for Time-Varying Confounders data_collection->analysis results Results and Interpretation analysis->results

Caption: Workflow for a prospective cohort study with time-varying exposures and confounders.

direct_standardization cluster_process Calculation Process cluster_result Final Comparison popA Population A (Age-Specific Rates) expectedA Expected Events in Std Pop using Pop A's Rates popA->expectedA popB Population B (Age-Specific Rates) expectedB Expected Events in Std Pop using Pop B's Rates popB->expectedB std_pop Standard Population (Age Structure) std_pop->expectedA std_pop->expectedB adj_rateA Age-Adjusted Rate for A expectedA->adj_rateA adj_rateB Age-Adjusted Rate for B expectedB->adj_rateB comparison Compare Adjusted Rates adj_rateA->comparison adj_rateB->comparison

Caption: The process of direct age standardization.

apc_relationship cluster_dependency Linear Dependency (Identification Problem) outcome Health Outcome age Age age->outcome Aging Effects cohort Cohort age->cohort period Period period->outcome Historical Events period->cohort cohort->outcome Generational Experiences

Caption: The relationship between Age, Period, and Cohort effects on a health outcome.

References

Technical Support Center: Researching Discontinued Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of discontinued (B1498344) pharmaceuticals. The following information addresses common ethical, regulatory, and methodological challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary ethical principles I must adhere to when researching a discontinued drug?

A: All research involving human subjects, including studies on discontinued drugs that may involve surviving participants from original trials, must be governed by three core ethical principles derived from the Belmont Report:

  • Respect for Persons: This principle requires treating individuals as autonomous agents and protecting those with diminished autonomy. In practice, this means obtaining voluntary, informed consent is paramount. Participants must be fully aware of the study's purpose, risks, and benefits, and have the right to withdraw at any time without penalty.[1]

  • Beneficence: This involves two complementary duties: to do no harm and to maximize possible benefits while minimizing potential harms. The risk-benefit ratio must be carefully calculated and justified, ensuring that risks to subjects are reasonable in relation to any anticipated benefits for the individual or society.[2]

  • Justice: This principle concerns the fair distribution of the burdens and benefits of research. The selection of research subjects should be equitable, avoiding the exploitation of vulnerable populations.

Q2: A participant from an original trial of a discontinued drug wants to withdraw from my follow-up study. Can I keep the data I've already collected?

A: Yes. According to FDA policy, data that has already been collected from subjects who withdraw from a study must be retained in the study's database.[3] This is to maintain the scientific and ethical integrity of the research.[4] Removing data from subjects who withdraw could bias the study results and potentially put future patients at risk.[4] However, you cannot access the participant's medical records for further information after their withdrawal without obtaining specific consent for that limited follow-up.[3]

Q3: Where can I find reliable information and data on pharmaceuticals that have been withdrawn or discontinued?

A: Several resources can provide information on discontinued drugs. Key sources include:

  • The WITHDRAWN Database: A publicly accessible resource that contains information on withdrawn and discontinued drugs, including their structures, protein targets, and signaling pathways.[5]

  • FDA and EMA Websites: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) maintain lists and documentation regarding drug withdrawals.[5] The FDA's "Discontinued Drug Product List" within the "Orange Book" is a valuable resource.

  • Published Literature and Clinical Trial Registries: Scientific databases (e.g., PubMed, Scopus) and trial registries (e.g., ClinicalTrials.gov) can provide data from original studies, although many trials may be unpublished or "abandoned."[3]

Q4: What are the main reasons a drug is discontinued, and how does this impact my research?

A: Drugs are discontinued for a variety of reasons, which can significantly impact the direction of your research. Key reasons include lack of efficacy, strategic business decisions by the manufacturer, and safety concerns.[6] A systematic review of 462 withdrawn products found that the most common reasons were hepatotoxicity (liver damage), immune-related reactions, and cardiotoxicity.[7] Understanding the reason for discontinuation is critical; if a drug was pulled for safety reasons, your research must heavily focus on understanding and mitigating that specific toxicity. If it was for lack of efficacy in its original indication, your research can explore new therapeutic areas where it might be effective.[6]

Troubleshooting Guides

Problem 1: I cannot obtain a supply of the discontinued drug for my experiments.

  • Solution: Accessing discontinued compounds can be challenging. The following workflow outlines the typical process for requesting access.

    G A Identify Current IP Holder (Original Manufacturer, Successor Company) B Identify Appropriate Contact (e.g., Chief Scientific Officer, Head of R&D) A->B C Prepare Formal Request Package B->C D Draft Material Transfer Agreement (MTA) with your institution's legal/tech transfer office C->D E Submit Request to Company Contact D->E F Negotiate MTA Terms E->F Positive Response I Initial Contact Met with No Response or Rejection E->I Negative Response G Company Ships Compound F->G H Document Receipt and Begin Research G->H J Follow Up / Contact Alternative Department (e.g., Legal, Business Development) I->J J->E

3. Prepare a Comprehensive Request: Your request should include your study protocol, justification for the research, the specific amount of compound needed, and details on how your research could provide valuable new data for the company. 4. Initiate a Material Transfer Agreement (MTA): Work with your institution's technology transfer or legal office to draft an MTA. This legal document will outline the terms of use for the compound and is a standard requirement for companies. 5. Follow Up Persistently: If you receive a negative response or no response, don't give up. The initial contact may not have the authority to approve the request. Try contacting the company's legal or business development departments.

Problem 2: The original clinical trial data is unpublished. How do I proceed with an ethical and scientifically valid study?

  • Solution: The issue of "invisible" or "abandoned" trials is a significant challenge. [3]An ethical approach is required to move forward.

    G A Identify Discontinued Drug with Limited Public Data B Conduct Exhaustive Literature and Registry Search (e.g., ClinicalTrials.gov) A->B C Attempt to Contact Original Sponsor/Investigators for Data B->C D Assess Available Preclinical Data (Animal studies, in vitro data) C->D E Ethical Review Board (IRB/IEC) Consultation Is new research justifiable with limited data? D->E F Decision Point E->F G Proceed with New Preclinical Studies (Focus on safety and efficacy) F->G Yes H Abandon Research Project (Insufficient data to justify risks) F->H No I Design New Study with Strong Ethical Safeguards and Clear Justification G->I

    Ethical Decision-Making for Research on Abandoned Drugs.

    Troubleshooting Steps:

    • Document Your Search: Thoroughly document your efforts to find existing data from all available sources.

    • Contact the Original Sponsor: Formally request access to the original clinical study reports (CSRs). While often confidential, new freedom of information policies have made some CSRs accessible. [8] 3. Consult an Ethics Board Early: Engage with your Institutional Review Board (IRB) or Independent Ethics Committee (IEC) to discuss the ethical implications. The key question is whether the potential social value of the research justifies proceeding despite the data gaps. [9] 4. Focus on New Preclinical Data: If you proceed, your initial experiments should aim to independently verify the safety and establish a plausible mechanism of action before considering any human studies. Your protocol must be rigorously designed to generate robust data.

Data Presentation

Table 1: Drug Discontinuation and Repurposing Success Rates
MetricReported Rate / ValueSource Context
Drug Withdrawals (Safety-Based)
Post-PDUFA Annual Withdrawal Rate~5% of approved drugsBased on FDA CDER reports after the Prescription Drug User Fee Act. [10]
Withdrawals (1981-1990, Pre-PDUFA)1.9% - 3.3% of approved NMEsLower rates observed before accelerated approval pathways. [10]
Withdrawals (2001-2010, Post-PDUFA)6.4% - 9% of approved NMEsHigher rates observed in the decade following PDUFA implementation. [10]
Drug Repurposing Success Rates
Repurposing of Failed Drugs (Different Area)9% success rateStudy of 834 drug candidates from 1980-2012. [4]
Repurposing of Approved Drugs (Same Area)67% success rateExtension of an approved drug for a related indication (e.g., another cancer type). [4]
Repurposing of Approved Drugs (Different Area)33% success rateRepurposing a successful drug for an entirely new therapeutic area. [4]
Overall Launch Rate in a New Area< 2%Of 834 new molecules entering trials, less than 2% were launched in a therapeutic area other than the one originally intended. [4]
Table 2: Common Reasons for Drug Withdrawal Due to Adverse Reactions
Reason for WithdrawalPercentage of Cases (n=462)Notable Examples
Hepatotoxicity (Liver Damage) 18%Troglitazone, Bromfenac
Immune-Related Reactions 17%Practolol, Zomepirac
Neurotoxicity 16%Nomifensine, Terfenadine (when combined)
Cardiotoxicity 14%Rofecoxib (Vioxx), Sibutramine. [11][12]
Carcinogenicity 13%Phenformin, Ochratoxin A
Haematological Toxicity 11%Temafloxacin, Phenylbutazone
Drug Abuse and Dependence 11%Methaqualone, Glutethimide
Data adapted from a systematic review of 462 medicinal products withdrawn between 1953 and 2013.
[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability after exposure to a test compound. [11] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals. [10][11]The intensity of the purple color is directly proportional to the number of viable cells. [13] Materials:

  • MTT solution (5 mg/mL in sterile PBS) [10][13]* Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.2% NP-40 with 8 mM HCl in isopropanol) [13]* 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Culture cells to exponential growth phase, then seed them into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the discontinued pharmaceutical. Add the desired concentrations of the compound to the wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator (e.g., 37°C, 5% CO₂). [11]4. MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [11]5. Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [4]6. Solubilization: Carefully remove the culture medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. [4][13]7. Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [10]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [11]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study provides information on adverse effects following a single oral administration of a substance. [1]It helps classify the substance for hazardous properties.

Principle: The Acute Toxic Class Method involves a stepwise procedure with a small number of animals per step. The outcome (mortality or survival) in one step determines the dose for the next step. This minimizes animal use while still allowing for classification. [1] Procedure:

  • Animal Selection: Use healthy, young adult rodents (typically female rats), 8-12 weeks old. [2]Acclimatize animals to laboratory conditions for at least 5 days.

  • Housing and Fasting: House animals individually. [2]Withhold food (but not water) for at least 16 hours prior to dosing.

  • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., distilled water). Administer a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions. [1]A starting dose of 2000 mg/kg is often used to determine if the substance has low toxicity.

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the selected starting dose.

    • Outcome Assessment: If mortality occurs, the test is stopped and the substance is classified. If no mortality occurs, proceed to the next step.

    • Step 2 (Confirmation): Dose a second group of 3 animals with the same dose. [2]5. Observations:

    • Short-Term: Observe animals for clinical signs of toxicity and mortality immediately after dosing and at 5, 10, 30, 60 minutes, and 2, 4, and 6 hours on the day of dosing. [2] * Long-Term: Continue daily observations for a total of 14 days. [2]6. Data Collection: Record individual body weights just before dosing and weekly thereafter.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Protocol 3: Sub-chronic 90-Day Oral Toxicity Study (Adapted from OECD Guideline 408)

This study provides information on potential health hazards from repeated exposure over a prolonged period. [12]It is crucial for estimating a No-Observed-Adverse-Effect Level (NOAEL).

Principle: The test substance is administered orally on a daily basis to groups of rodents for 90 days. [12]A range of dose levels is used to identify target organs and characterize dose-response relationships.

Procedure:

  • Animal Selection: Use a rodent species (preferably rats). Animals should be started on the study post-weaning and before 9 weeks of age. [12]2. Group Allocation: Use at least three dose levels plus a control group. Each group should consist of at least 20 animals (10 male, 10 female). [12]An additional satellite group may be included to assess the reversibility of toxic effects. [12]3. Dose Administration: Administer the test substance daily for 90 days via oral gavage, in the diet, or in drinking water. The highest dose should induce toxicity but not death. [12]4. Clinical Observations: Conduct detailed observations of each animal daily. Record body weight at least once a week. Monitor food and water consumption weekly.

  • Interim Analyses:

    • Ophthalmological Examination: Perform an eye exam on all animals prior to the start of the study and on the control and high-dose groups at termination.

    • Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.

  • Terminal Procedures:

    • At the end of the 90-day period, euthanize all animals in the main study groups.

    • Conduct a full gross necropsy on all animals.

    • Collect and weigh specified organs.

    • Perform histopathological examination of organs from the control and high-dose groups. [12]

Mandatory Visualization

Signaling Pathway of a Repurposed Drug: Sildenafil

Sildenafil was initially developed to treat angina but was repurposed for erectile dysfunction and later for pulmonary arterial hypertension (PAH). [2]Its mechanism in PAH involves the nitric oxide (NO) signaling pathway.

G cluster_0 cluster_1 EndothelialCell Endothelial Cell NO Nitric Oxide (NO) EndothelialCell->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates SmoothMuscleCell Pulmonary Artery Smooth Muscle Cell cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation promotes GMP GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Sildenafil's Mechanism of Action in Pulmonary Hypertension.

References

Analytical challenges in detecting metabolites of early synthetic hormones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges in the detection of early synthetic hormone metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most significant analytical challenges when detecting metabolites of early synthetic hormones?

A1: The primary challenges include the typically low concentrations of these metabolites in complex biological matrices, leading to issues with sensitivity and selectivity.[1] Other major hurdles are the presence of structurally similar endogenous steroids, which can cause interference, and the difficulty in differentiating between isomeric and isobaric metabolites.[2][3] Additionally, matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy and precision of quantification.[4][5]

Q2: What are matrix effects, and how do they impact the analysis of synthetic hormone metabolites?

A2: The matrix refers to all components in a sample apart from the analyte of interest.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially masking the true concentration of low-abundance metabolites.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To mitigate matrix effects, several strategies can be employed. Effective sample preparation to remove interfering substances like phospholipids (B1166683) is crucial.[6] Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for cleanup.[7] Chromatographic separation can be optimized to separate the analyte from matrix components. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.[8]

Q4: What is the best way to differentiate between isomers of synthetic hormone metabolites?

A4: Differentiating isomers is a significant challenge because they have the same mass-to-charge ratio.[3] High-resolution chromatography (e.g., UHPLC) is essential to achieve physical separation before detection.[9] In mass spectrometry, techniques like tandem mass spectrometry (MS/MS) can sometimes produce unique fragment ions for different isomers, although this is not always the case.[2] Ion mobility spectrometry, which separates ions based on their size and shape, is an emerging technique that can effectively resolve isomeric and isobaric metabolites.[7]

Q5: What are typical recovery rates I should expect for steroid metabolite extraction from biological samples?

A5: Recovery rates can vary significantly depending on the analyte, the complexity of the matrix, the extraction method used, and the optimization of the protocol. However, for a well-optimized method, recovery rates are often expected to be within the range of 85% to 115%.[10] For example, a validated LC-MS/MS method for 12 steroid hormones reported apparent recoveries between 86.4% and 115.0%.[10] Another study on anabolic steroid glucuronides showed SPE recoveries of 89-100%.[11]

Troubleshooting Guides

Issue 1: Low or No Recovery of Target Metabolite
Possible Cause Troubleshooting Step
Inefficient Extraction For Liquid-Liquid Extraction (LLE), ensure vigorous and sufficient vortexing time to allow for proper partitioning. For Solid-Phase Extraction (SPE), verify that the chosen sorbent has a high affinity for your metabolite of interest.[7]
Suboptimal pH The pH of the sample can affect the charge and solubility of the metabolite. Adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction with nonpolar solvents.[7]
Solvent Mismatch The polarity of the extraction and elution solvents must be appropriate. For SPE, ensure the wash solvent is not eluting the analyte and the elution solvent is strong enough to desorb it.[7]
Analyte Degradation Some hormone metabolites can be sensitive to temperature, light, or pH.[12] Process samples quickly, keep them cool, protect them from light, and avoid repeated freeze-thaw cycles.[12]
SPE Cartridge Overload The amount of sample loaded may exceed the binding capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.[7]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions (Peak Tailing) Basic metabolites can interact with residual silanol (B1196071) groups on the silica-based column. Use a column with end-capping or a lower pH mobile phase to minimize these interactions.[12]
Column Contamination Contaminants from the sample or mobile phase can accumulate on the column frit or packing material. Reverse-flush the column (if recommended by the manufacturer) or use a guard column.[12][13]
Column Overload (Peak Fronting/Tailing) Injecting too high a concentration of the analyte can saturate the stationary phase. Dilute the sample or reduce the injection volume.[12]
Inappropriate Sample Solvent Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Reconstitute the sample in the initial mobile phase or a weaker solvent.[12]
Column Void (Split Peaks) A void at the head of the column can cause the sample band to split. This usually indicates a damaged column that needs to be replaced.[12]

Quantitative Data Summary

Table 1: Example Lower Limits of Quantification (LLOQ) for Steroid Hormones in Plasma/Serum using LC-MS/MS

Analyte LLOQ (ng/mL) Reference
Estradiol0.005[10]
Testosterone0.012[14]
Progesterone0.012[14]
Cortisol1.0[10]
17-OH progesterone0.012[14]
Estrone0.025[14]
Estriol0.025[14]
Aldosterone0.05[14]

Note: LLOQ values are highly method and instrument-dependent.

Table 2: Representative Recovery and Matrix Effect Data for Steroid Metabolite Analysis

Extraction Method Analyte Class Matrix Average Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (SPE)Steroid HormonesUrine79.3 - 99.21.4 - 11.1 (CV)[15]
SPEAAS GlucuronidesUrine89 - 100Not Specified[11]
LLE & Protein PrecipitationSteroid HormonesSerum86.4 - 115.0Not Specified[10]
Fabric Phase Sorptive ExtractionSteroid HormonesMilk32.5 - 102.9Not Specified[6]

Matrix Effect is often expressed as a percentage of signal suppression or enhancement, or as the coefficient of variation (CV) across different matrix lots. A value close to 100% (or 0% for suppression/enhancement calculations) with a low CV is desirable.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Steroid Metabolites from Urine followed by LC-MS/MS

This protocol is a general guideline and requires optimization for specific analytes and matrices.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at approximately 4000 x g for 10 minutes to pellet any particulates.

    • To a 1 mL aliquot of the supernatant, add an internal standard solution.

    • If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase from E. coli) at this stage, typically by incubating at an elevated temperature (e.g., 45°C) for a specified time.[16]

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18).[16]

    • Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[16] Do not allow the sorbent bed to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 10% methanol in water) to remove hydrophilic interferences. This step must be optimized to ensure the analytes of interest are not eluted.

  • Elution:

    • Elute the retained metabolites with a small volume of a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable column (e.g., C18 or PFP) for chromatographic separation.[10]

    • The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification, using optimized precursor-product ion transitions for each analyte and internal standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (Spike IS, Hydrolysis) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data

Figure 1. General experimental workflow for synthetic hormone metabolite analysis.

G Start Poor Peak Shape or Low Sensitivity CheckSystem Check LC System Suitability (Pressure, Leaks, Pump Performance) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot LC System SystemOK->FixSystem No CheckMethod Review Sample Prep & Chromatographic Method SystemOK->CheckMethod Yes FixSystem->CheckSystem MethodOK Method Optimized? CheckMethod->MethodOK OptimizeMethod Optimize Sample Prep (e.g., SPE) or LC Method (e.g., Gradient, pH) MethodOK->OptimizeMethod No MatrixEffect Investigate Matrix Effects MethodOK->MatrixEffect Yes OptimizeMethod->CheckMethod End Problem Resolved MatrixEffect->End

Figure 2. Troubleshooting decision tree for common LC-MS/MS issues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER PI3K PI3K Pathway ER_mem->PI3K GPCR GPER MAPK MAPK Pathway GPCR->MAPK Hormone_c Synthetic Estrogen ER_c ERα / ERβ Hormone_c->ER_c HSP HSP Complex ER_c->HSP dissociation ER_n ER Dimer ER_c->ER_n Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_n->ERE Binds Transcription Gene Transcription ERE->Transcription Modulates

Figure 3. Simplified estrogen receptor (ER) signaling pathways.

References

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles of First-Generation Oral Contraceptives: Enovid (Mestranol/Norethynodrel) and Infecundin-Analogues (Ethinylestradiol/Norethisterone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two pioneering oral contraceptive formulations: Enovid, the first commercially available oral contraceptive, and formulations analogous to what was marketed under names like Infecundin, representing the widely adopted combination of ethinylestradiol and norethisterone. This document synthesizes available clinical data, outlines common experimental methodologies for assessing side effects, and illustrates the underlying hormonal signaling pathways.

Introduction

The advent of oral contraceptives marked a revolutionary step in reproductive health. Enovid, first approved in the United States in 1960 for contraceptive use, contained the estrogen mestranol (B1676317) and the progestin norethynodrel (B126153).[1] Concurrently and in subsequent years, other formulations emerged, with a notable combination being ethinylestradiol and norethisterone, which became a mainstay in hormonal contraception. While "this compound" has been associated with the mestranol/norethynodrel combination, this guide will use this topic to compare these two significant and distinct first-generation contraceptive formulations to provide a broader and more useful analysis for the scientific community.

This comparison focuses on the side effect profiles, drawing from early clinical studies. It is important to note that the dosages in these initial formulations were significantly higher than those in modern oral contraceptives, which has a substantial impact on the frequency and severity of side effects.

Quantitative Side Effect Profiles

The following tables summarize the incidence of side effects reported in clinical studies of Enovid (mestranol/norethynodrel) and early formulations of ethinylestradiol/norethisterone. Direct comparison should be approached with caution due to variations in study design, dosage, and patient populations.

Table 1: Side Effect Incidence for Enovid (Mestranol and Norethynodrel)

Side EffectIncidence (%)Study Population/Dosage
Cervicitis48%64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1]
Vaginal Discharge42%64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1]
Breast Complaints33%64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1]
Weight Gain (2-15 lbs)19%64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1]
Dysmenorrhea (new symptoms)11%64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1]

Table 2: Side Effect Incidence for Ethinylestradiol and Norethisterone Formulations

Side EffectIncidence (%)Study Population/Dosage
Diminution of Menstrual Flow34.8%618 women using 2 mg norethindrone (B1679910) and 0.1 mg mestranol over 5330 cycles.[2]
Bleeding Episodes20.6%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]
Weight Gain (5-10 lbs)46.5%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]
Nausea2.9%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]
Mastalgia (Breast Pain)1.6%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]
Nervousness1.3%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]
Fatigue1.1%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]
Headaches1.1%618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2]

Experimental Protocols for Side Effect Assessment in Early Oral Contraceptive Trials

The methodologies for assessing side effects in the early clinical trials of oral contraceptives were foundational. Below is a generalized protocol synthesized from descriptions of these studies.

Objective: To evaluate the safety and incidence of adverse effects of a combination oral contraceptive (e.g., Mestranol/Norethynodrel or Ethinylestradiol/Norethisterone) in healthy, reproductive-age women for the purpose of pregnancy prevention.

Study Design:

  • Type: Prospective, non-randomized, or randomized controlled trials.

  • Duration: Ranged from several months to multiple years of continuous use.

  • Population: Healthy, sexually active women of reproductive age with a demonstrated need for contraception.

Inclusion Criteria:

  • Age typically between 18 and 40 years.

  • Good general health as determined by physical and pelvic examinations.

  • History of regular menstrual cycles.

  • Informed consent to participate in the study.

Exclusion Criteria:

  • Pre-existing conditions that could be exacerbated by hormonal changes (e.g., history of thromboembolic disorders, hormone-dependent cancers, severe liver disease).

  • Pregnancy or lactation.

  • Irregular, undiagnosed vaginal bleeding.

Methodology for Data Collection:

  • Baseline Assessment: A comprehensive medical history was taken, and a physical examination, including a pelvic exam and Papanicolaou smear, was performed. Baseline weight and blood pressure were recorded.

  • Dosing Regimen: Participants were instructed to take one tablet daily for a specified number of days (e.g., 20 or 21), followed by a tablet-free interval to allow for withdrawal bleeding.

  • Follow-up Visits: Patients were typically seen at regular intervals (e.g., monthly or every few months).

  • Adverse Event Monitoring: At each follow-up visit, side effects were recorded by interview using a standardized form or questionnaire. Participants were asked about the occurrence of specific symptoms, including but not limited to:

    • Nausea and vomiting

    • Headaches

    • Breast tenderness or enlargement

    • Changes in body weight

    • Intermenstrual bleeding or spotting

    • Changes in menstrual flow

    • Mood changes (e.g., nervousness, depression)

    • Vaginal discharge

  • Clinical and Laboratory Monitoring: Periodic repetition of physical examinations, blood pressure measurements, and laboratory tests (e.g., liver function tests, lipid profiles) were conducted in some long-term studies.

Data Analysis:

  • The incidence of each side effect was calculated as the percentage of participants reporting the symptom at any point during the study.

  • For menstrual irregularities, the incidence was often reported per cycle.

  • Dropout rates due to side effects were also a key metric.

Signaling Pathways and Mechanism of Action

The contraceptive effect of both Enovid and this compound-analogues is achieved through the manipulation of the hypothalamic-pituitary-ovarian (HPO) axis. The synthetic estrogen and progestin in these pills exert negative feedback on the hypothalamus and pituitary gland.

The following diagram illustrates the hormonal signaling pathway of combined oral contraceptives.

Hormonal_Contraceptive_Pathway cluster_inhibition Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary FSH FSH Pituitary->FSH LH LH Pituitary->LH Ovary Ovary Follicle Follicular Development Ovary->Follicle Stimulates COC Combined Oral Contraceptive (Estrogen + Progestin) COC->Hypothalamus Negative Feedback COC->Pituitary Negative Feedback CervicalMucus Thickens Cervical Mucus COC->CervicalMucus Endometrium Alters Endometrium COC->Endometrium Inhibit_FSH COC->Inhibit_FSH Inhibit_LH COC->Inhibit_LH Inhibit_Ovulation COC->Inhibit_Ovulation GnRH->Pituitary FSH->Ovary LH->Ovary Ovulation Ovulation Follicle->Ovulation Leads to

Fig 1. Hormonal Contraceptive Signaling Pathway.

The experimental workflow for assessing side effects in a clinical trial can be visualized as follows:

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Medical History, Physical Exam) Consent->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment Treatment Administration (Daily Oral Contraceptive) Randomization->Treatment FollowUp Scheduled Follow-up Visits (e.g., Monthly) Treatment->FollowUp Ongoing AE_Monitoring Adverse Event Monitoring (Standardized Questionnaires) FollowUp->AE_Monitoring Data_Collection Data Collection (Case Report Forms) FollowUp->Data_Collection AE_Monitoring->Data_Collection Analysis Data Analysis (Incidence Rates, etc.) Data_Collection->Analysis Reporting Reporting of Findings Analysis->Reporting

Fig 2. Clinical Trial Workflow for Side Effect Assessment.

Discussion

The side effect profiles of Enovid and early ethinylestradiol/norethisterone formulations reflect the high hormonal doses used in these first-generation oral contraceptives. Common side effects were often related to the estrogenic and progestogenic activity of the compounds and included menstrual irregularities, nausea, breast tenderness, and weight changes.

  • Estrogenic Side Effects: Mestranol, the estrogen in Enovid, is a prodrug of ethinylestradiol. Both estrogens are responsible for side effects such as nausea, breast tenderness, and fluid retention. The higher estrogen content in these early pills also contributed to a greater risk of thromboembolic events compared to modern low-dose formulations.

  • Progestogenic and Androgenic Side Effects: Norethynodrel (in Enovid) and norethisterone are first-generation progestins derived from testosterone. Their androgenic activity could contribute to side effects like weight gain and acne, although norethynodrel is generally considered to have weaker androgenic properties than norethisterone. The progestin component is also primarily responsible for changes in menstrual bleeding patterns.

It is crucial for drug development professionals to recognize that the evolution of oral contraceptives has been driven by the goal of minimizing these side effects, primarily by reducing the hormonal dosage and developing progestins with more favorable (less androgenic) profiles. The data from these early studies, while not directly comparable to modern formulations, provide a valuable historical perspective on the dose-dependent nature of hormonal side effects and the importance of patient-reported outcomes in clinical trials.

References

Infecundin vs. Modern Contraceptives: A Comparative Risk-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Infecundin, an early oral contraceptive, with modern combined oral contraceptives, focusing on their risk-benefit profiles. The analysis is based on available historical and current clinical data to inform research and development in the field of hormonal contraception.

Composition and Mechanism of Action

This compound, a first-generation oral contraceptive, utilized a combination of a synthetic estrogen, mestranol , and a progestin, norethynodrel . Its successor, Bisecurin, contained ethinyl estradiol and ethynodiol diacetate . Modern combined oral contraceptives (COCs) typically contain a lower dose of ethinyl estradiol and a variety of progestins, such as norethindrone .

The primary mechanism of action for both early and modern COCs is the suppression of ovulation. The estrogen component inhibits the release of follicle-stimulating hormone (FSH), preventing follicular development, while the progestin component suppresses the luteinizing hormone (LH) surge, which is necessary for ovulation. Additionally, progestins thicken cervical mucus, impeding sperm penetration, and alter the endometrium to make it less receptive to implantation.

Signaling Pathway for Hormonal Contraception

G cluster_ovary Ovary Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland Ovarian Follicle Ovarian Follicle Pituitary Gland->Ovarian Follicle FSH & LH Ovulation Ovulation Ovarian Follicle->Ovulation Blocked Exogenous Estrogen & Progestin (COCs) Exogenous Estrogen & Progestin (COCs) Exogenous Estrogen & Progestin (COCs)->Hypothalamus Negative Feedback Exogenous Estrogen & Progestin (COCs)->Pituitary Gland Negative Feedback G cluster_protocol VTE Risk Assessment Protocol Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (e.g., Modern COC) Treatment Arm A (e.g., Modern COC) Treatment Arm B (e.g., Comparator) Treatment Arm B (e.g., Comparator) Follow-up & Monitoring Follow-up & Monitoring Data Analysis Data Analysis Follow-up & Monitoring->Data Analysis Treatment Arm A->Follow-up & Monitoring Treatment Arm B->Follow-up & Monitoring

Unmasking the Past: A Comparative Analysis of Infecundin's Adverse Effects in the Dawn of Oral Contraception

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive review of historical reports on the first generation of oral contraceptives provides a clearer understanding of the adverse effects associated with these pioneering drugs, including the Hungarian contraceptive, Infecundin. This comparative guide, designed for researchers, scientists, and drug development professionals, delves into the available data to offer an objective analysis of the safety profiles of this compound and its contemporaries from the 1960s and 1970s.

The advent of oral contraceptives marked a revolutionary step in women's healthcare. However, the initial formulations, characterized by significantly higher hormonal doses than modern pills, were associated with a range of adverse effects. This compound, a product available in Hungary, and its counterpart Bisecurin, were among these early hormonal contraceptives. Reports from the era indicate that their adverse effect profiles were largely comparable to other first-generation oral contraceptives used globally.

A Look at the Chemical Makeup

This compound is understood to have been a combination of a progestin, likely norethynodrel (B126153) , and an estrogen, mestranol (B1676317) . Similarly, Bisecurin was another early oral contraceptive available in Hungary. Other prominent oral contraceptives of that period included Anovlar (norethisterone acetate (B1210297) and ethinylestradiol), Lyndiol (lynestrenol and mestranol), and various formulations of Ortho-Novum (norethindrone and mestranol). The high doses of these hormones were a key factor in the side effects experienced by users. For instance, the first marketed pill in the United States, Enovid 10, contained 9.85 mg of norethynodrel and 150 µg of mestranol, doses substantially higher than today's standards.[1]

Comparing the Adverse Effects: A Data-Driven Perspective

Historical clinical data on the specific incidence rates of adverse effects for this compound are scarce in readily accessible literature. However, by examining studies on contraceptives with similar hormonal compositions, a comparative picture emerges. The following table summarizes the reported adverse effects for various first-generation oral contraceptives, providing an insight into the likely side effect profile of this compound.

Adverse EffectOrtho-Novum (norethindrone 2 mg, mestranol 0.1 mg)Other Early Oral Contraceptives (General Reports)
Breakthrough Bleeding/Spotting Commonly reported, especially in the initial cycles.A very common side effect, often leading to discontinuation.
Nausea and Vomiting Frequently reported.A common initial side effect.
Headache Reported by some users.A frequently cited adverse effect.
Breast Tenderness A known side effect.Commonly experienced by users.
Weight Gain Variable, with some reports of weight gain.A common concern among users.
Mood Changes Reports of nervousness and depression in some users.Mood swings and depression were noted anecdotally.
Thromboembolic Events A serious, though less frequent, risk that emerged with early high-dose pills.Recognized as a significant risk, leading to dose reductions in later formulations.

Note: The data presented is based on available historical reports and may not be from direct head-to-head comparative trials. The incidence rates were not always consistently reported across studies.

Understanding the Experimental Landscape of the Time

The clinical trial methodologies of the 1960s and early 1970s were formative. The primary focus of these early studies was on establishing contraceptive efficacy. The assessment of adverse effects was often based on patient reporting and clinical observation rather than the rigorous, standardized methods employed today.

A typical experimental workflow for evaluating a new oral contraceptive during this period would involve the following steps:

Caption: A simplified workflow of oral contraceptive clinical trials in the 1960s.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for combined oral contraceptives like this compound involves the suppression of ovulation through their effects on the hypothalamic-pituitary-ovarian (HPO) axis. The synthetic estrogen and progestin in these pills exert negative feedback on the hypothalamus and pituitary gland.

HPO_Axis cluster_brain Brain cluster_ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovary->Hypothalamus Negative Feedback (Estrogen, Progesterone) Ovary->Pituitary OCP Oral Contraceptive Pills (Estrogen + Progestin) OCP->Hypothalamus Negative Feedback OCP->Pituitary Negative Feedback

Caption: The negative feedback mechanism of oral contraceptives on the HPO axis.

This guide underscores the significant evolution in the safety and formulation of oral contraceptives since the era of this compound. The historical data, while not as robust as modern clinical trial data, provides invaluable insights for today's drug development professionals. Understanding the challenges and adverse effect profiles of these early formulations can inform the development of safer and more effective contraceptive options for the future.

References

A Comparative Pharmacological Guide: First vs. Second-Generation Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of first and second-generation progestins, focusing on their pharmacological properties, supported by experimental data. Progestins, synthetic analogs of the natural hormone progesterone (B1679170), are integral components of hormonal contraceptives and hormone replacement therapies. The evolution from first to second-generation compounds brought significant changes in potency and side-effect profiles, primarily due to altered affinities for various steroid hormone receptors. Understanding these differences is crucial for research and the development of new, more targeted therapies.

Data Presentation: A Comparative Overview of Receptor Binding Affinities

The pharmacological effects of progestins, both desired and off-target, are largely determined by their binding affinity to the progesterone receptor (PR) and their cross-reactivity with other steroid receptors, such as the androgen receptor (AR). The following table summarizes the relative binding affinities (RBA) of representative first and second-generation progestins. It is important to note that RBA values can vary between studies depending on the experimental conditions, such as the tissue source for the receptor and the radiolabeled ligand used.

Progestin GenerationCompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)Estrogen Receptor (ER) RBA (%)
First Generation Norethindrone50-15010-60<1<1<1
Norethindrone AcetateLower than NorethindroneLower than NorethindroneData not readily availableData not readily availableData not readily available
Ethynodiol DiacetateWeakWeakData not readily availableData not readily availableWeak
Second Generation Levonorgestrel (B1675169)100-323[1]30-877.5[1]17[1]<0.02[1]
NorgestrelHighModerate to HighData not readily availableData not readily availableData not readily available

Note: RBA values are expressed relative to a reference compound (e.g., progesterone or a potent synthetic ligand) set at 100%. The data presented is a synthesis of values reported in the literature and should be considered as a comparative guide.

Second-generation progestins, such as levonorgestrel, generally exhibit higher binding affinity for the progesterone receptor compared to first-generation compounds like norethindrone.[2] This increased potency allows for lower therapeutic doses. However, second-generation progestins also tend to have a higher relative binding affinity for the androgen receptor, which can lead to androgenic side effects such as acne and hirsutism.[3][4][5] First-generation progestins are generally less potent and may have some weak estrogenic activity.[6]

Experimental Protocols: Determining Receptor Binding Affinity

The data presented in the comparative table is primarily generated using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand (in this case, a progestin) and its receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (a progestin) to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by the test compound is proportional to the affinity of the test compound for the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%).

Detailed Methodology

1. Materials and Reagents:

  • Receptor Source: A preparation containing the target receptor, such as cell membranes isolated from tissues or cell lines expressing the receptor of interest (e.g., human uterine tissue for progesterone receptors).

  • Radiolabeled Ligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-progesterone for the progesterone receptor).

  • Unlabeled Test Compounds: The first and second-generation progestins to be tested.

  • Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer with additives to minimize non-specific binding).

  • Wash Buffer: A cold buffer solution used to wash away unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.

  • Filtration Apparatus: A device to separate the receptor-bound radioligand from the free radioligand (e.g., a multi-well plate harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity.

2. Step-by-Step Procedure:

  • Receptor Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test progestin.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (measured in the presence of a very high concentration of an unlabeled ligand) from the total binding to obtain the specific binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test progestin.

  • Determine the IC50: From the competition curve, determine the concentration of the test progestin that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki (Inhibition Constant): The IC50 value can be converted to the Ki, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Calculate Relative Binding Affinity (RBA): The RBA is often calculated as (IC50 of reference compound / IC50 of test compound) x 100%.

Visualizing Key Processes

To further elucidate the pharmacology of progestins, the following diagrams illustrate the progesterone receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_complex Progesterone Receptor (PR) Complex with HSPs Progestin->PR_complex Binds PR_active Activated PR (Dimerized) PR_complex->PR_active HSPs dissociate, PR dimerizes PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Transcription Transcription (mRNA synthesis) PRE->Transcription Initiates Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Cellular Response Translation->Cellular_Response

Caption: Progesterone receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Assay_Plate Incubate Receptor, Radioligand, and Competitor in Assay Plate Receptor_Prep->Assay_Plate Ligand_Prep Prepare Radiolabeled Ligand and Unlabeled Competitors Ligand_Prep->Assay_Plate Filtration Vacuum Filtration (Separates bound from free ligand) Assay_Plate->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (IC50, Ki, RBA calculation) Counting->Analysis

Caption: Experimental workflow for a competitive binding assay.

References

Bridging the Past and Present: A Comparative Guide to Cross-Referencing Historical Medical Records with Patient-Reported Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of historical medical records with patient-reported outcomes (PROs) is paramount for a holistic understanding of the patient journey and for generating robust real-world evidence. This guide provides an objective comparison of leading platforms and methodologies that facilitate this crucial data linkage, supported by available performance data and detailed experimental protocols.

The convergence of electronic health records (EHRs) and electronic patient-reported outcomes (ePROs) offers a powerful lens through which to view disease progression, treatment effectiveness, and the patient experience. While historical medical records provide a longitudinal clinical narrative, PROs offer the patient's unique perspective on their health status. Cross-referencing these two data streams can unlock invaluable insights, yet the process is not without its challenges, which include technical hurdles in data integration, ensuring data quality, and maintaining patient privacy.

This guide compares two prominent platforms utilized for this purpose: PatientIQ , a comprehensive clinical and research outcomes platform, and REDCap (Research Electronic Data Capture) , a secure web application for building and managing online surveys and databases widely used in academic research.

Quantitative Performance Comparison

The following table summarizes key quantitative data gathered from case studies and user reports to facilitate a comparison between PatientIQ and REDCap. It is important to note that a direct, peer-reviewed experimental comparison with identical study parameters is not currently available. The data presented is based on individual platform performance in different settings.

Performance MetricPatientIQREDCapData Source
EHR Integration Time 13 business days (with Epic)Varies significantly; requires institutional IT support and custom programming[1][2]
Patient Enrollment > 50,000 patients in < 18 months (UC Health)Dependent on study-specific recruitment[1]
Patient Compliance/Completion Rate Not specified in available literatureAcademic teams report 40-60% lower completion rates in BYOD studies compared to platforms with lower enrollment friction.[3]
Data Type Support PROs, clinical outcomes, satisfaction surveys, custom formsPrimarily survey and database data; can be integrated with clinical data sources[1][4]
Real-time Data Access Real-time insights embedded in patient chart (SMART on FHIR)Requires data export for analysis; can be integrated with platforms like HealtheIntent for dashboarding[5][6]

Experimental Protocols and Methodologies

To provide a clearer understanding of how these platforms are evaluated and implemented, this section details methodologies from relevant studies.

Protocol 1: Usability and User Preference of ePRO Platforms

This protocol is adapted from a study comparing three different ePRO platforms (a traditional app, a web-based chatbot, and a speech-operated interface) to assess usability and user preference.[7]

  • Objective: To evaluate the usability and user preference of different ePRO platforms for collecting PROs.

  • Study Design: A crossover design where participants test each platform for a defined period (e.g., one week).

  • Participants: A diverse cohort of participants representing the target patient population.

  • Data Collection:

    • Quantitative: Task completion rates, time to complete questionnaires, and error rates.

    • Qualitative: Semi-structured interviews and standardized usability questionnaires (e.g., System Usability Scale - SUS) to gather feedback on ease of use, speed, and overall satisfaction.

  • Analysis:

    • Quantitative data is analyzed using descriptive and inferential statistics to compare platform performance.

    • Qualitative data is thematically analyzed to identify key usability themes and user preferences.

Protocol 2: EHR Integration and Workflow Impact Analysis

This protocol outlines a methodology to assess the impact of integrating a PRO platform with an existing EHR system on clinical workflow.

  • Objective: To quantify the impact of EHR-PRO integration on clinical efficiency and workflow.

  • Study Design: A pre-post implementation study.

  • Data Collection:

    • Time-motion studies: Observers shadow clinicians to record time spent on specific tasks (e.g., patient interaction, documentation, order entry) before and after the integration.

    • Clinician surveys: Validated questionnaires to assess perceived workload, usability of the integrated system, and satisfaction.

    • System log data: Analysis of EHR and PRO platform usage logs to quantify system interactions.

  • Analysis:

    • Comparison of time distribution across tasks before and after integration.

    • Statistical analysis of survey data to identify changes in clinician perception.

    • Analysis of user interaction patterns from log data to identify workflow efficiencies or bottlenecks.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in cross-referencing historical medical records with patient-reported outcomes, the following diagrams have been generated using Graphviz.

Cross_Referencing_Workflow cluster_ehr Historical Medical Records (EHR) cluster_pro Patient-Reported Outcomes (PRO Platform) cluster_integration Data Integration & Analysis EHR_Data Structured & Unstructured Clinical Data Data_Extraction Data Extraction (ETL Process) EHR_Data->Data_Extraction De_identification De-identification Data_Extraction->De_identification Data_Linkage Probabilistic or Deterministic Matching De_identification->Data_Linkage Linkage Key PRO_Collection ePRO Data Collection (e.g., PatientIQ, REDCap) PRO_Data Patient-Generated Health Data PRO_Collection->PRO_Data PRO_Data->Data_Linkage Integrated_Dataset Integrated Dataset Data_Linkage->Integrated_Dataset Analysis Data Analysis & Visualization Integrated_Dataset->Analysis Insights Actionable Insights for Research & Clinical Care Analysis->Insights

Data flow from EHR and PRO platforms to integrated analysis.

Signaling_Pathway_Decision_Making start Patient Encounter ehr_review Review Historical Medical Record (EHR) start->ehr_review pro_review Review Patient-Reported Outcomes (PRO) start->pro_review decision Informed Clinical Decision-Making ehr_review->decision pro_review->decision treatment Personalized Treatment Plan decision->treatment research Identify Candidate for Clinical Trial/Research decision->research outcome Improved Patient Outcomes treatment->outcome research->outcome

Clinical decision-making pathway integrating EHR and PRO data.

Conclusion

The integration of historical medical records and patient-reported outcomes is a transformative approach in clinical research and practice. Platforms like PatientIQ offer streamlined, automated solutions with rapid EHR integration capabilities, making them suitable for large-scale healthcare systems focused on operational efficiency.[1][5][8] In contrast, REDCap provides a highly flexible and secure platform for research data collection, particularly favored in academic settings for its cost-effectiveness and customizability.[4][9][10]

The choice of platform or methodology should be guided by the specific needs of the research or clinical project, considering factors such as the existing IT infrastructure, budget, and the primary goals of data collection. As technology continues to evolve, the seamless and meaningful integration of these disparate data sources will become increasingly critical in advancing patient-centered care and accelerating the development of new therapies.

References

A Comparative Analysis of the Carcinogenic Risk of Early Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenic risk associated with early oral contraceptive formulations. The information is compiled from extensive reviews of scientific literature, including monographs from the International Agency for Research on Cancer (IARC) and reports from the National Toxicology Program (NTP). This document aims to be an objective resource, presenting experimental data and methodologies to inform research and development in hormonal contraception.

Introduction to Early Oral Contraceptives and Carcinogenic Risk

The first generation of oral contraceptives, introduced in the 1960s, contained significantly higher doses of synthetic estrogens and progestins compared to contemporary formulations. The primary estrogen used was mestranol (B1676317), a prodrug that is converted to ethinylestradiol in the body, while the progestins included norethynodrel (B126153), norethisterone, and ethynodiol (B195179) diacetate. The IARC has classified combined estrogen-progestogen oral contraceptives as "carcinogenic to humans" (Group 1). This classification is based on evidence of an increased risk for certain cancers, alongside a recognized protective effect for others. This guide will delve into the specifics of the components of these early formulations and their associated carcinogenic profiles based on available data.

Comparative Carcinogenicity of Early Oral Contraceptive Components

The following tables summarize the carcinogenic risk data for the primary hormonal components of early oral contraceptives based on human and animal studies. It is important to note that direct comparative studies on the carcinogenic risk of early versus modern formulations are limited; therefore, this analysis focuses on the individual components.

Table 1: Carcinogenicity of Estrogenic Components of Early Oral Contraceptives

HormoneIARC ClassificationNTP ClassificationKey Findings from Human StudiesKey Findings from Animal Studies
Mestranol Sufficient evidence in animals[1]Reasonably anticipated to be a human carcinogen[2]No adequate data on mestranol alone. Studies on combined oral contraceptives (containing mestranol) show an increased risk of benign liver adenomas.[1]Increased incidence of pituitary, mammary, vaginal, and cervical tumors in mice. Increased incidence of benign liver-cell and malignant mammary tumors in rats when combined with progestins.[1]
Ethinylestradiol Sufficient evidence in animals[1][3]Reasonably anticipated to be a human carcinogen[2]Increased risk of breast, cervical, and liver cancer with combined oral contraceptive use.[2]Increased incidence of pituitary, mammary, and cervical tumors in mice. Increased incidence of liver adenomas and carcinomas in rats.[1][3]

Table 2: Carcinogenicity of Progestogenic Components of Early Oral Contraceptives

HormoneIARC ClassificationNTP ClassificationKey Findings from Human StudiesKey Findings from Animal Studies
Norethynodrel Limited evidence in animals[4]Not listedNo adequate data on norethynodrel alone.Increased incidence of pituitary and mammary tumors in mice, and liver-cell, pituitary, and mammary tumors in male rats. When combined with mestranol, increased incidence of pituitary, mammary, vaginal, and cervical tumors in female mice, and benign liver-cell and malignant mammary tumors in rats.[4]
Norethisterone Limited evidence in animals[5]Reasonably anticipated to be a human carcinogen[6][7][8]No adequate epidemiological studies on norethisterone alone.[5][7]Increased incidence of benign liver-cell tumors in male mice and rats, and pituitary tumors in female mice. In combination with an estrogen, it increased pituitary tumors in mice and malignant mammary tumors in rats.[5][6]
Ethynodiol Diacetate Limited evidence in animals[9]Not listedNo epidemiological studies on ethynodiol diacetate alone.[9]Increased incidence of mammary tumors in castrated male mice and benign mammary tumors in male rats. In combination with estrogens, it increased pituitary tumors in mice and malignant mammary tumors in rats.[9][10]

Hormonal Signaling Pathways in Carcinogenesis

The carcinogenic effects of the hormonal components in early oral contraceptives are primarily mediated through their interaction with estrogen and progesterone (B1679170) receptors, which in turn can activate downstream signaling pathways that regulate cell proliferation, survival, and differentiation.

Estrogen and Progesterone Receptor Signaling

Estrogen (like ethinylestradiol, the active metabolite of mestranol) and progestins (like norethynodrel and norethisterone) exert their effects by binding to their respective receptors, the Estrogen Receptor (ER) and the Progesterone Receptor (PR). Upon ligand binding, these receptors can translocate to the nucleus and act as transcription factors, regulating the expression of target genes involved in cell cycle progression and apoptosis.

EstrogenProgesteroneSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (Ethinylestradiol) ER Estrogen Receptor (ER) Estrogen->ER Binds Progestin Progestin (e.g., Norethynodrel) PR Progesterone Receptor (PR) Progestin->PR Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds GeneTranscription Gene Transcription (Cell Cycle, Apoptosis) ERE->GeneTranscription Regulates PRE->GeneTranscription Regulates

Canonical Estrogen and Progesterone Receptor Signaling Pathway.
Downstream PI3K/AKT/mTOR Signaling Pathway

Both estrogen and progesterone receptor signaling can crosstalk with other pathways, including the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and survival. Aberrant activation of this pathway is a common feature in many cancers, including breast cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Simplified PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols for Carcinogenicity Assessment

The assessment of the carcinogenic potential of hormonal contraceptives relies on a combination of in vivo and in vitro experimental protocols. The following are detailed methodologies for key experiments cited in carcinogenicity studies.

Rodent Carcinogenicity Bioassay (Adapted from OECD Guideline 451 & 453)

This long-term bioassay is a cornerstone for assessing the carcinogenic potential of chemical substances, including hormonal agents.

Experimental Workflow:

Carcinogenicity_Bioassay_Workflow AnimalSelection 1. Animal Selection (e.g., Sprague-Dawley rats, 50/sex/group) DoseSelection 2. Dose Range Finding Study (Determine Maximum Tolerated Dose - MTD) AnimalSelection->DoseSelection Dosing 3. Chronic Dosing (e.g., 18-24 months via oral gavage) DoseSelection->Dosing Monitoring 4. In-life Monitoring (Clinical signs, body weight, food consumption) Dosing->Monitoring Necropsy 5. Terminal Necropsy (Gross pathology examination) Monitoring->Necropsy Histopathology 6. Histopathological Analysis (Microscopic examination of tissues for tumors) Necropsy->Histopathology

Workflow for a Rodent Carcinogenicity Bioassay.

Methodology:

  • Animal Selection and Husbandry:

    • Species and Strain: Typically, Sprague-Dawley rats or B6C3F1 mice are used.[6][7][8][11]

    • Group Size: At least 50 animals per sex for each dose group and a concurrent control group.[8][9]

    • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

  • Dose Selection and Administration:

    • Dose Levels: A minimum of three dose levels plus a control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined in preliminary shorter-term studies.[7][8]

    • Route of Administration: For oral contraceptives, administration is typically via oral gavage or in the diet.[7]

    • Duration: The study duration is typically 18-24 months for mice and rats.[6][7][8][9]

  • In-life Observations:

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Terminal Procedures:

    • At the end of the study, all surviving animals are euthanized.

    • A full necropsy is performed on all animals, and all gross lesions are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

  • Histopathology:

    • Tissues from all animals in the control and high-dose groups are examined microscopically.

    • If treatment-related neoplastic lesions are observed in the high-dose group, tissues from the lower-dose groups are also examined.

    • The incidence, multiplicity, and latency of tumors are analyzed statistically.

In Vitro Assays for Hormonal Activity and Genotoxicity

In vitro assays provide mechanistic insights and can be used for screening purposes.

  • Estrogen Receptor (ER) and Progesterone Receptor (PR) Binding Assays:

    • Principle: These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]estradiol or [³H]progesterone) for binding to the respective receptor.

    • Methodology:

      • Prepare a receptor source (e.g., cytosolic fraction from target tissues like uterus or breast cancer cell lines).

      • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

      • After incubation, separate the bound from the unbound radioligand (e.g., by hydroxylapatite or filter binding).

      • Quantify the radioactivity in the bound fraction.

      • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Reporter Gene Assays:

    • Principle: These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a hormone receptor.

    • Methodology:

      • Use a cell line (e.g., MCF-7 breast cancer cells) that is stably or transiently transfected with two plasmids: one expressing the hormone receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.[4][12][13]

      • Expose the cells to varying concentrations of the test compound.

      • After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).[12][13]

      • An increase in reporter activity indicates agonistic activity, while a decrease in hormone-stimulated reporter activity indicates antagonistic activity.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Principle: This assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) to detect chemical mutagens. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[14][15][16][17]

    • Methodology:

      • The tester strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).[14][16]

      • The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.[15]

      • After incubation for 48-72 hours, the number of revertant colonies is counted.[14][15]

      • A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

  • In Vitro Micronucleus Assay:

    • Principle: This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[18][19][20][21]

    • Methodology:

      • Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are exposed to the test compound, with and without metabolic activation.[18][20]

      • A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one nuclear division.[21]

      • Cells are harvested, fixed, and stained.

      • The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.[18][21]

      • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[18]

Conclusion

The components of early oral contraceptives, particularly the higher doses of synthetic estrogens and certain progestins, have been associated with an increased risk of specific cancers in experimental animal studies, leading to their classification as "reasonably anticipated to be human carcinogens" by the NTP and the IARC's Group 1 classification for combined oral contraceptives. While direct comparative studies with modern, lower-dose formulations are not abundant, the available data on individual hormonal components provide a basis for understanding the potential carcinogenic risks. The experimental protocols outlined in this guide represent standard methods for assessing hormonal activity and carcinogenicity, and adherence to these well-established guidelines is crucial for the continued development of safer hormonal contraceptives. Researchers and drug development professionals should consider the historical data on early formulations to inform the design and safety assessment of new hormonal therapies.

References

Evaluating the Long-Term Health Impacts of Early Contraceptives: A Comparative Analysis of Infecundin and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of oral contraceptives in the mid-20th century marked a paradigm shift in women's reproductive health. Among the pioneering formulations were drugs like Infecundin, which utilized a combination of synthetic hormones to prevent pregnancy. This guide provides a comparative evaluation of the long-term health impacts of this compound, and its closely related contemporary Enovid (both containing norethynodrel (B126153) and mestranol), against other early contraceptive formulations such as Ortho-Novum (norethindrone and mestranol) and Lyndiol (lynestrenol and mestranol). The focus is on presenting quantitative data from key studies, detailing experimental methodologies, and visualizing relevant biological and procedural pathways.

Comparative Analysis of Long-Term Health Impacts

The primary long-term health concerns associated with early, high-dose oral contraceptives include an increased risk of venous thromboembolism (VTE) and certain types of cancer. The following tables summarize the quantitative data from pivotal long-term observational studies.

Table 1: Composition of Early Oral Contraceptives

Brand Name (Representative)ProgestinEstrogen
This compound / EnovidNorethynodrel (2.5 - 10 mg)Mestranol (B1676317) (0.1 - 0.15 mg)[1][2]
Ortho-NovumNorethindrone (B1679910) (2 - 5 mg)Mestranol (0.075 - 0.1 mg)[3][4]
AnovlarNorethisterone Acetate (4 mg)Ethinyl Estradiol (0.05 mg)[5]
LyndiolLynestrenol (B534155) (5 mg)Mestranol (0.15 mg)[6][7]

Table 2: Long-Term Health Risks Associated with Early Oral Contraceptives

Health OutcomeContraceptive FormulationStudy/AuthorKey Findings
Venous Thromboembolism (VTE) Oral Contraceptives (Early Formulations)Vessey & Doll (1969)Women using oral contraceptives had a significantly higher risk of deep-vein thrombosis or pulmonary embolism. 50% of patients with VTE had used oral contraceptives in the preceding month, compared to 14% of controls[8].
All-Cause Mortality Oral Contraceptives (various, early to later formulations)Royal College of General Practitioners' Study (2010)Ever users of oral contraception had a significantly lower rate of death from any cause (adjusted relative risk 0.88). However, an increased relative risk of death from any cause was observed in women under 45 who had stopped using oral contraceptives 5-9 years previously[9][10].
Cardiovascular Disease Oral Contraceptives (various)Royal College of General Practitioners' StudyThe study identified a clear connection between oral contraceptive use and cardiovascular disease[11].
Breast Cancer Oral Contraceptives (various)Vessey & Doll (1972)The data did not suggest a relationship between oral contraceptive use and the risk of breast cancer. However, it provided some evidence that the preparations may protect against benign breast disease[12].
Serious Illness Oral Contraceptives (containing 50µg or more of estrogen)Royal College of General Practitioners' StudyEver users had a small increased risk of any serious disease (relative risk = 1.17), with an excess risk of cerebrovascular disease, pulmonary embolism, and venous thromboembolism, and a reduced risk of ovarian and endometrial cancer. The increased risk was confined to women using older oral contraceptives containing 50 micrograms or more of oestrogen[13].

Experimental Protocols of Key Studies

Understanding the methodologies of the foundational studies is crucial for interpreting their findings. Below are summaries of the experimental protocols for two landmark studies.

Royal College of General Practitioners' Oral Contraception Study

Objective: To investigate the long-term health effects of oral contraceptives.

Study Design: A large-scale, prospective cohort study initiated in 1968[8][11].

Participants: Approximately 23,000 women using oral contraceptives ("takers") and a similar number of age- and marital status-matched women who had never used oral contraceptives ("controls") were recruited by general practitioners across the United Kingdom[11]. Baseline information collected included smoking habits, social class, parity, and important medical history[8].

Data Collection: Information on each participant's health was recalled every six months from their date of recruitment[11]. Mortality data was supplied by participating general practitioners and National Health Service central registries[10].

Methodology: The study compared the incidence of various diseases and mortality rates between the "takers" and "controls" over several decades. The data was analyzed to identify any statistically significant associations between oral contraceptive use and health outcomes, with adjustments for potential confounding factors such as age, smoking, and social class[8][13]. The study's design as a cohort study has limitations, such as the potential for reporting bias and the difficulty in detecting effects on rare diseases or those with long latency periods[11].

Vessey and Doll's Case-Control Study on Thromboembolic Disease

Objective: To investigate the relationship between the use of oral contraceptives and thromboembolic disease.

Study Design: A case-control study conducted in the mid-1960s[8].

Participants: The study included women aged 16-39 years. Cases were 345 women with a lump in the breast (90 malignant and 255 benign). Controls were 347 matched patients suffering from acute medical or surgical conditions or admitted for routine elective surgery[12]. For the thromboembolic disease part of the study, cases were women discharged from the hospital with a diagnosis of deep-vein thrombosis, pulmonary embolism, cerebral thrombosis, or coronary thrombosis[8]. Controls were matched patients admitted to the same hospital for other reasons.

Data Collection: Both cases and controls were interviewed to obtain detailed histories of their contraceptive use, medical history, and other relevant factors[12].

Methodology: The study compared the proportion of oral contraceptive users among the cases with that among the controls. A significantly higher use of oral contraceptives among the cases compared to the controls indicated an association between the medication and the disease. The results strengthened the belief that oral contraceptives were a cause of venous thromboembolism and cerebral thrombosis[8].

Visualizing Pathways and Workflows

Hormonal Action of Early Combined Oral Contraceptives

Early combined oral contraceptives, including those with norethynodrel and mestranol, primarily functioned by suppressing ovulation. The following diagram illustrates the signaling pathway involved.

Hormonal_Action cluster_hormones Hormone Production OC Oral Contraceptive (Mestranol & Norethynodrel) Hypothalamus Hypothalamus OC->Hypothalamus Pituitary Pituitary Gland OC->Pituitary Negative Feedback Hypothalamus->Pituitary Stimulates GnRH GnRH Ovary Ovary Pituitary->Ovary Stimulates LH_FSH LH & FSH Ovary->Hypothalamus Natural Negative Feedback Ovary->Pituitary Natural Negative Feedback Estrogen_Progesterone Estrogen & Progesterone Ovulation Ovulation Ovary->Ovulation Leads to

Caption: Hormonal suppression of ovulation by early combined oral contraceptives.

Experimental Workflow of a Prospective Cohort Study

The Royal College of General Practitioners' Oral Contraception Study is a classic example of a long-term prospective cohort study. The workflow for such a study is depicted below.

Cohort_Study_Workflow cluster_setup Study Setup cluster_cohorts Cohort Formation cluster_followup Long-Term Follow-up cluster_analysis Data Analysis Define_Population Define Study Population (e.g., Women of reproductive age) Recruitment Recruit Participants Define_Population->Recruitment Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Baseline_Data Collect Baseline Data (Demographics, Medical History, Lifestyle) Informed_Consent->Baseline_Data Exposed_Group Exposed Group (Oral Contraceptive Users) Baseline_Data->Exposed_Group Unexposed_Group Unexposed Group (Non-Users) Baseline_Data->Unexposed_Group Data_Collection Periodic Data Collection (Health Status, Outcomes) Exposed_Group->Data_Collection Unexposed_Group->Data_Collection Outcome_Ascertainment Ascertainment of Health Outcomes (e.g., VTE, Cancer) Data_Collection->Outcome_Ascertainment Incidence_Rates Calculate Incidence Rates Outcome_Ascertainment->Incidence_Rates Risk_Comparison Compare Risks between Cohorts (Relative Risk, Hazard Ratio) Incidence_Rates->Risk_Comparison Confounder_Adjustment Adjust for Confounding Variables Risk_Comparison->Confounder_Adjustment

Caption: Workflow of a typical prospective cohort study on drug safety.

References

A Comparative Efficacy Analysis of Infecundin and Other First-Generation Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of first-generation oral contraceptives in the mid-20th century marked a paradigm shift in reproductive health. Among these pioneering formulations was Infecundin, a combination of the progestin norethynodrel (B126153) and the estrogen mestranol (B1676317). This guide provides a comparative analysis of the efficacy of this compound, also marketed as Enovid, and other prominent first-generation contraceptive pills, supported by available clinical data and an examination of the experimental methodologies of the era.

Contraceptive Efficacy: A Quantitative Comparison

The primary measure of contraceptive efficacy is the Pearl Index, which calculates the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index signifies higher efficacy. While comprehensive, directly comparative clinical trials with standardized protocols were not a hallmark of the early contraceptive development era, the following table summarizes the available efficacy data for this compound (and its various formulations) and other first-generation oral contraceptives.

Oral Contraceptive (Progestin + Estrogen)Trade Name(s)Progestin DoseEstrogen DosePearl Index (Pregnancies per 100 Woman-Years)Citation(s)
Norethynodrel + MestranolThis compound, Enovid9.85 mg0.15 mgData not consistently reported as a Pearl Index; early trials reported high efficacy.[1]
Norethynodrel + MestranolEnovid-E2.5 mg0.1 mgA study reported 100% effectiveness, but a specific Pearl Index was not provided.
Norethindrone + Ethinyl EstradiolOrtho-Novum 1/501 mg0.05 mgApproximately 1[2]

It is crucial to note that the high dosages of hormones in the initial formulations of Enovid led to a high incidence of side effects, which were subsequently reduced in lower-dose versions like Enovid-E.[3] The landmark clinical trials for Enovid, conducted in Puerto Rico, reported high contraceptive efficacy, with one study noting no pregnancies in 1,297 menstrual cycles among 130 women when the pill was taken correctly.[3] However, these early studies often did not calculate or report a standardized Pearl Index. For comparison, Ortho-Novum 1/50, another first-generation pill containing norethindrone, has a reported Pearl Index of approximately 1.[2]

Mechanism of Action: The Hypothalamic-Pituitary-Ovarian Axis

First-generation combined oral contraceptives like this compound exert their contraceptive effect by suppressing ovulation through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis. The exogenous estrogen (mestranol) and progestin (norethynodrel) provide negative feedback to the hypothalamus and pituitary gland.

This negative feedback mechanism inhibits the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. Consequently, the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary is suppressed. The suppression of the mid-cycle LH surge is the primary mechanism that prevents the rupture of the ovarian follicle and the release of an egg (ovulation).

Additionally, the progestin component, norethynodrel, contributes to the contraceptive effect by altering the cervical mucus, making it thicker and less permeable to sperm, and by inducing changes in the endometrium that are unfavorable for implantation.

Experimental Protocols of Early Clinical Trials

The clinical trials of the 1950s and 1960s that evaluated the efficacy of the first oral contraceptives, including the pivotal trials for Enovid conducted in Puerto Rico, were foundational but lacked the rigorous design and detailed reporting standards of modern clinical research.[4][5] The methodologies described below are a reconstruction based on available historical accounts.

Objective: To assess the efficacy of a norethynodrel and mestranol combination in preventing pregnancy.

Study Population: The initial large-scale trials for Enovid were conducted in Puerto Rico and involved women who were seeking effective methods of birth control.[4][6] Participants were generally of lower socioeconomic status and were not always fully informed of the experimental nature of the trial or the potential side effects, which raises significant ethical concerns by today's standards.[4][5]

Methodology:

  • Recruitment: Women were recruited through a network of birth control clinics on the island.[6]

  • Dosage and Administration: Participants were instructed to take one pill daily for 20 days of their menstrual cycle. The initial formulation of Enovid contained 10 mg of norethynodrel and 0.15 mg of mestranol.[1]

  • Data Collection: The primary endpoint was the occurrence of pregnancy. Data on side effects such as nausea, dizziness, headaches, and breakthrough bleeding were also collected, though often dismissed by the researchers.[6]

  • Efficacy Evaluation: The contraceptive efficacy was primarily determined by the number of pregnancies that occurred in the study population over a specific number of menstrual cycles. The concept of the Pearl Index was not consistently applied in the reporting of these early results.

Visualizing the Pathways and Processes

To better understand the biological mechanisms and the workflow of the early clinical evaluations, the following diagrams are provided.

Hormonal_Signaling_Pathway Figure 1: Hormonal Regulation of the Menstrual Cycle and the Effect of Combined Oral Contraceptives cluster_OC Contraceptive Intervention Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary FSH FSH Pituitary->FSH releases LH LH Pituitary->LH releases Ovary Ovary Estrogen_Progesterone Estrogen & Progesterone (from Ovary) Ovary->Estrogen_Progesterone produces GnRH->Pituitary + stimulates FSH->Ovary + stimulates follicle growth LH->Ovary + triggers ovulation Estrogen_Progesterone->Hypothalamus - negative feedback Estrogen_Progesterone->Pituitary - negative feedback OC Oral Contraceptive (this compound) Exogenous_Hormones Exogenous Estrogen & Progestin Exogenous_Hormones->Hypothalamus - strong negative feedback Exogenous_Hormones->Pituitary - strong negative feedback

Caption: Hormonal signaling pathway of the HPO axis and contraceptive intervention.

Experimental_Workflow Figure 2: Hypothetical Workflow of Early Oral Contraceptive Clinical Trials Recruitment Participant Recruitment (e.g., Puerto Rico Clinics) Informed_Consent Informed Consent (Ethical standards of the era) Recruitment->Informed_Consent Baseline_Data Baseline Data Collection (Medical History, Menstrual Cycle Data) Informed_Consent->Baseline_Data Drug_Administration Drug Administration (Daily oral tablet for 20 days per cycle) Baseline_Data->Drug_Administration Follow_Up Regular Follow-Up Visits (Monitoring for pregnancy and side effects) Drug_Administration->Follow_Up Data_Analysis Data Analysis (Calculation of pregnancy rate) Follow_Up->Data_Analysis Efficacy_Report Efficacy Reporting (e.g., Number of pregnancies per cycles) Data_Analysis->Efficacy_Report

Caption: Reconstructed workflow of early oral contraceptive efficacy trials.

Conclusion

This compound, as one of the first combined oral contraceptives, demonstrated high efficacy in preventing pregnancy in early clinical trials. However, a direct comparison of its efficacy with other first-generation pills using the standardized Pearl Index is challenging due to the limitations of the available historical data and the differing methodologies of the initial studies. While a specific Pearl Index for the various formulations of this compound (Enovid) is not consistently reported in the literature, its primary components, norethynodrel and mestranol, laid the foundation for the development of subsequent, lower-dose, and better-tolerated oral contraceptives. The evolution of clinical trial design and reporting standards has since allowed for more precise and comparable assessments of contraceptive efficacy. For professionals in drug development, the story of this compound serves as a reminder of the critical importance of robust, ethically conducted clinical trials with standardized efficacy measures.

References

A Comparative Analysis of the Metabolic Effects of Mestranol and Ethinylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of two widely used synthetic estrogens: mestranol (B1676317) and ethinylestradiol. While both compounds have been integral to the development of oral contraceptives and hormone replacement therapies, their distinct metabolic profiles warrant careful consideration in research and clinical applications. This document summarizes key experimental findings on their differential impacts on carbohydrate and lipid metabolism, as well as their influence on hepatic protein synthesis. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further investigation.

Key Metabolic Differences at a Glance

Mestranol is a prodrug that requires hepatic demethylation to its active form, ethinylestradiol. This initial metabolic step is a primary determinant of the differences in their systemic effects. Pharmacokinetic studies have established that an oral dose of 50 µg of mestranol is approximately bioequivalent to 35 µg of ethinylestradiol.

Carbohydrate Metabolism

The influence of mestranol and ethinylestradiol on glucose tolerance has been a subject of investigation, with some early studies suggesting a more pronounced adverse effect with mestranol. However, more controlled comparative studies have indicated minimal differences when administered at equipotent doses.

Table 1: Comparative Effects on Oral Glucose Tolerance Test (OGTT)

Parameter50 µg Ethinylestradiol80 µg MestranolSignificanceReference
Mean Blood Glucose (mg/dL)
Fasting83.4 ± 6.584.1 ± 7.2Not Significant[1]
30 min125.8 ± 18.3128.5 ± 20.1Not Significant[1]
60 min120.7 ± 25.4123.6 ± 28.9Not Significant[1]
120 min95.2 ± 15.898.7 ± 17.3Not Significant[1]
180 min85.1 ± 10.286.3 ± 11.5Not Significant[1]
Mean Serum Insulin (B600854) (µU/mL)
Fasting12.8 ± 3.113.5 ± 3.8Not Significant[1]
30 min75.4 ± 22.678.9 ± 25.1Not Significant[1]
60 min68.2 ± 20.971.5 ± 23.4Not Significant[1]
120 min40.1 ± 12.742.8 ± 14.6Not Significant[1]
180 min18.6 ± 5.919.9 ± 6.7Not Significant[1]

Lipid Metabolism

The effects of mestranol and ethinylestradiol on plasma lipids can vary depending on the dosage and the progestin with which they are combined. Generally, estrogens tend to increase triglycerides and high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol.

Table 2: Comparative Effects on Plasma Lipids

ParameterContraceptive FormulationChange from BaselineReference
Triglycerides 100 µg Mestranol + NorethynodrelIncrease[2]
Ethinylestradiol + NorgestrelDecrease[2]
Total Cholesterol 100 µg Mestranol + NorethynodrelIncrease[2]
Ethinylestradiol + NorgestrelDecrease[2]
Phospholipids 100 µg Mestranol + NorethynodrelIncrease[2]
Ethinylestradiol + NorgestrelNo Significant Change[2]

Hepatic Protein Synthesis: Sex Hormone-Binding Globulin (SHBG)

Both mestranol and ethinylestradiol stimulate the hepatic synthesis of various proteins, including Sex Hormone-Binding Globulin (SHBG). Ethinylestradiol generally exhibits a more potent effect on increasing SHBG levels.

Table 3: Comparative Effects on SHBG Levels

Estrogen ComponentProgestin ComponentEffect on SHBGReference
50 µg Mestranol1 mg NorethisteronePronounced Increase[3]
50 µg Ethinylestradiol1 mg LynestrenolPronounced Increase[3]
35 µg Ethinylestradiol0.5 mg NorethisteronePronounced Increase[3]

Signaling and Metabolic Pathways

The biological effects of both mestranol (after conversion) and ethinylestradiol are mediated through estrogen receptors (ERα and ERβ). The initial metabolic conversion of mestranol is a key differentiating step.

Mestranol_Metabolism Mestranol Mestranol Liver Liver (Hepatocytes) Mestranol->Liver Oral Administration CYP2C9 CYP2C9 Enzyme Mestranol->CYP2C9 O-demethylation Ethinylestradiol Ethinylestradiol (Active) EstrogenReceptor Estrogen Receptors (ERα, ERβ) Ethinylestradiol->EstrogenReceptor Binding and Activation CYP2C9->Ethinylestradiol MetabolicEffects Metabolic Effects (Carbohydrate, Lipid, Protein Synthesis) EstrogenReceptor->MetabolicEffects Signal Transduction

Caption: Metabolic activation of mestranol to ethinylestradiol in the liver.

Estrogen_Signaling cluster_cell Target Cell cluster_nucleus Ethinylestradiol Ethinylestradiol ER_cytoplasm Estrogen Receptor (ER) Ethinylestradiol->ER_cytoplasm Binds ER_dimer ER Dimerization ER_cytoplasm->ER_dimer ER_nucleus ER Dimer ER_dimer->ER_nucleus Translocation nucleus Nucleus ERE Estrogen Response Element (ERE) ER_nucleus->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription mRNA mRNA GeneTranscription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translation MetabolicResponse Metabolic Response ProteinSynthesis->MetabolicResponse

Caption: Genomic signaling pathway of ethinylestradiol via estrogen receptors.

Experimental Protocols

In Vitro Mestranol Demethylation Assay

This protocol is adapted from studies investigating the enzymatic conversion of mestranol to ethinylestradiol in human liver microsomes.[4]

  • Preparation of Incubation Mixture:

    • Human liver microsomes (pooled from multiple donors) are suspended in a potassium phosphate (B84403) buffer (pH 7.4).

    • Mestranol is added to the microsomal suspension to a final concentration of 3 µmol/L.

    • The mixture is pre-incubated at 37°C for 5 minutes.

  • Initiation of Reaction:

    • The demethylation reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation and Termination:

    • The reaction mixture is incubated at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

    • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the analyte, is collected and analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of ethinylestradiol.

Oral Glucose Tolerance Test (OGTT) in Clinical Trials

This protocol is a generalized procedure based on clinical studies assessing the effects of oral contraceptives on carbohydrate metabolism.[1]

  • Participant Preparation:

    • Participants are instructed to maintain a normal diet and physical activity for at least three days prior to the test.

    • An overnight fast of at least 8 hours is required before the test.

  • Test Procedure:

    • A baseline (fasting) blood sample is collected.

    • The participant consumes a standardized glucose solution (typically 75g of glucose in water) within a 5-minute period.

    • Blood samples are collected at specific time intervals post-ingestion (e.g., 30, 60, 120, and 180 minutes).

  • Biochemical Analysis:

    • Blood samples are analyzed for plasma glucose and serum insulin concentrations at each time point.

  • Data Interpretation:

    • The resulting glucose and insulin curves are plotted to assess the participant's ability to metabolize the glucose load.

Measurement of Serum Sex Hormone-Binding Globulin (SHBG)

This protocol outlines a common immunoassay method for quantifying SHBG levels in serum samples.

  • Sample Collection and Preparation:

    • Venous blood is collected from participants.

    • The blood is allowed to clot, and serum is separated by centrifugation.

    • Serum samples are stored at -20°C or lower until analysis.

  • Immunoassay Procedure (ELISA as an example):

    • Microplate wells are coated with a capture antibody specific for SHBG.

    • Diluted serum samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated.

    • A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance of the color is measured using a microplate reader.

  • Quantification:

    • A standard curve is generated using the absorbance values of the known standards.

    • The SHBG concentration in the participant samples is determined by interpolating their absorbance values on the standard curve.

Conclusion

The metabolic effects of mestranol are intrinsically linked to its conversion to the more potent ethinylestradiol. While their impact on carbohydrate metabolism appears comparable at equipotent doses, their effects on lipid profiles and hepatic protein synthesis can differ, often influenced by the accompanying progestin. For researchers and drug development professionals, understanding these nuances is critical for the design of new hormonal therapies with optimized metabolic safety profiles. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the distinct metabolic consequences of these two important synthetic estrogens.

References

Comparative Analysis of Thrombotic Risk in Early-Generation Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the thrombotic risk associated with early-generation oral contraceptives, based on a meta-analysis of existing studies.

Early-generation combined oral contraceptives (COCs), particularly those classified as first and second-generation, have long been associated with an increased risk of venous thromboembolism (VTE). This guide synthesizes data from multiple meta-analyses to provide a quantitative comparison of this risk, details the typical methodologies used in these studies, and illustrates the underlying biological pathways.

Defining Early-Generation Contraceptives

For the purpose of this analysis, early-generation contraceptives are defined by their progestin component:

  • First-Generation Progestins: Norethynodrel, Norethisterone, Lynestrenol.[1][2] These were often paired with high doses of estrogen (≥50 µg ethinylestradiol).[2]

  • Second-Generation Progestins: Levonorgestrel, Norgestrel.[1][2] These are typically combined with lower doses of estrogen (e.g., 30-35 µg ethinylestradiol).[1][3]

Quantitative Risk Assessment: A Meta-Analytical Summary

The following tables summarize the quantitative risk of VTE associated with first and second-generation oral contraceptives compared to non-users, based on pooled data from various meta-analyses and systematic reviews. The primary measure of risk is the Odds Ratio (OR) or Relative Risk (RR), which indicates the likelihood of developing VTE in users compared to non-users.

Table 1: VTE Risk of Early-Generation OCs vs. Non-Users

Contraceptive GenerationProgestin Type(s)Odds Ratio (OR) / Relative Risk (RR) (95% CI)Source Meta-Analysis
First Generation Lynestrenol, NorethisteroneOR: 3.48 (95% CI: 2.01–4.94)G. Mohammadian et al. (2018)[4][5][6][7]
RR: 3.2 (95% CI: 2.0–5.1)Stegeman et al. (2013)[1]
Second Generation Levonorgestrel, NorgestrelOR: 3.08 (95% CI: 2.43–3.74)G. Mohammadian et al. (2018)[4][5][6][7]
RR: 2.8 (95% CI: 2.0–4.1)Stegeman et al. (2013)[1]

Table 2: Direct Comparison of VTE Risk Between Contraceptive Generations

ComparisonRelative Risk (RR) (95% CI)FindingSource Meta-Analysis
Second Generation vs. First Generation 0.9 (95% CI: 0.6–1.4)No significant difference in risk.Stegeman et al. (2013)[1]
Third Generation vs. Second Generation 1.3 (95% CI: 1.0–1.8)Slightly higher risk with third-generation.Stegeman et al. (2013)[1]

Overall, the use of combined oral contraceptives is associated with a 3 to 4-fold increased risk of VTE compared to non-users.[1][4][8] The baseline incidence of VTE in non-users of reproductive age is approximately 1 to 5 per 10,000 woman-years.[9]

Experimental Protocols

The data summarized above are derived from meta-analyses of observational studies, primarily case-control and cohort studies.

Typical Case-Control Study Protocol:
  • Case Identification: Women of reproductive age who have experienced a first, objectively confirmed VTE event (e.g., deep vein thrombosis, pulmonary embolism) are identified from hospital records or thrombosis registries.

  • Control Selection: A control group of women without a history of VTE is selected from the same population (e.g., community or hospital). Controls are often matched to cases based on age and other demographic factors.

  • Exposure Assessment: Exposure to different formulations of oral contraceptives is ascertained for both cases and controls. This is typically done through structured interviews, patient questionnaires, or by reviewing medical or pharmacy records.[1]

  • Data Analysis: The odds of having used a specific type of oral contraceptive are compared between the case and control groups. Statistical analyses (e.g., logistic regression) are used to calculate the Odds Ratio (OR), adjusting for potential confounding factors such as age, BMI, smoking, and family history of thrombosis.

Typical Cohort Study Protocol:
  • Cohort Assembly: A large cohort of women of reproductive age is established.

  • Exposure Ascertainment: At the start of the study, information on oral contraceptive use and other relevant health data is collected.

  • Follow-up: The cohort is followed over a defined period (often many years).

  • Outcome Assessment: The incidence of new, objectively confirmed VTE cases is recorded within the cohort.

  • Data Analysis: The incidence rate of VTE is calculated for users of different oral contraceptive types and for non-users. The Relative Risk (RR) is then determined by comparing the incidence rates between these groups, adjusting for confounding variables.

Visualizations: Pathways and Workflows

Signaling Pathway for COC-Induced Thrombotic Risk

The thrombogenicity of COCs is multifactorial, primarily driven by the estrogen component, ethinylestradiol, which affects the hepatic synthesis of coagulation factors.[10][11]

Thrombotic Pathway cluster_COC Combined Oral Contraceptive cluster_Liver Liver (Hepatic Synthesis) cluster_Result Systemic Effect Estrogen Estrogen Coagulation_Factors Pro-Coagulant Factors (II, VII, VIII, X, Fibrinogen) Estrogen->Coagulation_Factors Upregulates AntiCoagulant_Factors Anti-Coagulant Factors (Antithrombin, Protein S) Estrogen->AntiCoagulant_Factors Downregulates Progestin Progestin Progestin->AntiCoagulant_Factors May influence Prothrombotic_State Shift to Prothrombotic State Coagulation_Factors->Prothrombotic_State AntiCoagulant_Factors->Prothrombotic_State Thrombosis Increased VTE Risk Prothrombotic_State->Thrombosis

Caption: COC effect on hepatic coagulation factor synthesis, leading to a prothrombotic state.

Experimental Workflow for a Case-Control Study

The following diagram illustrates the typical workflow for a case-control study investigating the link between early-generation contraceptives and VTE.

Experimental_Workflow cluster_Population Study Population cluster_Groups Group Selection cluster_Data Data Collection & Analysis Population Women of Reproductive Age in a defined region/healthcare system Cases Cases: Identify women with first, confirmed VTE Population->Cases Controls Controls: Select women without VTE (matched for age, etc.) Population->Controls Exposure Ascertain OC Exposure History (Interviews, Medical Records) Cases->Exposure Controls->Exposure Analysis Calculate Odds Ratio (OR) Adjust for confounders (e.g., smoking, BMI, genetics) Exposure->Analysis Conclusion Conclusion on VTE Risk for 1st/2nd Gen OCs Analysis->Conclusion

Caption: Standard workflow for a case-control study on OC-associated thrombotic risk.

References

Safety Operating Guide

Proper Disposal of Infecundin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers Handling Infecundin

This compound, a hormonal contraceptive formulation, is classified as a carcinogen and requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and minimize environmental contamination.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties of this compound Components

This compound is a combination drug containing the active ingredients Norethynodrel (B126153) and Mestranol.[2][3] Understanding the properties of these components is crucial for safe handling and disposal.

PropertyNorethynodrelMestranolThis compound (Mixture)
CAS Number 68-23-5[2]72-33-38015-30-3[1][2]
Molecular Formula C₂₀H₂₆O₂[2]C₂₁H₂₆O₂Not Applicable
Molecular Weight 298.42 g/mol [2]310.4 g/mol [4]Not Applicable
Melting Point 169-170 °C[2]150-151 °CNot Applicable
Solubility Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol (B145695).[5]Practically insoluble in water; soluble in ethanol, ether, chloroform, dioxane, acetone; slightly soluble in methanol.[4]No data available
Decomposition Emits acrid smoke and irritating fumes when heated to decomposition.[1]Emits acrid smoke and irritating fumes when heated to decomposition.Emits acrid smoke and fumes when heated.[1]
Carcinogenicity Confirmed carcinogen.[1]Confirmed carcinogen.[4]Confirmed carcinogen.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste, with specific consideration for its carcinogenic and hormonal properties.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

Segregation and Collection of Waste
  • Solid Waste: All solid waste contaminated with this compound, including unused or expired tablets, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Carcinogen," and "Hormonal Compound."

  • Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be marked with "Hazardous Waste," "Carcinogen," and "Hormonal Compound."

Storage of Hazardous Waste
  • Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not allow waste to accumulate. Arrange for regular pick-up by a licensed hazardous waste disposal service.

Disposal
  • Never dispose of this compound down the drain or in the regular trash. Hormonal compounds are potent endocrine disruptors and can have significant adverse effects on aquatic ecosystems even at very low concentrations.

  • All this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program. This typically involves incineration at a licensed facility.

Experimental Protocols: Decontamination of Laboratory Surfaces

Objective: To decontaminate laboratory work surfaces after handling this compound to prevent cross-contamination and personnel exposure.

Materials:

  • Personal Protective Equipment (PPE) as listed above.

  • Absorbent pads or paper towels.

  • Detergent solution (e.g., laboratory-grade soap in water).

  • 70% Ethanol or Isopropanol (B130326).

  • Designated hazardous waste container for solid waste.

Procedure:

  • Initial Dry Decontamination: Carefully wipe the work surface with dry absorbent pads to remove any visible powder or residue. Dispose of the used pads in the designated hazardous waste container.

  • Wet Decontamination (Detergent): Liberally apply the detergent solution to the work surface. Using fresh absorbent pads, wipe the area in overlapping strokes. Dispose of the used pads in the hazardous waste container.

  • Rinsing: Wipe the surface with new absorbent pads dampened with water to remove any detergent residue. Dispose of the used pads in the hazardous waste container.

  • Final Decontamination (Solvent): Apply 70% ethanol or isopropanol to the surface and wipe with fresh absorbent pads. This will help to dissolve and remove any remaining traces of the hormonal compounds. Dispose of the used pads in the hazardous waste container.

  • Air Dry: Allow the surface to air dry completely.

  • Hand Washing: After completing the decontamination procedure and removing PPE, thoroughly wash your hands with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Infecundin_Disposal_Workflow cluster_start Start cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Handling cluster_liquid_waste Liquid Waste Handling cluster_storage_disposal Storage and Disposal start This compound Waste Generated waste_type Solid or Liquid? start->waste_type solid_waste_container Place in Labeled Hazardous Waste Container (Carcinogen, Hormonal) waste_type->solid_waste_container Solid liquid_waste_container Place in Labeled Hazardous Waste Container (Carcinogen, Hormonal) waste_type->liquid_waste_container Liquid storage Store in Designated Secure Area solid_waste_container->storage liquid_waste_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end_point Proper Disposal (Incineration) disposal->end_point

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Infecundin
Reactant of Route 2
Reactant of Route 2
Infecundin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.